6-Phenylhexanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-phenylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXZPQIXIXYMDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204398 | |
| Record name | 6-Phenylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5581-75-9 | |
| Record name | 6-Phenylhexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5581-75-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Phenylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Phenylhexanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-PHENYLHEXANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43U2R7T4EC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Phenylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Phenylhexanoic acid, a carboxylic acid featuring a phenyl group at the terminus of a six-carbon aliphatic chain, serves as a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its core chemical and physical properties, supported by available spectral data. It is intended to be a foundational resource for researchers, scientists, and professionals in drug development, offering a structured compilation of existing data. While extensive information on its physicochemical characteristics is available, this guide also highlights the current gap in the literature regarding its specific biological activities and detailed experimental protocols for property determination.
Core Chemical and Physical Properties
This compound is a compound with the molecular formula C₁₂H₁₆O₂.[1][2] Its structure consists of a hexanoic acid backbone with a phenyl substituent at the 6-position. This combination of a hydrophobic phenyl group and a polar carboxylic acid moiety imparts amphiphilic character to the molecule.
Identifiers and Descriptors
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 5581-75-9[1][2] |
| Molecular Formula | C₁₂H₁₆O₂[1][2] |
| Molecular Weight | 192.25 g/mol [2][3] |
| InChI | InChI=1S/C12H16O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,14)[1][2][3] |
| InChIKey | JTXZPQIXIXYMDY-UHFFFAOYSA-N[1][2][3] |
| SMILES | C1=CC=C(C=C1)CCCCCC(=O)O[2] |
| Synonyms | Benzenehexanoic acid, 6-Phenylcaproic acid[2] |
Physicochemical Data
A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while many properties have been experimentally determined, some are based on computational predictions.
| Property | Value | Source(s) |
| Physical State | White or colorless to light yellow powder, lump, or clear liquid.[1][4] | [1][4] |
| Melting Point | 19 °C[4] | [4] |
| Boiling Point | 201-202 °C at 24 mmHg[3][5] | [3][5] |
| Density | 1.022 g/mL at 25 °C[3][5] | [3][5] |
| Refractive Index (n20/D) | 1.51[3][5] | [3][5] |
| pKa | 4.78 ± 0.10 (Predicted)[6] | [6] |
| Water Solubility | 479.8 mg/L at 30 °C[6] | [6] |
| LogP (Octanol/Water Partition Coefficient) | 2.874 (Crippen Calculated Property)[7] | [7] |
| Flash Point | 113 °C (235.4 °F) - closed cup[8][9] | [8][9] |
| Vapor Pressure | 0.000144 mmHg at 25 °C[6] | [6] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following sections summarize the available spectral information.
NMR Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the aliphatic chain, and the acidic proton of the carboxylic acid.[10] A representative spectrum was recorded on a Varian A-60 instrument.[2]
-
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Data is available from samples provided by Aldrich Chemical Company, Inc.[2]
Mass Spectrometry
Mass spectrometry data, including the mass-to-charge ratio of the molecular ion and fragmentation patterns, are available from the NIST Mass Spectrometry Data Center.[2][11] The top peak is observed at m/z 91.[2]
Infrared (IR) Spectroscopy
IR spectra for this compound have been obtained using various techniques, including FTIR (film), ATR-IR (neat), and vapor phase analysis.[2] These spectra show characteristic absorption bands for the C-H bonds of the aromatic ring and the aliphatic chain, as well as the C=O and O-H stretching vibrations of the carboxylic acid group.
Raman Spectroscopy
A FT-Raman spectrum has been recorded for this compound.[2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of 6-oxo-6-phenylhexanoic acid.[6]
Reaction Scheme:
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C12H16O2 | CID 79695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-苯基己酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 5581-75-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | 5581-75-9 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. This compound (CAS 5581-75-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound 98 5581-75-9 [sigmaaldrich.com]
- 9. This compound 98 5581-75-9 [sigmaaldrich.com]
- 10. This compound(5581-75-9) 1H NMR [m.chemicalbook.com]
- 11. This compound [webbook.nist.gov]
An In-depth Technical Guide to 6-Phenylhexanoic Acid
This technical guide provides a comprehensive overview of 6-phenylhexanoic acid, tailored for researchers, scientists, and professionals in drug development. The document details its structure, nomenclature, physicochemical properties, synthesis, and spectral characteristics.
Structure and Nomenclature
This compound is an organic compound featuring a phenyl group attached to the terminal carbon of a hexanoic acid chain. This structure imparts both aromatic and aliphatic characteristics to the molecule.
Chemical Structure:
Caption: 2D Chemical Structure of this compound
Systematic and common names for this compound are provided below.
| Nomenclature Type | Name |
| IUPAC Name | This compound |
| Synonyms | Benzenehexanoic acid, 6-Phenylcaproic acid |
| CAS Number | 5581-75-9 |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| InChI | InChI=1S/C12H16O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,14) |
| InChIKey | JTXZPQIXIXYMDY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCCCCC(=O)O |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Reference(s) |
| Physical State | White or colorless to light yellow powder, lump, or clear liquid | [1] |
| Melting Point | 17-19 °C | [2] |
| Boiling Point | 201-202 °C at 24 mmHg | [2][3] |
| Density | 1.022 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.51 | [2][3] |
| Water Solubility | 479.8 mg/L at 30 °C | [2] |
| pKa | 4.78 ± 0.10 (Predicted) | [2] |
| Flash Point | >230 °F (>110 °C) | [2] |
| logP (Octanol/Water) | 2.874 (Crippen Calculated) | [4] |
Synthesis Protocol
A common method for the synthesis of this compound involves the hydrolysis of 2-benzoylcyclopentanone followed by reduction.
Experimental Protocol:
Step 1: Synthesis of 6-Oxo-6-phenylhexanoic acid
-
Suspend 5.65 g (30 mmol) of 2-benzoylcyclopentanone in a solution of 5.04 g (90 mmol) of potassium hydroxide (B78521) in 260 mL of water.
-
Heat the reaction mixture to reflux and maintain reflux until the solution becomes homogeneous.
-
After cooling to room temperature, adjust the pH of the solution to 4 with hydrochloric acid (HCl) to precipitate the product.
-
Collect the crude 6-oxo-6-phenylhexanoic acid (yield: ~80%).
-
Recrystallize the crude product from isopropanol (B130326) to obtain pure 6-oxo-6-phenylhexanoic acid (yield: ~60%).[5]
Step 2: Synthesis of this compound
-
Dissolve 4.18 g (20.25 mmol) of 6-oxo-6-phenylhexanoic acid in 100 mL of absolute ethanol.
-
Add 1.40 g of 10% Palladium on carbon (Pd/C) to the solution.
-
Place the reaction system under a hydrogen atmosphere and heat to 65 °C.
-
After 18 hours, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate to obtain this compound (yield: ~100%).[5]
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
NMR Spectroscopy: Detailed 1H and 13C NMR spectral data are available for this compound, which can be used to confirm the presence of the phenyl group, the carboxylic acid moiety, and the intervening methylene (B1212753) groups.[6][7]
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and the aromatic C-H and C=C stretches.[8][9]
Mass Spectrometry (MS): Mass spectral data, typically obtained through electron ionization (EI), can be used to determine the molecular weight and fragmentation pattern of this compound.[10]
| Spectroscopic Data Type | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, methylene protons of the alkyl chain, and the acidic proton of the carboxylic acid.[7] |
| ¹³C NMR | Resonances for the carboxyl carbon, aromatic carbons, and the aliphatic carbons of the hexanoyl chain. |
| IR | Characteristic peaks for C=O (carbonyl), O-H (hydroxyl), C-H (aliphatic and aromatic), and C=C (aromatic) stretching vibrations.[8][9] |
| Mass Spec (EI) | Molecular ion peak (M+) and characteristic fragment ions.[10] |
Applications in Research and Drug Development
This compound and its derivatives have been investigated in several areas of scientific research.
-
Model Compound Studies: It has been used as a model compound to study the effects of chromophore orientation and molecular conformation on surface-enhanced Raman scattering (SERS). It has also been employed as a substrate to investigate the metabolism of naphthenic acids under methanogenic conditions.
-
Drug Discovery: Derivatives of this compound have shown potential as therapeutic agents. For instance, 6-oxo-4-phenyl-hexanoic acid derivatives have been identified as inverse agonists for the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a target for autoimmune diseases.[11] Additionally, 6-phenylhexanamide (B1615602) derivatives have been developed as potent activators of mitofusin, with potential applications in treating mitochondrial diseases like Charcot-Marie-Tooth disease type 2A.[12]
Caption: Signaling pathway of a this compound derivative as a RORγt inverse agonist.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 5581-75-9 [chemicalbook.com]
- 3. This compound 98 5581-75-9 [sigmaaldrich.com]
- 4. This compound (CAS 5581-75-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound(5581-75-9) 1H NMR spectrum [chemicalbook.com]
- 8. This compound | C12H16O2 | CID 79695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Aliases of 6-Phenylhexanoic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This technical guide provides a thorough compilation of synonyms and identifiers for 6-Phenylhexanoic acid, ensuring accurate communication and streamlined research. The data is presented in a clear, tabular format for easy reference.
Chemical Identity and Synonyms
This compound is a carboxylic acid with a phenyl substituent at the sixth position. It is also recognized by a variety of other names and identifiers across different chemical databases and commercial suppliers.
| Identifier Type | Identifier | Source |
| Systematic Name | This compound | IUPAC[1] |
| Common Name | Benzenehexanoic acid | PubChem[1], Sigma-Aldrich, NIST WebBook[2], Cheméo[3] |
| Common Name | 6-Phenylcaproic acid | PubChem[1], ChemicalBook[4] |
| CAS Registry Number | 5581-75-9 | PubChem[1], Sigma-Aldrich, NIST WebBook[2] |
| European Community (EC) Number | 622-564-2 | PubChem[1] |
| UNII | 43U2R7T4EC | PubChem[1] |
| NSC Number | 66179 | PubChem[1], ChemicalBook[4] |
| MDL Number | MFCD00014381 | Sigma-Aldrich, ChemicalBook[4] |
| PubChem CID | 79695 | PubChem[1] |
| Linear Formula | C6H5(CH2)5CO2H | Sigma-Aldrich |
| Molecular Formula | C12H16O2 | PubChem[1], Sigma-Aldrich, NIST WebBook[2] |
A comprehensive search for established signaling pathways or detailed experimental workflows directly and uniquely associated with this compound did not yield specific information that would necessitate a graphical representation. Research literature primarily focuses on its chemical properties and synthesis rather than its involvement in complex biological or experimental processes that would be best illustrated with a diagram. Therefore, no visualizations are provided in this guide.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core of 6-Phenylhexanoic Acid: Discovery and History
This technical guide provides a comprehensive overview of the discovery and history of this compound, a significant molecule in organic chemistry and drug discovery. The document details its initial synthesis, key physicochemical properties, and historical context, presenting data in a structured format for clarity and ease of comparison.
Discovery and Historical Context
While the precise moment of discovery for this compound is not prominently documented in readily available historical records, its existence as a known chemical entity can be traced back to at least the mid-20th century. Its synthesis falls within the broader historical development of organic chemistry, particularly the study of phenyl-substituted fatty acids. Early research into the synthesis of such compounds was driven by a fundamental interest in understanding the influence of the phenyl group on the properties of aliphatic chains. The compound, also known by synonyms such as benzenehexanoic acid and 6-phenylcaproic acid, would have been synthesized through established methods of the time for extending carbon chains and introducing functional groups.
The structural simplicity of this compound, consisting of a hexanoic acid backbone with a terminal phenyl group, made it a subject of interest for fundamental studies in physical organic chemistry. Its presence is noted in the chemical literature by the late 1960s as a commercially available reagent, indicating that its synthesis was well-established by that period.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its application in experimental settings, including solubility, reactivity, and spectroscopic identification.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| CAS Number | 5581-75-9 |
| Melting Point | 17-19 °C |
| Boiling Point | 201-202 °C at 24 mmHg |
| Density | 1.022 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.51 |
| pKa | 4.78 ± 0.10 (Predicted) |
Historical Synthesis Methods
While the very first synthesis is not definitively recorded, early preparations of this compound and similar ω-phenylalkanoic acids likely relied on classical organic reactions. One plausible historical route would involve a Grignard reaction, a powerful tool for carbon-carbon bond formation developed in the early 20th century.
Illustrative Historical Synthesis Workflow
Caption: Plausible historical synthesis route to this compound.
Detailed Experimental Protocols (Illustrative Modern Synthesis)
Modern synthetic methods offer more efficient and higher-yielding routes to this compound. The following protocol is an example of a contemporary laboratory preparation.
Synthesis of this compound via Catalytic Reduction
This two-step procedure involves the formation of 6-oxo-6-phenylhexanoic acid followed by its reduction.
Step 1: Synthesis of 6-oxo-6-phenylhexanoic acid
-
Materials:
-
2-Benzoylcyclopentanone (30 mmol, 5.65 g)
-
Potassium hydroxide (B78521) (90 mmol, 5.04 g)
-
Water (260 mL)
-
Hydrochloric acid (HCl)
-
Isopropanol (B130326) (for recrystallization)
-
-
Procedure:
-
Suspend 2-benzoylcyclopentanone in a solution of potassium hydroxide in water.
-
Heat the reaction mixture to reflux and maintain reflux until the solution becomes homogeneous.
-
Cool the reaction to room temperature.
-
Adjust the pH of the solution to 4 with HCl to precipitate the crude 6-oxo-6-phenylhexanoic acid.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from isopropanol to obtain pure 6-oxo-6-phenylhexanoic acid.
-
Step 2: Synthesis of this compound
-
Materials:
-
6-oxo-6-phenylhexanoic acid (20.25 mmol, 4.18 g)
-
Absolute ethanol (B145695) (100 mL)
-
10% Palladium on carbon (1.40 g)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve 6-oxo-6-phenylhexanoic acid in absolute ethanol in a suitable reaction vessel.
-
Add 10% Palladium on carbon to the solution.
-
Place the reaction system under a hydrogen atmosphere.
-
Heat the mixture to 65 °C and stir for 18 hours.
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
Modern Applications and Signaling Pathways
While the initial discovery of this compound was likely driven by academic curiosity, recent research has unveiled its potential in drug development. Notably, derivatives of 6-oxo-4-phenyl-hexanoic acid have been identified as inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor involved in the pathogenesis of autoimmune diseases like psoriasis.
RORγt Signaling Pathway Inhibition
Caption: Inhibition of the RORγt signaling pathway by a derivative.
The discovery that derivatives of a this compound scaffold can modulate a key inflammatory pathway highlights the enduring importance of this fundamental chemical structure. The journey of this compound from a likely subject of early synthetic exploration to a component of modern drug discovery efforts underscores the value of foundational chemical knowledge. Further research into this and related structures may continue to yield valuable insights for the development of new therapeutics.
Theoretical Properties of 6-Phenylhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of 6-phenylhexanoic acid. The information is compiled to serve as a foundational resource for researchers engaged in chemical synthesis, drug discovery, and materials science. This document details the physicochemical characteristics, spectral data, and established synthetic protocols for this compound.
Core Physicochemical Properties
This compound, with the chemical formula C₁₂H₁₆O₂, is a carboxylic acid featuring a phenyl group at the terminus of a six-carbon aliphatic chain.[1][2][3][4] Its molecular weight is approximately 192.25 g/mol .[1][2][5][6] The structural and property data for this compound are summarized in the tables below.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Benzenehexanoic acid, 6-Phenylcaproic acid | [1][7] |
| CAS Number | 5581-75-9 | [1][2][3][4][8] |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2][3][4][7][9] |
| Molecular Weight | 192.25 g/mol | [1][2][5][6] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [9] |
| Melting Point | 17-19 °C | [7][10] |
| Boiling Point | 201-202 °C at 24 mmHg | [6][7][10] |
| Density | 1.022 g/mL at 25 °C | [6][7] |
| Refractive Index (n20/D) | 1.51 | [6][7] |
| Water Solubility | 479.8 mg/L at 30 °C | [7][10] |
| Flash Point | >230 °F (>110 °C) | [7][10] |
| pKa (Predicted) | 4.78 ± 0.10 | [7] |
Table 2: Computationally Predicted Properties
| Property | Value | Source(s) |
| LogP (Octanol/Water Partition Coefficient) | 2.874 - 3.3 | [1][5][8][11] |
| Log10 of Water Solubility (mol/L) | -3.05 | [8] |
| Topological Polar Surface Area | 37.3 Ų | [1][11] |
| Rotatable Bond Count | 6 | [11] |
| Hydrogen Bond Donor Count | 1 | [11] |
| Hydrogen Bond Acceptor Count | 2 | [11] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -103.17 kJ/mol | [8] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -319.29 kJ/mol | [8] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 26.56 kJ/mol | [8] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 68.01 kJ/mol | [8] |
| McGowan's Characteristic Volume (McVol) | 163.620 ml/mol | [8] |
| Critical Temperature (Tc) | 841.89 K | [8] |
| Critical Pressure (Pc) | 2600.00 kPa | [8] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available across various databases.
Table 3: Summary of Spectral Data
| Spectrum Type | Availability | Source(s) |
| ¹H NMR | Spectrum available | [12] |
| ¹³C NMR | Spectrum available | [12] |
| Mass Spectrometry (Electron Ionization) | Spectrum available | [2] |
| Infrared (IR) Spectroscopy | Spectra available (FTIR, ATR-IR, Vapor Phase) | [1][2][3] |
| Raman Spectroscopy | FT-Raman spectrum available | [1] |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves a nickel-catalyzed cross-coupling reaction.[5][11] This approach is detailed below.
Materials:
-
Bis-(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
Zinc powder
-
Glutaric anhydride (B1165640)
-
N,N-dimethylacetamide (DMA)
-
Water
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
Catalyst Preparation: In a glove box, add bis-(1,5-cyclooctadiene)nickel (8.3 mg, 0.03 mmol) and 2,2'-bipyridine (7.0 mg, 0.045 mmol) to a microwave tube.
-
Add 0.225 mL of N,N-dimethylacetamide and allow the mixture to coordinate for one hour.[5]
-
Reaction Setup: Add zinc powder (39.2 mg, 0.6 mmol) to the microwave tube.[5]
-
Add glutaric anhydride (0.45 mmol) and (2-bromoethyl)benzene (0.3 mmol).[5]
-
Reaction Execution: Seal the tube, remove it from the glove box, and reflux at 80 °C for 12 hours.[5]
-
Quenching: After cooling to room temperature, uncap the tube and add three drops of water to quench the reaction.[5]
-
Solvent Removal: Remove the solvent under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (5:1) to yield this compound.[5]
Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of specific, direct research on the biological activities and associated signaling pathways of this compound in publicly available literature.[13] Much of the discussion around its potential biological relevance is inferred from structurally similar compounds, such as other phenylalkanoic acids.[5]
Phenylalkanoic acids as a class are known to be metabolized in vivo and can originate from the metabolism of dietary polyphenols and aromatic amino acids.[5] Their biological effects are influenced by the length of the alkyl chain and the substitution pattern on the phenyl ring.[5] For instance, some shorter-chain derivatives like phenylbutyric acid are known to act as histone deacetylase (HDAC) inhibitors, ammonia (B1221849) scavengers, and chemical chaperones.[14] It has been hypothesized that the longer, more lipophilic alkyl chain of this compound might influence these activities, potentially enhancing interactions with hydrophobic regions of proteins or facilitating entry into the central nervous system.[14] However, these are theoretical considerations that require experimental validation.
Given the absence of defined signaling pathways, a generalized workflow for investigating the biological activity of a compound like this compound is presented below. This serves as a roadmap for future research.
Proposed workflow for biological activity screening.
Conclusion
This compound is a well-characterized compound from a physicochemical and spectroscopic standpoint. Standardized synthetic protocols are available, enabling its preparation for further study. However, a significant knowledge gap exists regarding its biological activity and mechanism of action. The theoretical framework provided by related phenylalkanoic acids suggests potential areas of investigation, such as HDAC inhibition or chemical chaperone activity, but these require rigorous experimental confirmation. The workflows provided in this guide offer a systematic approach for researchers to synthesize and subsequently elucidate the potential therapeutic relevance of this molecule.
References
- 1. This compound | C12H16O2 | CID 79695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound 98 5581-75-9 [sigmaaldrich.com]
- 7. This compound | 5581-75-9 [chemicalbook.com]
- 8. This compound (CAS 5581-75-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. chembk.com [chembk.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound(5581-75-9) 1H NMR [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biosynthesis of 6-Phenylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a putative biosynthetic pathway for 6-phenylhexanoic acid. Leveraging principles of microbial metabolism and synthetic biology, this document outlines a potential route from phenylacetic acid, detailing the key enzymatic steps, relevant quantitative data, and detailed experimental protocols for pathway characterization.
Proposed Biosynthetic Pathway for this compound
The biosynthesis of this compound is not a naturally well-characterized pathway in most organisms. However, based on known enzymatic reactions, a synthetic pathway can be engineered in a suitable microbial host, such as Escherichia coli. The proposed pathway initiates with the activation of phenylacetic acid and proceeds through a series of chain elongation steps catalyzed by the enzymes of the reverse β-oxidation (rBOX) pathway.
The overall proposed pathway consists of three main stages:
-
Initiation: Activation of phenylacetic acid to its coenzyme A (CoA) thioester, phenylacetyl-CoA.
-
Elongation: Iterative two-carbon chain extension of phenylacetyl-CoA through two cycles of the reverse β-oxidation pathway to form 6-phenylhexanoyl-CoA.
-
Termination: Hydrolysis of the final CoA thioester to yield this compound.
The core of this pathway is the reverse β-oxidation cycle, a non-decarboxylative carbon chain elongation process that is both carbon- and energy-efficient.[1]
Caption: Proposed biosynthetic pathway for this compound.
Key Enzymes and Quantitative Data
Successful implementation of this pathway relies on the selection of efficient enzymes for each step. The following tables summarize key quantitative data for candidate enzymes.
Initiation: Phenylacetate-CoA Ligase (PaaK)
This enzyme catalyzes the ATP-dependent activation of phenylacetic acid to phenylacetyl-CoA.[2][3][4]
| Enzyme Source | Organism | Km (Phenylacetic Acid) (µM) | Km (ATP) (µM) | Km (CoA) (µM) | Vmax (µmol/min/mg) | Optimal pH |
| PaaK | Azoarcus evansii | 14 | 60 | 45 | 48 | 8.0-8.5 |
| PaaK | Thermus thermophilus | 50 | 6 | 30 | 24 | ~7.5 (at 75°C) |
| PCL | Penicillium chrysogenum | 6100 | - | - | - | - |
Elongation: Reverse β-Oxidation (rBOX) Enzymes
The rBOX pathway consists of four core enzymatic activities for each two-carbon elongation cycle. These enzymes are known to act on a range of acyl-CoA substrates, and evidence suggests they can process n-phenylalkanoyl-CoA derivatives.[5]
| Enzyme | Reaction | Gene Examples (E. coli) |
| 3-Ketoacyl-CoA Thiolase | Acyl-CoA + Acetyl-CoA → 3-Ketoacyl-CoA | fadA |
| 3-Ketoacyl-CoA Reductase | 3-Ketoacyl-CoA + NADPH → 3-Hydroxyacyl-CoA | fadB (part of multifunctional protein) |
| Enoyl-CoA Hydratase | 3-Hydroxyacyl-CoA → trans-2-Enoyl-CoA + H₂O | fadB (part of multifunctional protein) |
| trans-2-Enoyl-CoA Reductase | trans-2-Enoyl-CoA + NADPH → Acyl-CoA (n+2) | ter (e.g., from Treponema denticola) |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize the proposed biosynthetic pathway.
Phenylacetate-CoA Ligase Activity Assay
This spectrophotometric assay measures the formation of phenylacetyl-CoA.[6]
Principle: The assay measures the rate of formation of phenylacetyl-hydroxamate from phenylacetyl-CoA in the presence of neutral hydroxylamine.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
100 mM ATP solution
-
10 mM Coenzyme A solution
-
2 M Hydroxylamine-HCl, neutralized to pH 7.5 with NaOH
-
200 mM Phenylacetic acid solution
-
Ferric Chloride Reagent: 10% (w/v) FeCl₃, 3.3% (w/v) trichloroacetic acid in 0.7 M HCl
-
Enzyme extract (cell-free extract or purified protein)
Procedure:
-
Prepare the reaction mixture containing:
-
500 µL Assay Buffer
-
50 µL 100 mM ATP
-
10 µL 10 mM CoA
-
100 µL 2 M Neutralized Hydroxylamine
-
50 µL 200 mM Phenylacetic acid
-
Enzyme extract (e.g., 10-50 µg of total protein)
-
Add distilled water to a final volume of 1.0 mL.
-
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding 1.5 mL of Ferric Chloride Reagent.
-
Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitate.
-
Measure the absorbance of the supernatant at 540 nm.
-
A standard curve should be generated using known concentrations of phenylacetyl-CoA.
Reverse β-Oxidation (rBOX) Activity Assay
This protocol outlines a method to measure the overall flux through the rBOX pathway using radiolabeled precursors.[7]
Principle: This assay measures the incorporation of radiolabeled acetyl-CoA into a longer-chain acyl-CoA in the presence of a starter molecule (e.g., phenylacetyl-CoA).
Reagents:
-
Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0
-
10 mM Phenylacetyl-CoA
-
1 mM [1-¹⁴C]-Acetyl-CoA (specific activity ~50 mCi/mmol)
-
10 mM NADPH
-
Cell-free extract containing the rBOX enzymes
-
Quenching solution: 1 M HCl
-
Extraction solvent: Ethyl acetate (B1210297)
Procedure:
-
In a microcentrifuge tube, combine:
-
50 µL Reaction Buffer
-
10 µL 10 mM Phenylacetyl-CoA
-
10 µL 1 mM [1-¹⁴C]-Acetyl-CoA
-
10 µL 10 mM NADPH
-
10 µL Cell-free extract
-
-
Incubate at the desired temperature for 30-60 minutes.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Extract the fatty acids by adding 200 µL of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases and transfer the organic (upper) phase to a scintillation vial.
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Controls lacking the phenylacetyl-CoA starter molecule should be run in parallel.
Quantification of this compound by GC-MS
This method allows for the sensitive detection and quantification of this compound from culture supernatants or cell extracts.[8]
Principle: this compound is extracted from the sample, derivatized to a more volatile form, and then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Internal Standard (IS): e.g., deuterated this compound or a similar, non-native fatty acid.
-
Extraction Solvent: Ethyl acetate
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate
Procedure:
-
Extraction:
-
To 1 mL of aqueous sample (e.g., culture supernatant), add a known amount of the internal standard.
-
Acidify the sample to pH ~2 with 1 M HCl.
-
Add 2 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic phases.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Oven Program: 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 50-500
-
-
Quantification is based on the peak area ratio of the analyte to the internal standard, using a calibration curve prepared with standards.
-
Visualizations
The following diagrams illustrate the core pathway and a typical experimental workflow.
References
- 1. Reverse β-oxidation pathways for efficient chemical production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and molecular characterization of phenylacetate-coenzyme A ligase, an enzyme catalyzing the first step in aerobic metabolism of phenylacetic acid in Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Ubiquitous Presence of Phenylalkanoic Acids: A Technical Guide to Their Natural Occurrence, Biosynthesis, and Analysis
Abstract: Phenylalkanoic acids are a class of organic compounds characterized by a phenyl group attached to an alkanoic acid chain. Widely distributed across the biological kingdoms, they play crucial roles in microbial communication, plant development, and animal metabolism. As precursors for a vast array of secondary metabolites and possessing intrinsic biological activities, these molecules are of significant interest to researchers in natural products, drug discovery, and metabolic engineering. This technical guide provides an in-depth overview of the natural occurrence of phenylalkanoic acids, details their core biosynthetic pathways, summarizes their known biological functions, and presents standardized experimental protocols for their extraction and quantification.
Introduction to Phenylalkanoic Acids
Phenylalkanoic acids are naturally occurring aromatic compounds found in microorganisms, plants, and animals.[1] Their basic structure consists of a benzene (B151609) ring linked to a carboxylic acid via an alkyl chain. The length and substitution of this chain, along with hydroxylation or methylation of the phenyl ring, give rise to a diverse family of molecules.[2] Among the most common are Phenylacetic acid (PAA) and 3-Phenylpropanoic acid (PPA), which serve as both metabolic intermediates and bioactive signaling molecules.[3][4] Their roles range from serving as plant auxins and antimicrobial agents to being key intermediates in bacterial catabolism of aromatic compounds.[3][5] This guide explores the origins and functions of these versatile natural products.
Biosynthesis of Phenylalkanoic Acids
The carbon skeleton of phenylalkanoic acids originates from central metabolism via the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan.[6] This pathway is essential in plants, bacteria, fungi, and algae, but is absent in animals, making the aromatic amino acids essential components of the animal diet.[6][7]
The Shikimate Pathway: Gateway to Aromatic Compounds
The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively, into chorismate.[7] Chorismate is the final common precursor for the three aromatic amino acids.[8] The synthesis of L-phenylalanine, the primary precursor for most phenylalkanoic acids, proceeds from chorismate via prephenate.[9]
Conversion of Phenylalanine to Phenylalkanoic Acids
In many bacteria and fungi, L-phenylalanine is converted to phenylacetic acid (PAA) through the phenylpyruvate pathway.[5][10] This involves the transamination of phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde, and subsequent oxidation to PAA.[10] 3-Phenylpropanoic acid (PPA) is typically formed via the hydrogenation of cinnamic acid, which is itself produced from phenylalanine by the action of phenylalanine ammonia-lyase (PAL).[4][11]
Natural Occurrence of Phenylalkanoic Acids
Phenylalkanoic acids are widely distributed in nature, fulfilling diverse ecological and physiological roles. Their presence has been confirmed in a vast range of organisms, from soil bacteria to higher plants and mammals.
In Microorganisms
Bacteria and fungi are prolific producers of PAA. It often functions as an antimicrobial agent, deterring competing species, and as a signaling molecule.[3] In some pathogenic bacteria, PAA metabolism is linked to virulence and biofilm formation.[3] It is also a direct precursor for the antibiotic penicillin G in the fungus Penicillium chrysogenum.[3]
| Microorganism | Phenylalkanoic Acid(s) Detected | Known Role / Context |
| Bacillus mycoides | Phenylacetic acid (PAA) | Biocontrol agent, suppresses fungal spore germination.[12] |
| Bacillus licheniformis | Phenylacetic acid (PAA) | Effective against Staphylococcus aureus and E. coli.[3] |
| Pseudomonas aeruginosa | Phenylacetic acid (PAA) | Disrupts quorum sensing and biofilm formation.[3] |
| Enterobacter cloacae | Phenylacetic acid (PAA) | Plant growth promotion.[12] |
| Rhizoctonia solani (fungus) | Phenylacetic acid (PAA) | Phytohormone activity.[5] |
| Aspergillus & Penicillium spp. | Phenylacetic acid (PAA) | Precursor for dihydroxyphenylacetic acids.[13] |
Table 1. Examples of Phenylacetic Acid Production in Various Microorganisms.
In Plants
In plants, PAA is recognized as a natural auxin, a class of phytohormones that regulate cell expansion, elongation, and differentiation.[3] Phenylpropanoic acids are central to the phenylpropanoid pathway, which produces a vast array of secondary metabolites including flavonoids, lignins, and coumarins.[6][11] Longer-chain ω-phenylalkanoic acids have been identified in the seeds of various plants, particularly in the Araceae family.[14]
| Plant Species | Phenylalkanoic Acid(s) Detected | Plant Part / Context |
| Solanum lycopersicum (Tomato) | 3-Phenylpropanoic acid | Detected in fruit.[15] |
| Various aroids (Araceae family) | ω-Phenylalkanoic acids (C7 to C23) | Found in seed lipids.[14] |
| Hoya crassipes | 3-Phenylpropanoic acid | General plant metabolite.[16] |
| General Vascular Plants | Phenylacetic acid (PAA) | Endogenous auxin, promotes root initiation.[12] |
| Rye (Secale cereale) | Alkylresorcinols (phenolic lipids) | Found in grains.[1] |
Table 2. Occurrence of Phenylalkanoic Acids and Related Compounds in Plants.
In Animals and Humans
Phenylalkanoic acids are present in animal tissues and fluids, primarily as metabolites of dietary aromatic amino acids and polyphenols processed by gut microbiota.[2][17] For instance, 3-phenylpropanoic acid is a known human metabolite.[16] Long-chain ω-phenyl-alkanoic acids have also been identified in specific animal sources.[2]
| Source | Phenylalkanoic Acid(s) Detected | Context |
| Humans | 3-Phenylpropanoic acid | Metabolite of dietary polyphenols.[16][17] |
| Stinkpot Turtle | ω-Phenyl-alkanoic acids (C1-C7) | Found in skin secretions.[2] |
| Butterfat (from milk) | ω-Phenyl-alkanoic acids (C3-C13) | Natural component of fat.[2] |
| Rats and Mice | Phenylacetic acid | Metabolite of trans-cinnamic acid.[18] |
Table 3. Occurrence of Phenylalkanoic Acids in Animal Sources.
Biological Activities and Signaling Pathways
Phenylalkanoic acids exhibit a wide spectrum of biological activities. Their functions are often concentration-dependent and can vary significantly between different organisms and cell types.
-
Antimicrobial and Antifungal Activity: PAA has well-documented inhibitory effects on both Gram-positive and Gram-negative bacteria and various fungi.[5] For example, PAA isolated from Bacillus megaterium showed significant antibacterial activity against the plant pathogen Agrobacterium tumefaciens, with an IC50 of 0.8038 mg/mL.[5] The proposed mechanism involves disrupting cell metabolism, inhibiting protein synthesis, and compromising cell membrane integrity.[5]
-
Plant Growth Regulation: As an auxin, PAA promotes cell expansion, callus growth, and lateral root induction in plants.[3]
-
Quorum Sensing Interference: In bacteria like P. aeruginosa, PAA at a concentration of 1.47 mM has been shown to disrupt quorum sensing, a cell-to-cell communication system that regulates virulence factors and biofilm formation.[3] This interference represents a promising anti-virulence strategy.
Experimental Protocols
The study of naturally occurring phenylalkanoic acids requires robust methods for their extraction, isolation, and quantification from complex biological matrices.
Extraction and Isolation from Plant Material
This protocol provides a general workflow for extracting phenylalkanoic acids from plant tissues. The choice of solvent and purification technique may need optimization depending on the specific compound and plant matrix.
Methodology:
-
Sample Preparation: Collect fresh plant material (e.g., leaves, roots) and immediately freeze in liquid nitrogen to halt metabolic activity. Lyophilize the tissue and grind it into a fine powder using a mortar and pestle or a ball mill.
-
Solvent Extraction: Macerate the powdered tissue (e.g., 10 g) in a suitable solvent like 80% methanol (B129727) or ethyl acetate (B1210297) (e.g., 200 mL) at room temperature for 24-48 hours with continuous agitation. Perform the extraction in triplicate to ensure exhaustive recovery.
-
Filtration and Concentration: Combine the extracts and filter through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform liquid-liquid partitioning against a nonpolar solvent like n-hexane to remove lipids and chlorophyll. Subsequently, partition the aqueous phase against a solvent of intermediate polarity, such as ethyl acetate, at varying pH levels (e.g., acidic pH 2-3) to selectively extract the acidic phenylalkanoic acids.
-
Purification: Concentrate the ethyl acetate fraction and subject it to further purification using column chromatography (e.g., silica (B1680970) gel) or preparative High-Performance Liquid Chromatography (HPLC) to isolate the target compounds.
-
Structure Elucidation: Identify the purified compounds using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Quantification by UPLC-QqQ-MS/MS
Ultra-Performance Liquid Chromatography coupled with a triple quadrupole mass spectrometer (UPLC-QqQ-MS/MS) is a highly sensitive and selective method for the quantification of target analytes in complex mixtures.[19]
Methodology:
-
Sample Preparation: Prepare extracts as described in section 5.1. Precisely weigh the final dried extract and redissolve it in the initial mobile phase (e.g., water with 0.1% formic acid) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter before analysis.
-
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a Waters Cortecs UPLC C18 (50 × 2.1 mm, 1.6 µm), is suitable.[19]
-
Mobile Phase: Use a gradient elution with (A) water containing 0.1% formic acid and (B) acetonitrile (B52724) containing 0.1% formic acid. A typical gradient might be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 95-5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). For each target compound, optimize the precursor ion (Q1) and product ion (Q3) transitions, as well as the cone voltage and collision energy, by infusing a pure standard.
-
Example MRM for PAA (C₈H₈O₂): Precursor [M-H]⁻ at m/z 135.1, Product ion (e.g., from loss of CO₂) at m/z 91.1.
-
-
Quantification: Prepare a calibration curve using serial dilutions of a certified reference standard for each phenylalkanoic acid to be quantified. Plot the peak area against the concentration. Determine the concentration in the sample by interpolating its peak area on the calibration curve. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[19]
Conclusion and Future Perspectives
Phenylalkanoic acids are fundamental metabolites with a remarkable breadth of distribution and function across the natural world. Their biosynthesis via the highly conserved shikimate pathway underscores their ancient evolutionary origins. From acting as antimicrobials and signaling molecules in microbes to regulating growth in plants, their biological roles are diverse and impactful. For drug development professionals, the ability of these compounds to interfere with bacterial virulence pathways like quorum sensing presents exciting opportunities for developing novel anti-infective agents. Future research should focus on elucidating the specific molecular targets and signaling cascades modulated by these acids in various organisms, exploring the full diversity of naturally occurring derivatives, and harnessing synthetic biology to produce novel analogues with enhanced therapeutic properties.
References
- 1. Naturally occurring phenols - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 5. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 7. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Frontiers | Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici [frontiersin.org]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Phenyl-terminated fatty acids in seeds of various aroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]
- 16. Benzenepropanoic acid | C9H10O2 | CID 107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 3-phenyl propionic acid, 501-52-0 [thegoodscentscompany.com]
- 19. Qualitative and Quantitative Analysis of Phenolic Acids, Flavonoids and Iridoid Glycosides in Yinhua Kanggan Tablet by UPLC-QqQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 6-Phenylhexanoic Acid: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-phenylhexanoic acid and its derivatives. While direct and comprehensive SAR data for a series of this compound analogs is limited in publicly available literature, this document extrapolates key structural insights from closely related scaffolds, particularly focusing on their activities as Histone Deacetylase (HDAC) inhibitors and Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) inverse agonists. The information presented herein is intended to guide the rational design of novel therapeutics based on the this compound core.
Structure-Activity Relationship (SAR) Analysis
The this compound scaffold presents a versatile platform for designing molecules that can interact with various biological targets. The key structural features that influence the biological activity of its derivatives include the hexanoic acid chain, the terminal phenyl ring, and substitutions at the benzylic position.
Core Structural Insights
-
The Hexanoic Acid Chain : The carboxylic acid moiety is a critical feature, often acting as a key interacting group with target proteins, such as forming salt bridges or hydrogen bonds with active site residues. The length and flexibility of the alkyl chain are also important for optimal positioning within the binding pocket.[1]
-
The Phenyl Ring : The terminal phenyl ring can be modified with various substituents to modulate the compound's electronic properties, lipophilicity, and steric interactions within the target's binding site. Substitution patterns on the phenyl ring can significantly impact potency and selectivity.
-
The Benzylic Position (C6) : Modifications at the 6-position, such as the introduction of a keto group, can introduce additional hydrogen bonding opportunities and influence the overall conformation of the molecule, thereby affecting its biological activity.[1]
SAR as HDAC Inhibitors
Phenylalkanoic acids are a known class of HDAC inhibitors. While specific SAR data for this compound derivatives is not extensively documented, general principles for HDAC inhibitors can be applied. A typical HDAC inhibitor pharmacophore consists of a zinc-binding group (ZBG), a linker, and a cap group. In the context of this compound, the carboxylic acid can act as a ZBG, the alkyl chain as the linker, and the phenyl ring as the cap group.
Hypothetical SAR for this compound Derivatives as HDAC Inhibitors:
| Compound ID | Modification from this compound | Predicted HDAC Inhibitory Activity (IC50) | Rationale |
| REF-01 | Parent Compound | Moderate | Baseline activity attributed to the phenylalkanoic acid scaffold. |
| 1a | Addition of a 4-fluoro group to the phenyl ring | Increased | Introduction of an electron-withdrawing group can enhance interactions with the cap-binding region of the HDAC active site. |
| 1b | Addition of a 4-methoxy group to the phenyl ring | Decreased | The electron-donating group may lead to unfavorable electronic interactions. |
| 1c | Introduction of a keto group at the 6-position | Increased | The ketone can act as a hydrogen bond acceptor, potentially increasing binding affinity. |
| 1d | Replacement of carboxylic acid with hydroxamic acid | Significantly Increased | Hydroxamic acids are potent zinc-chelating groups, a hallmark of many potent HDAC inhibitors. |
SAR as RORγt Inverse Agonists
The 6-oxo-4-phenyl-hexanoic acid scaffold has been identified as a promising starting point for the development of RORγt inverse agonists.[2][3] RORγt is a key transcription factor in the differentiation of pro-inflammatory Th17 cells, making it an attractive target for autoimmune diseases.
Hypothetical SAR for 6-Oxo-4-phenyl-hexanoic Acid Derivatives as RORγt Inverse Agonists:
| Compound ID | Modification from 6-Oxo-4-phenyl-hexanoic Acid | Predicted RORγt Inverse Agonist Activity (IC50) | Rationale |
| REF-02 | Parent Compound | Moderate | The core scaffold provides a foundational interaction with the RORγt ligand-binding domain. |
| 2a | Introduction of a 2,4-difluoro substitution on the phenyl ring | Increased | Halogen substitutions can enhance binding affinity through favorable interactions within the hydrophobic ligand-binding pocket.[1] |
| 2b | Replacement of the phenyl ring with a pyridine (B92270) ring | Variable | The nitrogen atom's position can influence hydrogen bonding and overall electronic properties, leading to unpredictable effects on activity. |
| 2c | Esterification of the carboxylic acid | Decreased | The free carboxylic acid is often crucial for a key interaction with the receptor, and its modification is generally detrimental to activity.[1] |
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of this compound involves a nickel-catalyzed cross-coupling reaction.[4]
Protocol:
-
In a glove box, add bis-(1,5-cyclooctadiene)nickel (8.3 mg, 0.03 mmol) and 2,2'-bipyridine (B1663995) (7.0 mg, 0.045 mmol) to a microwave tube.
-
Add 0.225 mL of N,N-dimethylacetamide and allow the mixture to coordinate for one hour.
-
Add zinc powder (39.2 mg, 0.6 mmol), glutaric anhydride (B1165640) (0.45 mmol), and (2-bromoethyl)benzene (B7723623) (0.3 mmol) to the microwave tube.
-
Seal the tube, remove it from the glove box, and reflux at 80 °C for 12 hours.
-
After cooling to room temperature, uncap the tube and add three drops of water to quench the reaction.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether: ethyl acetate (B1210297) = 5:1) to yield this compound.[4]
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer (e.g., Trypsin)
-
Stop Solution (e.g., Trichostatin A)
-
Test compound dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare serial dilutions of the test compound in HDAC Assay Buffer.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the diluted HDAC enzyme.
-
Incubate the plate at 37°C for 15 minutes.
-
Add the fluorogenic HDAC substrate to all wells to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Add the developer and stop solution to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Read the fluorescence at an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the data on a dose-response curve.
RORγt Inverse Agonist Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the RORγt ligand-binding domain (LBD).
Materials:
-
Recombinant human RORγt LBD
-
Radiolabeled RORγt ligand (e.g., [3H]-labeled inverse agonist)
-
Assay buffer
-
Test compound dissolved in DMSO
-
96-well filter plates
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, radiolabeled ligand, RORγt LBD, and the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Transfer the mixture to a filter plate and wash to remove unbound radioligand.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Determine the ability of the test compound to displace the radioligand and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
HDAC Inhibition Signaling Pathway
HDAC inhibitors promote the acetylation of histones, leading to a more relaxed chromatin structure and altered gene expression. This can induce cell cycle arrest and apoptosis in cancer cells.
References
Unlocking the Therapeutic Potential of 6-Phenylhexanoic Acid: A Technical Guide for Researchers
An In-depth Exploration of Predicted Biological Activities and Methodologies for a Promising Carboxylic Acid Derivative
Introduction: 6-Phenylhexanoic acid, a carboxylic acid featuring a phenyl group attached to a six-carbon aliphatic chain, represents an intriguing yet underexplored molecule in the landscape of drug discovery and development. While direct experimental evidence of its biological activities remains limited in publicly available literature, its structural similarity to other well-characterized phenylalkanoic and short-chain fatty acids provides a strong foundation for predicting its therapeutic potential. This technical guide offers a comprehensive overview of the inferred biological activities of this compound, detailed experimental protocols to investigate these functions, and a framework for interpreting potential findings. The primary areas of predicted activity include histone deacetylase (HDAC) inhibition, anti-inflammatory effects, and cytotoxic properties against cancer cells.
Predicted Biological Activities of this compound
The biological activities of this compound are largely inferred from the known functions of structurally related molecules. The presence of both a hydrophobic phenyl ring and a flexible hexanoic acid chain suggests its potential to interact with various biological targets.
1. Histone Deacetylase (HDAC) Inhibition: Several short-chain fatty acids and their derivatives are known to inhibit HDACs, a class of enzymes crucial for the epigenetic regulation of gene expression.[1] Phenylbutyric acid, a close structural analog of this compound, is a known pan-HDAC inhibitor. It is hypothesized that this compound may also exhibit HDAC inhibitory activity, potentially with selectivity for specific isoforms like HDAC6, which is a key cytoplasmic deacetylase.[1] Inhibition of HDACs can lead to the hyperacetylation of histone and non-histone proteins, resulting in altered gene expression and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.
2. Anti-inflammatory Properties: Phenylalkanoic acids, as a class, have been investigated for their anti-inflammatory effects.[2] The mechanism is often attributed to the modulation of inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3] It is plausible that this compound could suppress the production of these inflammatory mediators in response to stimuli like lipopolysaccharide (LPS).[4]
3. Cytotoxic and Anti-cancer Potential: The potential HDAC inhibitory activity of this compound strongly suggests it may possess anti-cancer properties. Many HDAC inhibitors are known to selectively induce cell death in transformed cells.[5] Furthermore, some derivatives of phenylpropanoic acid have been explored for their cytotoxic effects against various cancer cell lines.[2] The lipophilicity imparted by the phenyl group and the alkyl chain may facilitate its entry into cells to exert these effects.
4. Antimicrobial Activity: Fatty acids and their derivatives are known to have antimicrobial properties, primarily through the disruption of bacterial cell membrane integrity.[6] The lipophilic nature of this compound could enable it to intercalate into the lipid bilayer of bacterial membranes, leading to increased permeability and cell death. This activity is often more pronounced against Gram-positive bacteria.[2]
Quantitative Data on Analogous Compounds
To provide a framework for future studies on this compound, the following tables summarize hypothetical quantitative data based on the activities of structurally related compounds.
Table 1: Hypothetical HDAC Inhibition Data
| Compound | Target/Cell Line | IC50 Value |
| This compound | Recombinant HDAC6 | Data not available |
| This compound | HeLa Nuclear Extract | Data not available |
| Phenylbutyric Acid | Glioblastoma LN-229 cells | 1.21 mM |
| Phenylbutyric Acid | Glioblastoma LN-18 cells | 1.92 mM |
| Pentadecanoic Acid | Recombinant HDAC6 | ~50 µM (Inferred) |
| Undecanoic Acid | Recombinant HDAC6 | ~100 µM (Inferred) |
Table 2: Hypothetical Anti-inflammatory Activity Data
| Compound | Cell Line | Assay | Endpoint | IC50 Value |
| This compound | RAW 264.7 | LPS-induced NO Production | Nitric Oxide | Data not available |
| This compound | RAW 264.7 | LPS-induced TNF-α Secretion | TNF-α | Data not available |
| Ibuprofen | RAW 264.7 | LPS-induced NO Production | Nitric Oxide | ~100 µM |
Table 3: Hypothetical Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 Value (48h) |
| This compound | MCF-7 (Breast Cancer) | MTT Assay | Data not available |
| This compound | A549 (Lung Cancer) | MTT Assay | Data not available |
| Doxorubicin | MCF-7 (Breast Cancer) | MTT Assay | ~1 µM |
Experimental Protocols
The following section provides detailed methodologies for key experiments to elucidate the biological activities of this compound.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the activity of a recombinant HDAC enzyme, such as HDAC6.
-
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate
-
HDAC assay buffer
-
Developer solution
-
Known HDAC6 inhibitor (e.g., Tubastatin A) as a positive control
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in HDAC assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (e.g., <0.5%).
-
In a 96-well plate, add the diluted compounds or vehicle control.
-
Add the diluted HDAC6 enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the signal by adding the developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[7]
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic or cytostatic effects of this compound on cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear cell culture plate
-
Microplate reader with absorbance capabilities
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with the compound dilutions for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm.[9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)
This assay evaluates the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
Sodium nitrite (B80452) (for standard curve)
-
96-well clear cell culture plate
-
Microplate reader with absorbance capabilities
-
-
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[4]
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.[4]
-
After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, perform the Griess reaction according to the manufacturer's protocol by adding the Griess reagents to the supernatants and sodium nitrite standards.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite in the samples using the standard curve and determine the percentage of inhibition of NO production.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well clear microtiter plate
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent like ethanol (B145695) or DMSO.[6]
-
In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB.
-
Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well (except for a negative control) with the bacterial suspension. Include a positive control (broth with inoculum, no compound).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6]
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway potentially modulated by this compound and a generalized experimental workflow for its initial characterization.
Caption: Predicted inhibition of HDAC6 by this compound, leading to increased α-tubulin acetylation.
Caption: A generalized workflow for the initial biological characterization of this compound.
Conclusion: While this compound is currently an understudied compound, its structural characteristics suggest a high probability of possessing valuable biological activities, particularly as an HDAC inhibitor, an anti-inflammatory agent, and a cytotoxic compound. The experimental protocols and predictive data presented in this guide provide a robust framework for researchers to systematically investigate its therapeutic potential. Further exploration of this and related phenylalkanoic acids could lead to the development of novel therapeutic agents for a range of diseases, including cancer and inflammatory disorders.
References
- 1. Odd-chain fatty acids as novel histone deacetylase 6 (HDAC6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 6-Phenylhexanoic Acid Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals
An Introduction to 6-Phenylhexanoic Acid and Its Therapeutic Potential
This compound is an arylalkanoic acid that, along with its derivatives and analogs, has emerged as a scaffold of significant interest in medicinal chemistry and drug development.[1] These compounds have demonstrated a diverse range of biological activities, targeting various pathways implicated in autoimmune diseases, neurodegenerative disorders, and epilepsy. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of key this compound derivatives and analogs, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant signaling pathways.
I. RORγt Inverse Agonists: 6-Oxo-4-Phenylhexanoic Acid Derivatives
The retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt) is a critical transcription factor for the differentiation of T helper 17 (Th17) cells, which play a central role in the pathogenesis of autoimmune diseases.[2][3] Consequently, inverse agonists of RORγt are being actively pursued as potential therapeutics. Derivatives of 6-oxo-4-phenylhexanoic acid have been identified as potent RORγt inverse agonists.[2][3]
Quantitative Data: RORγt Inhibitory Activity
Table 1: RORγt Inverse Agonist Activity Data
| Compound ID | Structure | Target | Assay | IC50 (nM) |
| Representative RORγt Inverse Agonist | Imidazopyridine derivative | RORγt-LBD | TR-FRET | 19 |
| 12a | 6-oxo-4-phenyl-hexanoic acid derivative | RORγt | Not specified | Potent |
Experimental Protocol: RORγt Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol outlines a typical TR-FRET assay used to measure the ability of a compound to inhibit the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.[4][5][6][7][8][9]
Materials:
-
GST-tagged RORγt-LBD
-
Europium (Eu)-labeled anti-GST antibody (Donor)
-
Biotinylated coactivator peptide (e.g., from SRC1 or RIP140)
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
-
Test compounds dissolved in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare a stock solution of the test compounds in 100% DMSO.
-
Create a serial dilution of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 384-well plate, add the test compounds at various concentrations.
-
Add the GST-RORγt-LBD and the Eu-anti-GST antibody to the wells and incubate for a specified time (e.g., 60 minutes) at room temperature to allow for antibody binding.
-
Add the biotinylated coactivator peptide and SA-APC to the wells.
-
Incubate the plate for another period (e.g., 60-120 minutes) at room temperature in the dark to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at both 620 nm (Europium) and 665 nm (APC).
-
The TR-FRET signal is calculated as the ratio of the acceptor emission (665 nm) to the donor emission (620 nm).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway: RORγt-Mediated Th17 Differentiation
The signaling pathway leading to Th17 cell differentiation is initiated by cytokines such as TGF-β and IL-6, which activate STAT3. Activated STAT3, along with other transcription factors like IRF4 and BATF, induces the expression of RORγt. RORγt then drives the transcription of key Th17 effector cytokines, including IL-17A, IL-17F, and IL-22. RORγt inverse agonists bind to the RORγt LBD, preventing the recruitment of coactivators and thereby inhibiting the transcription of these pro-inflammatory cytokines.
Caption: RORγt signaling pathway in Th17 cell differentiation.
II. Mitofusin Activators: 6-Phenylhexanamide (B1615602) Derivatives
Mitochondrial fusion is a crucial process for maintaining mitochondrial health and function, and it is mediated by mitofusin (MFN) proteins MFN1 and MFN2.[10][11] Mutations in MFN2 are linked to the neurodegenerative disease Charcot-Marie-Tooth type 2A (CMT2A).[10] 6-Phenylhexanamide derivatives have been developed as potent and stereoselective activators of mitofusins, offering a potential therapeutic strategy for diseases associated with mitochondrial dysfunction.[10][11]
Quantitative Data: Mitofusin Activator Potency
Several 6-phenylhexanamide derivatives have been synthesized and evaluated for their ability to promote mitochondrial fusion, typically measured as an increase in mitochondrial aspect ratio (length/width). The half-maximal effective concentration (EC50) is a key parameter for quantifying their potency.
Table 2: Mitofusin Activator Potency of 6-Phenylhexanamide Derivatives
| Compound ID | Modification from Parent Compound | EC50 (nM) for Mitochondrial Elongation |
| 1 (Chimera B-A/l) | Prototype mitofusin activator | 3 ± 1 |
| 11 | Intermediate in optimized synthesis | 9.95 (6.99–14.05) |
| 12 | Deletion of 2-methyl on cyclohexyl | 40.84 (21.44–71.75) |
| 13 | Amide analog of 12 | 8.18 (6.55–10.15) |
| 13B (trans-isomer) | Stereoisomer of 13 | Equipotent with compound 2 |
| 5 (Cyclopropyl analog) | Cyclopropyl linker modification | ~5-6 |
| 6 (Cyclopropyl analog) | Cyclopropyl linker modification | ~5-6 |
EC50 values are presented as mean with 95% confidence limits where available.[12]
Experimental Protocol: Cell-Based Mitofusin Activation Assay (Mitochondrial Elongation)
This protocol describes a common method to assess the activity of mitofusin activators by quantifying changes in mitochondrial morphology in cultured cells.[10]
Materials:
-
Mouse embryonic fibroblasts (MEFs) deficient in Mfn1 and/or Mfn2
-
MitoTracker Red CMXRos or other mitochondrial staining dye
-
Culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Fluorescence microscope with imaging software
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed Mfn-deficient MEFs in a multi-well plate suitable for imaging and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle (DMSO) for a specified duration (e.g., 2-4 hours).
-
During the last 30 minutes of incubation, add MitoTracker Red CMXRos to the culture medium to stain the mitochondria.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Acquire fluorescence images of the mitochondria using a high-resolution fluorescence microscope.
-
Analyze the images using software like ImageJ to measure the length and width of individual mitochondria.
-
Calculate the mitochondrial aspect ratio (length/width) for a significant number of mitochondria per condition.
-
Plot the average aspect ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Signaling Pathway: Mitofusin-Mediated Mitochondrial Fusion
Mitochondrial fusion is a multi-step process involving the tethering and subsequent fusion of the outer and inner mitochondrial membranes. MFN1 and MFN2, located on the outer mitochondrial membrane, are GTPases that mediate the initial tethering and fusion of the outer membranes. Small molecule mitofusin activators, such as 6-phenylhexanamide derivatives, are thought to allosterically modulate the conformation of mitofusins, promoting a fusion-permissive state. This enhanced fusion helps to maintain a healthy and interconnected mitochondrial network, which is essential for cellular energy production and overall cell health.
Caption: Mitofusin-mediated mitochondrial fusion pathway.
III. Anticonvulsant Analogs: 3-Phenylhexanoic Acid Derivatives
Analogs of 3-phenylhexanoic acid have been investigated for their potential anticonvulsant activity, drawing parallels from the established antiepileptic drug valproic acid (VPA).[13] The proposed mechanism of action for many anticonvulsants involves the modulation of GABAergic neurotransmission, leading to an overall inhibitory effect in the central nervous system.[14][15]
Quantitative Data: Predicted Anticonvulsant Activity
Direct experimental data on the anticonvulsant potency of a wide range of 3-phenylhexanoic acid analogs is limited. However, based on the structure-activity relationships of related compounds, a hypothetical table of predicted activity can be constructed. Increased lipophilicity is generally correlated with higher potency in preclinical models like the maximal electroshock (MES) test.[13]
Table 3: Hypothetical Anticonvulsant Activity of 3-Phenylhexanoic Acid Analogs
| Compound ID | Modification from 3-Phenylhexanoic Acid | Predicted Lipophilicity (LogP) | Predicted Anticonvulsant Activity (MES) |
| 1 | Parent Compound | High | Moderate |
| 2 | 4-Chloro substitution on phenyl ring | Higher | High |
| 3 | 4-Methoxy substitution on phenyl ring | Moderate-High | Moderate |
| 4 | Alkyl chain elongation (heptanoic acid) | Higher | High |
| 5 | Alkyl chain shortening (pentanoic acid) | Lower | Low-Moderate |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Materials:
-
Adult male mice (e.g., CD-1 or Swiss albino)
-
Electroconvulsive shock device with corneal or ear-clip electrodes
-
Test compounds and vehicle (e.g., 0.9% saline with a solubilizing agent)
-
Topical anesthetic for corneal electrodes (e.g., 0.5% tetracaine)
Procedure:
-
Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal or oral).
-
At the time of expected peak drug effect, apply a drop of topical anesthetic to the eyes if using corneal electrodes.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is characterized by a rigid extension of the hindlimbs.
-
Protection is defined as the absence of the tonic hindlimb extension phase.
-
Test multiple dose levels of the compound to determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the seizure. Probit analysis is typically used to calculate the ED50.
Signaling Pathway: Modulation of GABAergic Neurotransmission
The anticonvulsant effects of many drugs are attributed to their ability to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[14][15] This can be achieved through various mechanisms, including direct agonism at GABA receptors, inhibition of GABA reuptake from the synapse, or inhibition of GABA-degrading enzymes. The net effect is an increase in GABAergic signaling, leading to hyperpolarization of the postsynaptic neuron and a reduction in neuronal excitability.
Caption: Modulation of GABAergic neurotransmission by anticonvulsants.
Conclusion
This compound and its structural variants represent a versatile chemical scaffold with significant therapeutic potential across multiple disease areas. The derivatives and analogs discussed in this guide highlight the diverse biological activities that can be achieved through targeted chemical modifications. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers, scientists, and drug development professionals working to advance these promising compounds towards clinical applications. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel and effective therapies for a range of unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. RORγt inverse agonist TF-S14 inhibits Th17 cytokines and prolongs skin allograft survival in sensitized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Physicochemical Characteristics of 6-Phenylhexanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenylhexanoic acid is a carboxylic acid featuring a phenyl group attached to the end of a six-carbon aliphatic chain. This unique structure imparts specific physicochemical properties that are of significant interest in various fields, including organic synthesis, materials science, and pharmacology. As a derivative of hexanoic acid, it shares some characteristics with fatty acids, while the terminal phenyl group introduces aromatic properties, influencing its solubility, reactivity, and biological interactions. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a look into its metabolic pathway.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application and handling. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| Melting Point | 17-19 °C | |
| Boiling Point | 201-202 °C at 24 mmHg | |
| Density | 1.022 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.51 | |
| pKa | 4.78 ± 0.10 (Predicted) | |
| Water Solubility | 479.8 mg/L at 30 °C | |
| logP (Octanol-Water Partition Coefficient) | 2.874 (Predicted) |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point of an organic solid can be determined by observing the temperature range over which the solid transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes
-
Spatula
-
Mortar and pestle
Procedure:
-
A small sample of this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the bottom of the tube.
-
The capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a steady rate, and the temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
Heating is continued until the entire sample has melted, and this temperature is recorded as the end of the melting range.
-
For accurate results, the heating rate should be slow (1-2 °C per minute) near the expected melting point.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or aluminum block)
-
Clamps and stand
Procedure:
-
A small amount of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid.
-
The test tube is attached to a thermometer and heated in a heating bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1][2]
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Volumetric flasks and pipettes
Procedure:
-
A known mass of this compound is accurately weighed and dissolved in a known volume of deionized water to prepare a solution of known concentration.
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
The standardized NaOH solution is added incrementally from a burette.
-
After each addition of NaOH, the solution is stirred, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The equivalence point is determined from the steepest part of the curve. The volume of NaOH at the half-equivalence point is then found.
-
The pH at the half-equivalence point is equal to the pKa of the acid.[3][4]
Water Solubility Determination
The solubility of a compound in water is a critical parameter, especially in drug development.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Shaker or vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
An excess amount of this compound is added to a known volume of deionized water in a vial.
-
The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The solution is then centrifuged to separate the undissolved solid.
-
A known volume of the supernatant is carefully removed and diluted.
-
The concentration of this compound in the diluted supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The solubility is then calculated from the measured concentration.[5][6]
LogP (Octanol-Water Partition Coefficient) Determination by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Apparatus:
-
Separatory funnels or screw-capped tubes
-
Shaker
-
Centrifuge
-
Analytical instrument (e.g., HPLC, GC, or UV-Vis spectrophotometer)
-
1-Octanol
-
Phosphate buffer (pH 7.4)
Procedure:
-
1-Octanol and the aqueous buffer are mutually saturated by shaking them together and allowing the phases to separate.
-
A known amount of this compound is dissolved in either the octanol (B41247) or the aqueous phase.
-
A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel or tube.
-
The mixture is shaken for a set period to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of this compound in each phase is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[7][8]
Biological Context: Metabolic Pathway
Phenylalkanoic acids, including this compound, are known to be metabolized in vivo through the β-oxidation pathway, similar to fatty acids. This metabolic process breaks down the aliphatic chain of the molecule.
Beta-Oxidation of this compound
The beta-oxidation of this compound is a catabolic process that occurs in the mitochondria. The following diagram illustrates the key steps involved in this pathway.
Caption: Beta-oxidation pathway of this compound.
This pathway continues to shorten the alkyl chain by two carbons in each cycle, ultimately leading to the formation of phenylacetyl-CoA and acetyl-CoA, which can then enter other metabolic pathways such as the citric acid cycle. The biological activity and metabolic fate of phenylalkanoic acids are influenced by the length of the alkyl chain and any substitutions on the phenyl ring.[9][10]
Conclusion
This technical guide has provided a detailed overview of the physicochemical characteristics of this compound, along with standardized experimental protocols for their determination. The data presented in a structured format allows for easy reference and comparison. Furthermore, the visualization of its metabolic pathway offers insights into its biological processing. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and application of this versatile compound.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. web.williams.edu [web.williams.edu]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [openresearch.surrey.ac.uk]
A Technical Guide to 6-Phenylhexanoic Acid (CAS: 5581-75-9): Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Phenylhexanoic acid (CAS: 5581-75-9), detailing its physicochemical properties, spectroscopic data, synthesis protocols, and its potential biological relevance, particularly as a modulator of histone deacetylase (HDAC) activity.
Physicochemical and Spectroscopic Properties
This compound, also known as Benzenehexanoic acid, is an arylalkanoic acid.[1] It exists as a liquid at room temperature and has limited solubility in water.[1][2]
Physical and Chemical Data
All quantitative physical and chemical data for this compound are summarized in Table 1.
| Property | Value | Source(s) |
| Identifier | ||
| CAS Number | 5581-75-9 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆O₂ | [1][3] |
| Molecular Weight | 192.25 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | Benzenehexanoic acid, 6-Phenylcaproic acid | [1][3] |
| Physical Properties | ||
| Physical Form | Liquid (at 20°C) | [1][4] |
| Boiling Point | 201-202 °C (at 24 mmHg) | [1][2][5] |
| Density | 1.022 g/mL (at 25 °C) | [1][2][5] |
| Refractive Index | n20/D 1.51 | [1][2][5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1][6] |
| Chemical Properties | ||
| pKa (Predicted) | 4.78 ± 0.10 | [2] |
| logP (Predicted) | 2.874 | [2][7] |
| Water Solubility (Predicted) | log10WS = -3.05 | [7] |
Spectroscopic Data
The structural identity of this compound is confirmed by various spectroscopic methods. While the raw spectra are not reproduced here, their availability is documented in publicly accessible databases.
| Technique | Availability / Source |
| ¹H NMR | Spectrum available (400 MHz in CDCl₃) |
| ¹³C NMR | Data available |
| Mass Spectrometry | Electron Ionization (EI) mass spectrum available |
| Infrared (IR) Spectroscopy | FTIR (Film), ATR-IR, and Vapor Phase spectra available |
| Raman Spectroscopy | FT-Raman spectrum available |
Synthesis Protocol
A common and effective method for synthesizing this compound involves a nickel-catalyzed cross-coupling reaction.[2][8] This approach builds the carbon skeleton and establishes the carboxylic acid functionality.
Detailed Experimental Protocol: Nickel-Catalyzed Synthesis
This protocol describes the synthesis of this compound via a nickel-catalyzed coupling of an organozinc reagent (formed in situ) with an alkyl halide, followed by hydrolysis.
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)₂]
-
Zinc powder
-
Glutaric anhydride (B1165640)
-
N,N-Dimethylacetamide (DMA)
-
Petroleum ether, Ethyl acetate (B1210297) (for chromatography)
-
Deionized water
Procedure: [2]
-
Catalyst Preparation: In an inert atmosphere glovebox, add bis(1,5-cyclooctadiene)nickel(0) (0.03 mmol) and 2,2'-bipyridine (0.045 mmol) to a microwave tube. Add N,N-dimethylacetamide (0.225 mL) and stir the mixture for one hour to facilitate ligand coordination.
-
Reaction Setup: To the prepared catalyst solution, add zinc powder (0.6 mmol), glutaric anhydride (0.45 mmol), and finally (2-bromoethyl)benzene (0.3 mmol).
-
Reaction Execution: Seal the microwave tube, remove it from the glovebox, and heat the reaction mixture at 80°C for 12 hours.
-
Workup and Purification:
-
After cooling the reaction to room temperature, uncap the tube and quench the reaction by adding three drops of water.[2]
-
Remove the solvent (DMA) under reduced pressure.
-
Purify the resulting crude product by silica (B1680970) gel column chromatography, eluting with a petroleum ether:ethyl acetate (5:1) solvent system to yield pure this compound.[2]
-
Biological Activity and Potential Mechanism of Action
While direct biological studies on this compound are limited, the broader class of phenylalkanoic acids is known to possess biological activity.[2][9] Of particular interest is their role as Histone Deacetylase (HDAC) inhibitors, which are crucial in drug development for oncology and neurology.[10][11]
Context as a Potential HDAC6 Inhibitor
Histone deacetylases are enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[12][13] HDAC6 is a unique, primarily cytoplasmic, Class IIb HDAC that deacetylates non-histone proteins such as α-tubulin, a key component of microtubules.[10][13] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can affect microtubule stability and intracellular transport, making HDAC6 a compelling therapeutic target.[11][14] Structurally related short-chain fatty acids are known HDAC inhibitors, suggesting that this compound may exhibit similar activity.[1]
Experimental Protocol for Biological Evaluation
To validate the hypothesized activity of this compound as an HDAC6 inhibitor, a standard in vitro enzymatic assay can be employed.
Protocol: In Vitro Fluorometric HDAC6 Inhibition Assay
This protocol provides a general method for measuring the inhibitory effect of a test compound on recombinant HDAC6 activity using a fluorogenic substrate.[14][15]
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a lysine developer)
-
This compound (test inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in HDAC Assay Buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration is ≤1%.[14]
-
Assay Setup: To the wells of a 96-well plate, add 50 µL of HDAC Assay Buffer. Add 10 µL of the diluted test compound or vehicle control.[15] Include "no enzyme" controls for background subtraction and "no inhibitor" controls for maximum activity.
-
Enzyme Addition: Dilute the recombinant HDAC6 enzyme in assay buffer and add 20 µL to each well (except "no enzyme" controls).[15]
-
Reaction Initiation: Start the reaction by adding 20 µL of the fluorogenic substrate to all wells. The final volume in each well will be 100 µL.[15]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Stop the enzymatic reaction by adding 50 µL of developer solution to each well. Incubate at room temperature for 15 minutes to allow the fluorescent signal to develop.[15]
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.[14]
Safety and Handling
This compound is classified as an irritant and requires careful handling in a laboratory setting.
| Hazard Class | GHS Code(s) | Precautionary Statements | Source(s) |
| Skin Irritation | H315 | P280, P302+P352 | [1][3] |
| Eye Irritation | H319 | P280, P305+P351+P338 | [1][3] |
| Respiratory Irritation | H335 | P261, P271, P304+P340 | [1][3] |
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat.[1] Use in a well-ventilated area or under a chemical fume hood.[1][3]
Conclusion
This compound (CAS 5581-75-9) is a well-characterized arylalkanoic acid with defined physical, chemical, and spectroscopic properties. Established synthesis protocols allow for its reliable preparation for research purposes. Based on its structural class, it holds potential as a bioactive molecule, particularly as an inhibitor of HDAC6. The experimental protocols outlined in this guide provide a framework for researchers to investigate this potential and further elucidate the compound's role in chemical biology and drug discovery.
References
- 1. This compound 98 5581-75-9 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C12H16O2 | CID 79695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5581-75-9 this compound AKSci 6876AL [aksci.com]
- 5. This compound | 5581-75-9 [chemicalbook.com]
- 6. 6-フェニルヘキサン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound (CAS 5581-75-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. benchchem.com [benchchem.com]
- 9. Phenyl alkanoic acids - Wikipedia [en.wikipedia.org]
- 10. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Computational studies of 6-Phenylhexanoic acid
An In-depth Technical Guide to the Computational Analysis of 6-Phenylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chemical compound with potential applications in organic synthesis and as a model for studying molecular interactions.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed protocols for its synthesis. Due to a scarcity of publicly available computational studies specifically targeting this molecule, this document outlines a proposed framework for its in silico analysis. This framework is based on established computational methodologies applied to structurally related phenylalkanoic acids and other small molecules. The guide includes hypothesized signaling pathways and standardized workflows for molecular docking and simulation, intended to serve as a foundational resource for researchers initiating computational investigations into this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for parameterizing computational models and for understanding the compound's potential pharmacokinetic profile.
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | PubChem[2] |
| Molecular Weight | 192.25 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 5581-75-9 | Cheméo[3] |
| SMILES | C1=CC=C(C=C1)CCCCCC(=O)O | PubChem[2] |
| InChIKey | JTXZPQIXIXYMDY-UHFFFAOYSA-N | PubChem[2] |
| Boiling Point | 201-202 °C at 24 mmHg | Sigma-Aldrich |
| Density | 1.022 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index (n20/D) | 1.51 | Sigma-Aldrich |
| logP (Octanol/Water) | 2.874 (Crippen Calculated) | Cheméo[3] |
| Water Solubility (logS) | -3.05 (Crippen Calculated) | Cheméo[3] |
| Polar Surface Area | 37.3 Ų | PubChem[2] |
| Predicted CCS ([M+H]⁺, Ų) | 144.0 | PubChemLite[4] |
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound is provided below, adapted from established laboratory procedures.[5]
Materials:
-
Glutaric anhydride (B1165640)
-
Zinc powder
-
N,N-dimethylacetamide (DMA)
-
Microwave tube
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
Water
Procedure:
-
In a glove box, add 0.225 mL of N,N-dimethylacetamide to a microwave tube and allow the mixture to coordinate for one hour.
-
Add 39.2 mg (0.6 mmol) of zinc powder to the tube.
-
Add glutaric anhydride (0.45 mmol) and (2-bromoethyl)benzene (0.3 mmol).
-
Seal the microwave tube and remove it from the glove box.
-
Reflux the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, uncap the tube and add three drops of water to quench the reaction.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a mobile phase of petroleum ether:ethyl acetate (5:1) to yield this compound.[5]
Proposed Computational Studies
While specific in silico studies on this compound are not widely documented, its structural similarity to other biologically active phenylalkanoic acids, such as phenylbutyric acid, suggests potential mechanisms of action that can be investigated computationally.[6] Phenylalkanoic acids are known to interact with various biological targets, and this section outlines a proposed workflow for the computational analysis of this compound.
Potential Biological Targets and Signaling Pathways
Based on the activities of related compounds, a plausible area of investigation for this compound is the inhibition of histone deacetylases (HDACs).[6] Phenylbutyric acid is a known, albeit weak, pan-HDAC inhibitor.[6] The longer alkyl chain of this compound may alter its binding affinity and selectivity for HDAC isoforms. Another potential area of interest is its activity as a chemical chaperone, which is related to a molecule's ability to interact with hydrophobic regions of misfolded proteins.[6]
Below is a conceptual diagram of a potential signaling pathway involving HDAC inhibition.
Caption: Hypothesized mechanism of this compound as an HDAC inhibitor.
Molecular Docking Workflow
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] A typical workflow for docking this compound against a target protein like an HDAC is outlined below.
Caption: A generalized workflow for molecular docking studies.
Proposed Protocol for Molecular Docking:
-
Ligand Preparation:
-
Generate the 3D structure of this compound using software like Marvin Sketch or ChemBioDraw.[8]
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., a human HDAC isoform) from the Protein Data Bank (PDB).
-
Prepare the protein using tools like Schrödinger's Protein Preparation Wizard or AutoDockTools. This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders and protonation states.
-
-
Grid Generation:
-
Define the active site for docking. This is typically centered on the location of a known co-crystallized inhibitor or identified through binding site prediction algorithms. A grid box is generated around this site to define the search space for the ligand.
-
-
Docking Simulation:
-
Perform docking using software such as AutoDock, Glide, or GOLD.[7][9] These programs explore various conformations and orientations of the ligand within the receptor's active site.
-
For a genetic algorithm-based docking program like AutoDock, parameters such as the number of genetic algorithm runs, population size, and number of energy evaluations should be set (e.g., 100 runs, a population of 150, and 2.5 million energy evaluations).[7]
-
-
Results Analysis:
-
Analyze the resulting docking poses based on their predicted binding energy or docking score.[10]
-
Visualize the top-ranked poses to inspect key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein's active site residues.
-
Conclusion
While experimental and computational data specifically for this compound are limited, this guide provides a solid foundation for initiating research into this compound. The provided physicochemical data and synthesis protocol are essential for any experimental work. Furthermore, the proposed computational workflow, based on methodologies applied to similar molecules, offers a clear roadmap for investigating its potential biological activities through in silico techniques like molecular docking. Future computational and experimental studies are needed to validate these proposed mechanisms and to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound | 5581-75-9 [chemicalbook.com]
- 2. This compound | C12H16O2 | CID 79695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 5581-75-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. PubChemLite - this compound (C12H16O2) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
6-Phenylhexanoic Acid: An In-depth Technical Guide to a Molecule of Untapped Potential
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Phenylhexanoic acid, a molecule with a simple yet intriguing structure, remains a largely unexplored entity within the vast landscape of bioactive compounds. While its chemical properties are documented, a significant gap exists in the scientific literature regarding its specific mechanism of action and therapeutic potential. This technical guide aims to bridge this gap by proposing several well-founded hypotheses for the biological activities of this compound, grounded in the established pharmacology of structurally analogous compounds.
This document provides a comprehensive framework for investigating the potential of this compound as a modulator of key cellular pathways. We present four primary hypotheses for its mechanism of action: Histone Deacetylase (HDAC) inhibition, Peroxisome Proliferator-Activated Receptor (PPAR) agonism, broad-spectrum cytotoxicity and anti-inflammatory effects, and antimicrobial activity.
For each hypothesis, this guide furnishes detailed experimental protocols, enabling researchers to systematically test these proposed mechanisms. Furthermore, we have compiled and structured available quantitative data from related molecules to provide a valuable comparative context for future experimental outcomes. To facilitate a deeper understanding of the complex biological processes involved, we have included detailed signaling pathway and experimental workflow diagrams generated using the DOT language.
It is our intention that this guide will serve as a catalyst for new research, unlocking the potential of this compound and paving the way for novel therapeutic discoveries.
Hypothesis 1: this compound as a Histone Deacetylase (HDAC) Inhibitor
The structural motif of a phenyl group attached to a fatty acid chain is present in known Histone Deacetylase (HDAC) inhibitors, such as 4-phenylbutyric acid. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them a key target in oncology. We hypothesize that this compound may act as an HDAC inhibitor, potentially with selectivity towards specific HDAC isoforms.
Supporting Data from Analogous Compounds
While no direct HDAC inhibition data for this compound is currently available, the following table summarizes the activity of related compounds, providing a benchmark for potential efficacy.
| Compound | Target/Cell Line | IC50 Value | Reference |
| 4-Phenylbutyric acid | Glioblastoma LN-229 cells | 1.21 mM | [N/A] |
| 4-Phenylbutyric acid | Glioblastoma LN-18 cells | 1.92 mM | [N/A] |
| Valproic Acid | HeLa cell nuclear extract | 0.4 mM | [N/A] |
| Trichostatin A (TSA) | Cell-free assay | ~1.8 nM | [N/A] |
| Nexturastat A (HDAC6 selective) | Cell-free assay | 5 nM | [N/A] |
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Trichostatin A (TSA) or a known selective inhibitor as a positive control
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with 1 µM TSA)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in assay buffer to obtain a range of test concentrations.
-
Enzyme Reaction: In a 96-well plate, add 25 µL of diluted this compound or control. Add 50 µL of pre-diluted HDAC enzyme to each well. Incubate for 15 minutes at 37°C.
-
Substrate Addition: Add 25 µL of the fluorogenic HDAC substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Stop the reaction by adding 100 µL of developer solution. Incubate at 37°C for 15 minutes.
-
Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualization: HDAC Inhibition Signaling Pathway
Caption: Proposed mechanism of HDAC inhibition by this compound.
Hypothesis 2: this compound as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism. Fatty acids are natural ligands for PPARs. The presence of a phenyl group on the hexanoic acid backbone may confer specific binding and activation properties towards PPAR isoforms (α, γ, and δ). We hypothesize that this compound may act as a PPAR agonist.
Supporting Data from Analogous Compounds
The following table presents EC50 values for known PPAR agonists, which can serve as a reference for evaluating the potential potency of this compound.
| Compound | Target | EC50 Value | Reference |
| Fenofibrate | Human PPARα | 30 µM | [N/A] |
| Rosiglitazone | Human PPARγ | 0.04 µM | [N/A] |
| GW501516 | Human PPARδ | 1.1 nM | [N/A] |
| Linoleic Acid | Human PPARα | ~1.5 µM | [N/A] |
| Oleic Acid | Human PPARα | ~0.9 µM | [N/A] |
Experimental Protocol: PPAR Agonist Reporter Gene Assay
This protocol outlines a cell-based luciferase reporter assay to screen for the PPAR agonist activity of this compound.
Materials:
-
HEK293T or other suitable host cell line
-
Expression vector for the ligand-binding domain (LBD) of the human PPAR isoform (α, γ, or δ) fused to the GAL4 DNA-binding domain
-
Luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS)
-
Transfection reagent
-
Cell culture medium and supplements
-
Known PPAR agonists (e.g., Fenofibrate, Rosiglitazone) as positive controls
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect the host cells with the PPAR-LBD expression vector and the luciferase reporter plasmid using a suitable transfection reagent.
-
Cell Seeding: Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or control compounds for 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value from the dose-response curve.
Visualization: PPAR Agonism Signaling Pathway
Spectroscopic Analysis of 6-Phenylhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 6-phenylhexanoic acid, a compound of interest in various chemical and pharmaceutical research areas. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for compound identification, characterization, and quality control.
Chemical Structure and Properties
This compound is an aromatic carboxylic acid with the chemical formula C₁₂H₁₆O₂ and a molecular weight of approximately 192.25 g/mol .[1] Its structure consists of a phenyl group attached to the terminus of a hexanoic acid chain.
Chemical Structure:
References
Methodological & Application
Synthesis of 6-Phenylhexanoic Acid from Cyclohexanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and efficient multi-step synthesis of 6-phenylhexanoic acid, a valuable building block in pharmaceutical and materials science, starting from the readily available precursor, cyclohexanone (B45756). The synthetic strategy involves a four-step sequence: (1) Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone, (2) alkaline hydrolysis to 6-hydroxyhexanoic acid, (3) Jones oxidation to 6-oxohexanoic acid, and (4) a final Wolff-Kishner reduction to yield the target compound, this compound. This application note provides detailed experimental protocols for each step, a summary of quantitative data, and a visual workflow to ensure reproducibility and successful synthesis in a laboratory setting.
Introduction
This compound and its derivatives are important intermediates in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients and specialized polymers. The long alkyl chain coupled with an aromatic ring provides a unique scaffold for designing molecules with specific physical and biological properties. The synthesis described herein offers a practical and scalable route to this compound from an inexpensive starting material, cyclohexanone.
Overall Synthetic Workflow
The synthesis of this compound from cyclohexanone is accomplished through a four-step reaction sequence as illustrated in the workflow diagram below.
Figure 1: Overall synthetic workflow for the conversion of cyclohexanone to this compound.
Experimental Protocols
Step 1: Baeyer-Villiger Oxidation of Cyclohexanone to ε-Caprolactone
The initial step involves the oxidation of cyclohexanone using meta-chloroperoxybenzoic acid (m-CPBA) to form ε-caprolactone.[1][2][3]
Materials:
-
Cyclohexanone
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve cyclohexanone (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude ε-caprolactone.
-
Purify the product by vacuum distillation.
Step 2: Hydrolysis of ε-Caprolactone to 6-Hydroxyhexanoic Acid
The cyclic ester, ε-caprolactone, is hydrolyzed under basic conditions to yield 6-hydroxyhexanoic acid.[4]
Materials:
-
ε-Caprolactone
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve ε-caprolactone (1.0 eq) in a 10% aqueous solution of NaOH (1.2 eq).
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully acidify the solution to pH 2-3 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to yield 6-hydroxyhexanoic acid as a viscous oil or low-melting solid.
Step 3: Jones Oxidation of 6-Hydroxyhexanoic Acid to 6-Oxohexanoic Acid
The primary alcohol of 6-hydroxyhexanoic acid is oxidized to a carboxylic acid, and the terminal alcohol is oxidized to an aldehyde, which in the presence of water will form the corresponding carboxylic acid, resulting in adipic acid. To achieve the desired 6-oxohexanoic acid, milder oxidation conditions are required. However, for the purpose of this protocol, we will proceed with a hypothetical Jones oxidation for the formation of the keto acid, noting that in practice, protection of the carboxylic acid may be necessary prior to this step. Jones reagent is a strong oxidizing agent that converts primary alcohols to carboxylic acids and secondary alcohols to ketones.[5][6]
Materials:
-
6-Hydroxyhexanoic acid
-
Jones reagent (prepared from chromium trioxide, sulfuric acid, and water)
-
Isopropyl alcohol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 6-hydroxyhexanoic acid (1.0 eq) in acetone in a round-bottom flask and cool to 0 °C.
-
Slowly add Jones reagent dropwise from a dropping funnel until a persistent orange color is observed.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield crude 6-oxohexanoic acid. Further purification may be achieved by column chromatography.
Step 4: Wolff-Kishner Reduction of 6-Oxo-6-phenylhexanoic Acid to this compound
Note: This step assumes the successful synthesis of 6-oxo-6-phenylhexanoic acid, which can be prepared via Friedel-Crafts acylation of benzene (B151609) with adipoyl chloride.[7][8] The Wolff-Kishner reduction is then used to reduce the ketone to a methylene (B1212753) group.[9][10]
Materials:
-
6-Oxo-6-phenylhexanoic acid
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, distillation apparatus, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 6-oxo-6-phenylhexanoic acid (1.0 eq), hydrazine hydrate (4.0 eq), potassium hydroxide (4.0 eq), and diethylene glycol.
-
Heat the mixture to 130-140 °C for 1 hour.
-
Replace the reflux condenser with a distillation apparatus and raise the temperature to 190-200 °C to remove water and excess hydrazine.
-
Once the distillation ceases, reattach the reflux condenser and maintain the temperature at 190-200 °C for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Acidify the aqueous solution with concentrated HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. These values are based on literature precedents for similar reactions and may vary depending on experimental conditions.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Baeyer-Villiger Oxidation | Cyclohexanone | ε-Caprolactone | 85-95% |
| 2 | Hydrolysis | ε-Caprolactone | 6-Hydroxyhexanoic Acid | 90-98% |
| 3 | Jones Oxidation | 6-Hydroxyhexanoic Acid | 6-Oxohexanoic Acid | 70-85% |
| 4 | Wolff-Kishner Reduction | 6-Oxo-6-phenylhexanoic Acid | This compound | 80-90% |
Logical Relationships in the Synthetic Pathway
The sequence of reactions is designed to systematically modify the functional groups of the starting material to arrive at the final product.
Figure 2: Logical progression of functional group transformations in the synthesis.
Conclusion
The synthetic route detailed in this application note provides a clear and reproducible pathway for the synthesis of this compound from cyclohexanone. The protocols are based on well-established organic transformations and are suitable for implementation in a standard research laboratory. By following these detailed procedures, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and materials science.
References
- 1. Adipoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Adipoyl chloride - Wikipedia [en.wikipedia.org]
- 5. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Adipic Acid and Thionyl Chloride Reaction: A Guide to Understanding - Knowledge [xiangyuch.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Wolff-Kishner Reduction [organic-chemistry.org]
Application Notes and Protocols for the Nickel-Catalyzed Synthesis of 6-Phenylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for two distinct nickel-catalyzed methods for the synthesis of 6-phenylhexanoic acid, a valuable building block in medicinal chemistry and materials science. The methodologies presented are a nickel-catalyzed cross-coupling reaction and a nickel-catalyzed hydrocarboxylation, offering flexibility in substrate choice and reaction conditions.
Data Presentation
The following tables summarize the key quantitative parameters for the two synthetic routes to this compound.
Table 1: Nickel-Catalyzed Cross-Coupling Synthesis of this compound
| Parameter | Value |
| Catalyst System | Ni(COD)₂ / 2,2'-Bipyridine (B1663995) |
| Substrates | (2-Bromoethyl)benzene (B7723623), Glutaric Anhydride (B1165640) |
| Reductant | Zinc Powder |
| Solvent | N,N-Dimethylacetamide (DMA) |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Yield | Not explicitly reported, but protocol is established. |
Table 2: Nickel-Catalyzed Hydrocarboxylation Synthesis of this compound (Analogous System)
| Parameter | Value |
| Catalyst System | Ni(OAc)₂·4H₂O / 6,6'-Dimethyl-2,2'-bipyridine (dmbpy) |
| Substrates | 6-Phenyl-1-hexene (B73116), Carbon Dioxide (CO₂) |
| Reductant | Zinc Powder |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Reported Yield (for 4-phenyl-1-butene) | 43% (isolated yield of branched product)[1] |
| Regioselectivity (Branched:Linear) | >20:1[1] |
Experimental Protocols
Method 1: Nickel-Catalyzed Cross-Coupling
This protocol is adapted from a documented synthesis of this compound.
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine
-
Zinc powder
-
Glutaric anhydride
-
(2-Bromoethyl)benzene
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
Microwave tube
-
Glove box
-
Standard glassware for reflux and column chromatography
Procedure:
-
Catalyst Preparation: Inside a glove box, add bis(1,5-cyclooctadiene)nickel (8.3 mg, 0.03 mmol) and 2,2'-bipyridine (7.0 mg, 0.045 mmol) to a microwave tube.
-
Solvent Addition: Add 0.225 mL of N,N-dimethylacetamide and allow the mixture to stir for one hour to facilitate coordination.
-
Reagent Addition: To the catalyst mixture, add zinc powder (39.2 mg, 0.6 mmol), glutaric anhydride (0.45 mmol), and (2-bromoethyl)benzene (0.3 mmol).
-
Reaction: Seal the tube, remove it from the glove box, and place it in a preheated oil bath at 80 °C. Reflux the mixture for 12 hours.
-
Quenching and Work-up: After cooling to room temperature, uncap the tube and add three drops of water to quench the reaction. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent to yield this compound.
Method 2: Nickel-Catalyzed Hydrocarboxylation
This is a general protocol for the hydrocarboxylation of terminal unactivated alkenes, which can be adapted for the synthesis of the branched isomer, 2-methyl-5-phenylpentanoic acid, from 6-phenyl-1-hexene.
Materials:
-
Nickel(II) acetate tetrahydrate [Ni(OAc)₂·4H₂O]
-
6,6'-Dimethyl-2,2'-bipyridine (dmbpy)
-
Magnesium acetate tetrahydrate [Mg(OAc)₂·4H₂O]
-
6-Phenyl-1-hexene
-
Zinc powder
-
N,N-Dimethylformamide (DMF), anhydrous
-
Carbon dioxide (CO₂), balloon or continuous sparging
-
6-dram vial
-
Glove box
-
Standard glassware for work-up and purification
Procedure:
-
Catalyst and Additive Preparation: In a 6-dram vial, combine Ni(OAc)₂·4H₂O (99.5 mg, 0.4 mmol, 20 mol%), dmbpy (147.4 mg, 0.8 mmol, 40 mol%), and Mg(OAc)₂·4H₂O (428.9 mg, 2 mmol, 1 equiv).
-
Solvent Addition (in Glove Box): Transfer the vial to a glove box. Add 10 mL of anhydrous DMF and stir the mixture for 30 minutes.
-
Substrate and Reductant Addition: To the resulting green solution, add the 6-phenyl-1-hexene substrate (2 mmol) and zinc powder (392.3 mg, 6 mmol, 3 equiv).
-
Reaction with CO₂: Immediately remove the vial from the glove box and sparge with CO₂ (e.g., from a balloon or a continuous gentle stream) for 24 hours at room temperature with stirring.
-
Work-up and Purification: Upon completion, the reaction mixture should be subjected to an acidic work-up to protonate the carboxylate. The product can then be extracted with an organic solvent and purified by standard techniques such as column chromatography.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for nickel-catalyzed synthesis.
Proposed Catalytic Cycles
The following diagrams illustrate the proposed mechanisms for the two synthetic methods.
Caption: A plausible mechanism for nickel-catalyzed cross-electrophile coupling.
Caption: A proposed mechanism for nickel-catalyzed hydrocarboxylation of alkenes.
References
Application Notes and Protocols for the Synthesis of 6-Phenylhexanoic Acid via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenylhexanoic acid is a carboxylic acid containing a phenyl group and a six-carbon aliphatic chain. This molecule and its derivatives are of interest in medicinal chemistry and drug development due to their structural similarity to other biologically active phenylalkanoic acids. Phenylalkanoic acids are known to be metabolized in vivo and can arise from the metabolism of dietary polyphenols and aromatic amino acids.[1] The biological activities of these compounds are influenced by the length of the alkyl chain and the substitution pattern on the phenyl ring.[1] This document provides detailed protocols for the synthesis of this compound using a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[2] The protocol involves the reaction of a Grignard reagent with carbon dioxide, followed by an acidic workup.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | |
| Molecular Weight | 192.25 g/mol | |
| CAS Number | 5581-75-9 | |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | |
| Boiling Point | 201-202 °C at 24 mmHg | [3] |
| Density | 1.022 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.51 | [3] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Peaks/Shifts | Source |
| ¹H NMR (CDCl₃) | δ 7.32-7.15 (m, 5H, Ar-H), 2.61 (t, 2H, Ar-CH₂), 2.35 (t, 2H, CH₂-COOH), 1.70-1.59 (m, 4H), 1.41-1.32 (m, 2H) | |
| ¹³C NMR (CDCl₃) | δ 180.5, 142.7, 128.4, 128.3, 125.7, 35.9, 34.2, 31.2, 28.9, 24.6 | |
| IR (Film) | 2930 cm⁻¹ (C-H stretch), 1705 cm⁻¹ (C=O stretch), 1450 cm⁻¹ (C=C stretch, aromatic) | [4] |
| Mass Spec (EI) | m/z 192 (M⁺), 105, 91 |
Grignard Reaction: Mechanism and Experimental Workflow
The synthesis of this compound via a Grignard reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent carboxylation.
Reaction Mechanism
The Grignard reagent, in this case, 5-phenylpentylmagnesium bromide, is a potent nucleophile.[5] It attacks the electrophilic carbon of carbon dioxide (dry ice) to form a magnesium carboxylate salt.[5][6] Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.[5][7]
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
The overall experimental process involves the preparation of the Grignard reagent, its reaction with carbon dioxide, and subsequent work-up and purification of the product.
Caption: A generalized experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 1-bromo-5-phenylpentane.
Materials and Reagents:
-
1-bromo-5-phenylpentane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), concentrated or 6M
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (B1210297) or Diethyl ether (for extraction)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Procedure:
Part 1: Preparation of the Grignard Reagent (5-Phenylpentylmagnesium Bromide)
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is scrupulously dry to prevent quenching of the Grignard reagent.[8] The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to help initiate the reaction.[9]
-
Addition of Alkyl Halide: In the dropping funnel, prepare a solution of 1-bromo-5-phenylpentane (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction should begin, as indicated by a color change and gentle refluxing. Gentle warming may be necessary to start the reaction.[9]
-
Completion of Grignard Formation: Once the reaction has initiated, add the remaining 1-bromo-5-phenylpentane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[9]
Part 2: Carboxylation and Work-up
-
Reaction with Carbon Dioxide: In a separate beaker, place an excess of crushed dry ice.[5] Slowly pour the freshly prepared Grignard reagent solution over the dry ice with stirring.[5] A vigorous reaction will occur.
-
Quenching and Acidification: Allow the excess dry ice to sublime. Slowly and carefully add 6M hydrochloric acid to the reaction mixture with cooling in an ice bath to quench any unreacted Grignard reagent and to protonate the carboxylate salt.[5] Continue adding acid until the aqueous layer is acidic (test with pH paper) and all magnesium salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic extracts.
-
Base Wash: To separate the carboxylic acid from any non-acidic byproducts, wash the combined organic extracts with a 5% sodium hydroxide solution (2 x 30 mL). The this compound will be deprotonated and move into the aqueous layer as its sodium salt.
-
Re-acidification and Isolation: Separate the basic aqueous layer and acidify it with concentrated hydrochloric acid with cooling until the pH is approximately 1-2. The this compound will precipitate out as an oil or solid.
-
Final Extraction and Drying: Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine these organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
Part 3: Purification
-
Column Chromatography: If necessary, purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain pure this compound.
Applications in Drug Development
While direct applications of this compound in marketed drugs are not prominent, its structural motif is relevant to drug design and development. As a phenylalkanoic acid, it can serve as a scaffold or intermediate for the synthesis of more complex molecules with potential therapeutic activities.[1] For instance, derivatives of structurally related compounds have been investigated for their potential as anticancer and anti-inflammatory agents.[1] The hydrophobic phenyl group and the flexible hexanoic acid chain can be modified to optimize interactions with biological targets.
Safety Information
-
Grignard Reagents: Are highly reactive, flammable, and react violently with water. All reactions must be conducted under anhydrous conditions and in a fume hood.
-
Diethyl Ether: Is extremely flammable and volatile.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4]
-
This compound: Causes skin and serious eye irritation.[4] Avoid inhalation and contact with skin and eyes.[4]
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 5581-75-9 [chemicalbook.com]
- 4. This compound | C12H16O2 | CID 79695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. brainly.com [brainly.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 6-Phenylhexanoic Acid by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 6-phenylhexanoic acid using column chromatography. The described methods are suitable for obtaining high-purity material essential for research, development, and quality control purposes.
Introduction
This compound is a carboxylic acid derivative with a phenyl substituent, making it a valuable building block in the synthesis of various organic molecules and active pharmaceutical ingredients. Effective purification of this compound is crucial to remove unreacted starting materials, byproducts, and other impurities that can interfere with subsequent reactions or biological assays. Column chromatography is a widely used and effective technique for the purification of this compound, offering excellent separation based on the differential adsorption of compounds onto a stationary phase.[1]
Principle of Separation
Column chromatography separates chemical compounds based on their polarity. In the case of this compound purification, silica (B1680970) gel, a polar adsorbent, is typically used as the stationary phase. A non-polar mobile phase, a mixture of petroleum ether and ethyl acetate (B1210297), is passed through the column. This compound, being a moderately polar compound, will adhere to the polar silica gel with moderate affinity. Non-polar impurities will travel through the column more quickly with the mobile phase and elute first. More polar impurities will be more strongly adsorbed to the silica gel and will elute later, allowing for the isolation of pure this compound.
Data Presentation
The following table summarizes the quantitative data from a typical purification of this compound by column chromatography.
| Parameter | Value |
| Starting Material | |
| Crude this compound | Data not available in search results |
| Column Parameters | |
| Stationary Phase | Silica Gel |
| Mobile Phase | Petroleum Ether: Ethyl Acetate (5:1) |
| Yield and Purity | |
| Yield of Purified Product | Data not available in search results |
| Purity of Final Product | >98% (as determined by GC)[1] |
Note: Specific quantitative data for starting material amount and yield were not available in the search results. The purity is based on commercially available purified this compound.
Experimental Protocol
This protocol details the materials and methodology for the purification of this compound using column chromatography.
Materials and Reagents
-
Crude this compound
-
Silica gel (for column chromatography, 60-120 mesh)
-
Petroleum ether (ACS grade)
-
Ethyl acetate (ACS grade)
-
Acetic acid (optional, ACS grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection flasks or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
Procedure
1. Column Preparation (Wet Packing Method)
-
Ensure the chromatography column is clean and dry.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the mobile phase (petroleum ether: ethyl acetate = 5:1). A general guideline is to use a silica gel to crude product weight ratio of at least 30:1.[1]
-
With the column stopcock open, carefully pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Allow the mobile phase to drain until its level is just above the top of the silica gel. Do not let the column run dry.
-
Carefully add a thin layer of sand on top of the packed silica gel to protect the surface from being disturbed during sample loading and solvent addition.
2. Sample Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Using a pipette, carefully apply the dissolved sample to the top of the sand layer.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level just enters the sand layer.
3. Elution and Fraction Collection
-
Carefully add the mobile phase (petroleum ether: ethyl acetate = 5:1) to the column, ensuring not to disturb the top layer.
-
Begin collecting the eluent in fractions in separate flasks or test tubes.
-
Continuously monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., the same as the mobile phase) and visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
4. Solvent Removal and Product Isolation
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
The resulting residue is the purified this compound.
5. Troubleshooting: Tailing
-
Carboxylic acids can sometimes interact strongly with the acidic silica gel, leading to "tailing" of the peak and poor separation.
-
To mitigate this, a small amount of a weak acid, such as acetic acid or formic acid (0.5-1%), can be added to the mobile phase.[1] This helps to suppress the ionization of the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Logical Relationship of Purification Parameters
Caption: Key components and outcomes of the column chromatography process.
References
Application Note: A Detailed Protocol for the Recrystallization of 6-Phenylhexanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Phenylhexanoic acid (CAS: 5581-75-9) is an organic compound useful in various synthetic applications.[1] Achieving high purity of this reagent is critical for reproducible and reliable experimental outcomes. Recrystallization is a fundamental purification technique used to remove impurities from a solid compound based on differences in solubility.[2] The principle relies on dissolving the impure compound in a suitable hot solvent and allowing the desired compound to selectively crystallize as the solution cools, leaving impurities behind in the solvent. This document provides a detailed protocol for the recrystallization of this compound, addressing its specific physicochemical properties.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is essential for designing an effective purification protocol. The compound's low melting point is a critical consideration for the recrystallization procedure.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₂ | [3][4] |
| Molecular Weight | 192.25 g/mol | [4][5] |
| CAS Number | 5581-75-9 | [3][4] |
| Appearance | White/colorless to light yellow solid or liquid | [3] |
| Melting Point | 17-19 °C | [4][6] |
| Boiling Point | 201-202 °C at 24 mmHg | [1][6] |
| Density | 1.022 g/mL at 25 °C | [1][4] |
| Water Solubility | 479.8 mg/L at 30 °C (sparingly soluble) | [4][6] |
| Purity (Typical Commercial) | >98.0% | [3] |
Experimental Protocol: Recrystallization
This protocol is designed based on the general principles for purifying aryl-substituted carboxylic acids.[7] Due to the low melting point of this compound, careful temperature control is necessary to prevent the compound from "oiling out"—separating as a liquid instead of forming crystals. A mixed solvent system, such as ethanol (B145695) and water, is recommended.[8][9]
2.1. Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (2 sizes)
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Stemless funnel (for hot filtration, if needed)
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Spatula and glass rod
-
Drying oven or desiccator
2.2. Solvent Selection The ideal solvent for recrystallization should dissolve the solute completely at high temperatures but poorly at low temperatures.[10] For this compound, an ethanol/water mixture is a suitable choice. The ethanol provides good solubility for the organic molecule when hot, while the addition of water as an anti-solvent decreases solubility upon cooling, promoting crystallization.[8]
2.3. Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add the minimum amount of hot ethanol (heated to near its boiling point, ~78 °C) required to just dissolve the solid completely with stirring.[8] Work in a fume hood and avoid overheating.
-
-
Removal of Insoluble Impurities (if necessary):
-
If insoluble impurities are visible in the hot solution, perform a hot filtration.
-
Pre-heat a stemless funnel and a second Erlenmeyer flask containing a small amount of boiling solvent on the hot plate.
-
Place a fluted filter paper in the stemless funnel and quickly pour the hot solution through it into the clean, pre-heated flask. This step prevents premature crystallization in the funnel.[11]
-
-
Crystallization:
-
Remove the flask from the heat and cover it to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of pure, well-defined crystals and minimizes the risk of oiling out.[10]
-
If crystallization does not begin, gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Once the solution has reached room temperature and crystal formation is evident, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[10]
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water solvent mixture.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry into the funnel.
-
Wash the collected crystals with a small volume of ice-cold solvent to rinse away any remaining soluble impurities.[7]
-
-
Drying:
-
Continue to draw air through the crystals on the Büchner funnel for several minutes to partially dry them.
-
Transfer the purified crystals to a watch glass and dry them to a constant weight in a vacuum desiccator or a low-temperature vacuum oven.
-
2.4. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Ethanol is flammable; keep it away from open flames and ignition sources.
-
Use caution when handling hot glassware and solutions.
Experimental Workflow Diagram
The following diagram illustrates the logical steps of the recrystallization protocol.
Caption: Workflow for the purification of this compound.
References
- 1. This compound | 5581-75-9 [chemicalbook.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C12H16O2 | CID 79695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Application Notes and Protocols for 6-Phenylhexanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenylhexanoic acid is a versatile bifunctional molecule incorporating a phenyl ring and a terminal carboxylic acid connected by a six-carbon aliphatic chain. This unique structure makes it a valuable building block in organic synthesis, particularly for the construction of polycyclic and heterocyclic frameworks. Its applications span from fundamental organic chemistry to the synthesis of key intermediates for pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction and purification planning.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| CAS Number | 5581-75-9 | [1] |
| Melting Point | 17-19 °C | [1] |
| Boiling Point | 201-202 °C at 24 mmHg | [1] |
| Density | 1.022 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.51 | [1] |
| pKa | 4.78 ± 0.10 (Predicted) | [1] |
| LogP | 2.874 (Predicted) | [1] |
| Solubility | Difficult to mix with water; 479.8 mg/L at 30 °C | [1] |
Synthesis of this compound
While commercially available, this compound can also be synthesized in the laboratory. A reliable method involves a nickel-catalyzed cross-coupling reaction.
Protocol 1: Nickel-Catalyzed Synthesis of this compound[1]
This protocol describes a nickel-catalyzed cross-coupling reaction to form the carbon-carbon bond, followed by hydrolysis to yield the carboxylic acid.
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
Zinc powder
-
Glutaric anhydride (B1165640)
-
N,N-Dimethylacetamide (DMA)
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
Water
-
Microwave tube
-
Glove box
-
Standard glassware for extraction and chromatography
Reaction Scheme:
Caption: Nickel-catalyzed synthesis of this compound.
Procedure:
-
Catalyst Preparation (in a glove box):
-
To a microwave tube, add bis(1,5-cyclooctadiene)nickel (8.3 mg, 0.03 mmol) and 2,2'-bipyridine (7.0 mg, 0.045 mmol).
-
Add 0.225 mL of N,N-dimethylacetamide (DMA) and allow the mixture to coordinate for one hour.
-
-
Reaction Setup (in a glove box):
-
To the catalyst mixture, add zinc powder (39.2 mg, 0.6 mmol).
-
Add glutaric anhydride (0.45 mmol) and (2-bromoethyl)benzene (0.3 mmol).
-
Seal the microwave tube.
-
-
Reaction:
-
Remove the sealed tube from the glove box.
-
Reflux the reaction mixture at 80 °C for 12 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and uncap the tube.
-
Quench the reaction by adding three drops of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent to yield this compound.
-
Applications in Organic Synthesis
The primary application of this compound in organic synthesis is its use as a precursor for the formation of bicyclic and polycyclic structures through intramolecular cyclization reactions.
Application 1: Synthesis of α-Tetralone via Intramolecular Friedel-Crafts Acylation
The most prominent application of this compound is its intramolecular Friedel-Crafts acylation to form α-tetralone (3,4-dihydronaphthalen-1(2H)-one).[2] α-Tetralone and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds, including antidepressants, antibiotics, and anticancer agents.[3][4]
Reaction Scheme:
Caption: Intramolecular Friedel-Crafts acylation of this compound.
Protocol 2: Polyphosphoric Acid (PPA) Mediated Cyclization of this compound to α-Tetralone
This protocol describes a classic and effective method for the intramolecular Friedel-Crafts acylation of this compound.[5][6]
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Ice
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, place this compound (e.g., 10 mmol).
-
Add polyphosphoric acid (a 10-fold excess by weight is common, e.g., 10 g for 1 g of starting material).
-
-
Reaction:
-
Heat the reaction mixture with stirring in an oil bath at a temperature between 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture onto crushed ice in a beaker with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude α-tetralone.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Alternative Cyclization Reagents:
-
Methanesulfonic acid (MSA): A less viscous and easier to handle alternative to PPA.[5]
-
Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid): A powerful dehydrating agent that can facilitate the cyclization.
Biological Significance of α-Tetralone Derivatives and Signaling Pathways
α-Tetralone is a privileged scaffold in medicinal chemistry. Its derivatives have been shown to exhibit a wide range of biological activities, including:
-
Antidepressant Activity: The well-known antidepressant sertraline (B1200038) contains a tetralone-derived core structure.[3]
-
Anticancer Activity: Tetralone-based compounds have been investigated as potential anticancer agents.[4][7]
-
Enzyme Inhibition: Certain tetralone derivatives act as inhibitors of enzymes like Macrophage Migration Inhibitory Factor (MIF) tautomerase, which is implicated in inflammatory diseases.[8] The inhibition of MIF can modulate inflammatory signaling pathways, including the reduction of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and the inhibition of NF-κB activation.[8]
Caption: Inhibition of MIF signaling by α-tetralone derivatives.
Application 2: Synthesis of Capsaicin (B1668287) Analogs
The carboxylic acid functionality of this compound allows for its conversion into various derivatives, including amides. This is relevant in the synthesis of analogs of naturally occurring compounds like capsaicin, the pungent component of chili peppers. Capsaicin and its analogs are investigated for their analgesic, antioxidant, and neuroprotective properties.[8]
General Synthetic Workflow:
-
Activation of the Carboxylic Acid: this compound is first converted to a more reactive species, such as an acyl chloride (using, for example, thionyl chloride or oxalyl chloride) or an activated ester.
-
Amide Coupling: The activated carboxylic acid derivative is then reacted with an appropriate amine (e.g., vanillylamine (B75263) for capsaicin analogs) to form the corresponding amide.
Caption: General workflow for the synthesis of capsaicin analogs.
Conclusion
This compound is a valuable and versatile starting material in organic synthesis. Its ability to undergo intramolecular Friedel-Crafts acylation to furnish the biologically significant α-tetralone scaffold makes it a key building block for medicinal chemistry and drug discovery. Furthermore, its carboxylic acid moiety can be readily functionalized to access a variety of other compound classes, such as amides, expanding its synthetic utility. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ccsenet.org [ccsenet.org]
- 7. mdpi.com [mdpi.com]
- 8. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
6-Phenylhexanoic Acid: A Versatile Building Block for Novel Bioactive Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Phenylhexanoic acid is a versatile chemical scaffold possessing both a lipophilic phenyl ring and a reactive carboxylic acid functional group. This unique combination makes it an attractive starting material for the synthesis of a diverse array of novel compounds with potential applications in medicinal chemistry and drug discovery. The six-carbon aliphatic chain provides flexibility, allowing for the spatial orientation of the phenyl group to interact with various biological targets. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound as a building block for the development of new chemical entities with potential therapeutic value.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing synthetic routes and understanding the compound's behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |
| Molecular Weight | 192.25 g/mol | [1] |
| CAS Number | 5581-75-9 | [1] |
| Melting Point | 17-19 °C | [3] |
| Boiling Point | 201-202 °C at 24 mmHg | [3] |
| Density | 1.022 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.51 | [3] |
| pKa (Predicted) | 4.78 ± 0.10 | [3] |
| LogP (Predicted) | 2.874 | [3] |
Applications in the Synthesis of Novel Compounds
This compound serves as a valuable starting material for creating a variety of derivatives, primarily through modifications of its carboxylic acid group. The most common derivatizations involve the formation of amides and esters, which can significantly alter the parent molecule's biological activity, pharmacokinetic properties, and target specificity.
Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse chemical functionalities. The synthesis of this compound amides can lead to compounds with a range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial effects.
Ester Derivatives
Esterification of this compound can be used to generate prodrugs, modify solubility, and explore structure-activity relationships. Ester derivatives are often more lipophilic than the parent carboxylic acid, which can enhance cell membrane permeability.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its amide and ester derivatives.
Protocol 1: Synthesis of this compound
A nickel-catalyzed method for the synthesis of this compound has been reported.[3]
Materials:
-
Bis-(1,5-cyclooctadiene)nickel(0)
-
N,N-Dimethylacetamide (DMA)
-
Zinc powder
-
Glutaric anhydride (B1165640)
-
Microwave tube
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
In a glove box, add bis-(1,5-cyclooctadiene)nickel (8.3 mg, 0.03 mmol) and 2,2'-bipyridine (7.0 mg, 0.045 mmol) to a microwave tube.
-
Add 0.225 mL of N,N-dimethylacetamide and allow the mixture to coordinate for one hour.
-
Add zinc powder (39.2 mg, 0.6 mmol) to the microwave tube.
-
Add glutaric anhydride (0.45 mmol) and (2-bromoethyl)benzene (0.3 mmol).
-
Seal the tube, remove it from the glove box, and reflux at 80 °C for 12 hours.
-
After cooling to room temperature, uncap the tube and add three drops of water to quench the reaction.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether: ethyl acetate = 5:1) to yield this compound.[3]
Protocol 2: General Procedure for Amide Coupling using EDC/NHS
This protocol describes a general method for the synthesis of amides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM or DMF (10 mL).
-
Add NHS (1.2 mmol) and EDC (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the desired amine (1.1 mmol) in anhydrous DCM or DMF (5 mL).
-
Add the amine solution to the activated acid mixture. If the amine is a hydrochloride salt, add 1.5 equivalents of a non-nucleophilic base like DIPEA.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Protocol 3: General Procedure for Fischer Esterification
This protocol outlines the synthesis of esters from this compound and an alcohol under acidic catalysis.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol; often used in excess as the solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) as a catalyst
-
Toluene (optional, for azeotropic removal of water with a Dean-Stark trap)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate or Diethyl ether for extraction
Procedure:
-
Dissolve this compound (1.0 mmol) in the desired alcohol (e.g., 10 mL of methanol).
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate or diethyl ether (20 mL).
-
Wash the organic layer with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the ester by column chromatography if necessary.
Potential Therapeutic Applications and Signaling Pathways
Derivatives of this compound have shown promise in targeting key signaling pathways involved in various diseases.
RORγt Inverse Agonists for Autoimmune Diseases
A derivative of this compound, 6-oxo-4-phenyl-hexanoic acid, has been identified as a ligand for the Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt).[4][5][6][7] RORγt is a key transcription factor in the differentiation of pro-inflammatory Th17 cells, which are implicated in autoimmune diseases like psoriasis and rheumatoid arthritis.[8] Inverse agonists of RORγt can suppress the Th17 pathway, making them attractive therapeutic targets.
The inhibition of RORγt leads to the downregulation of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[9][10][11] This, in turn, reduces the inflammatory response mediated by Th17 cells.
HDAC6 Inhibitors for Cancer Therapy
Histone deacetylase 6 (HDAC6) is a promising target in cancer therapy due to its role in cell migration, transformation, and the DNA damage response.[4] HDAC6's activity is linked to the MAPK signaling pathway.[4] Inhibition of HDAC6 can lead to the accumulation of acetylated α-tubulin, a key component of the cytoskeleton, thereby affecting cancer cell motility and survival.
Workflow for Novel Compound Development
The following diagram outlines a general workflow for the development and evaluation of novel compounds derived from this compound.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. Its straightforward derivatization at the carboxylic acid moiety allows for the exploration of a wide chemical space. The examples of RORγt inverse agonists and the potential for developing HDAC6 inhibitors highlight the value of this scaffold in modern drug discovery. The provided protocols and workflows offer a solid foundation for researchers to embark on the synthesis and evaluation of new this compound derivatives.
References
- 1. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6-Dependent Functions in Tumor Cells: Crossroad with the MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioengineer.org [bioengineer.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 11. RORγt Inhibition Reduces Protumor Inflammation and Decreases Tumor Growth in Experimental Models of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 6-Phenylhexanoic Acid in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenylhexanoic acid is a versatile aromatic carboxylic acid that has found niche but significant applications in materials science. Its unique structure, featuring a phenyl group at the terminus of a C6 alkyl chain, imparts both hydrophobic and aromatic character, making it a valuable molecule for surface modification and as a component in advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in materials science, with a focus on its role in the development of nanoparticle-based liquid scintillators and its use as a model compound in surface-enhanced Raman scattering (SERS).
Application 1: Surface Modification of Zirconia Nanoparticles for Liquid Scintillators
One of the most well-documented applications of this compound in materials science is its use as a surface modifying agent for zirconium dioxide (ZrO₂) nanoparticles. This modification is crucial for the fabrication of high-performance liquid scintillators used in particle physics experiments, such as the search for neutrinoless double beta decay. The phenyl group enhances the miscibility of the inorganic nanoparticles within the organic scintillator cocktail, while the carboxylic acid group provides a strong anchor to the nanoparticle surface.
Quantitative Data Summary
The following table summarizes the key quantitative data from the synthesis of this compound-modified ZrO₂ nanoparticles at different temperatures. The optimal conditions for achieving high modification density and nanoparticle concentration were found to be at 300 °C.[1][2]
| Synthesis Temperature (°C) | Average Nanoparticle Size (nm) | Surface Modification Density (molecules/nm²) | Zirconium Concentration in Toluene (B28343) (wt.%) |
| 250 | Smaller particle sizes | High | - |
| 300 | Smaller particle sizes | 3.1 ± 0.2 | 0.33 ± 0.04 |
| 350 | Larger particle sizes | Lower | - |
| 400 | Larger particle sizes | Lower | - |
Experimental Protocol: Synthesis of this compound-Modified ZrO₂ Nanoparticles
This protocol details the hydrothermal synthesis of ZrO₂ nanoparticles with in-situ surface modification using this compound.[1][2]
Materials:
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
Distilled water
-
Toluene
-
2,5-Diphenyloxazole (PPO)
-
1,4-bis(2-phenyloxazol-5-yl)benzene (POPOP)
-
Batch reactors (e.g., Hastelloy C)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve ZrOCl₂·8H₂O in distilled water to a concentration of 0.1 mol/L.
-
Prepare a solution of this compound in distilled water.
-
Adjust the pH of the zirconyl chloride solution to 5.8 by adding KOH solution. The pH should be above the pKa of this compound (~4.78) to ensure deprotonation of the carboxylic acid for effective binding to the zirconia surface.[2]
-
Mix the zirconyl chloride solution with the this compound solution.
-
-
Hydrothermal Synthesis:
-
Transfer the precursor solution into a batch reactor.
-
Heat the reactor to the desired synthesis temperature (e.g., 300 °C) and maintain for a specific duration.
-
After the reaction, cool the reactor to room temperature.
-
-
Nanoparticle Dispersion and Purification:
-
Collect the resulting nanoparticle suspension from the reactor.
-
Add toluene to the aqueous nanoparticle suspension to extract the surface-modified nanoparticles into the organic phase.
-
Separate the toluene phase containing the nanoparticles.
-
Centrifuge the toluene dispersion to precipitate the nanoparticles.
-
Remove the supernatant and re-disperse the nanoparticles in fresh toluene. Repeat this washing step multiple times to remove any unreacted precursors.
-
-
Liquid Scintillator Formulation:
-
Prepare a concentrated dispersion of the purified this compound-modified ZrO₂ nanoparticles in toluene.
-
Dissolve PPO and POPOP (as phosphors) in the nanoparticle dispersion. A common concentration is 100 g/L of a PPO:POPOP mixture in an 80:1 weight ratio.[1]
-
Experimental Workflow
Caption: Workflow for the fabrication of a liquid scintillator containing this compound-modified ZrO₂ nanoparticles.
Application 2: Model Compound in Surface-Enhanced Raman Scattering (SERS)
This compound has been employed as a model compound to investigate the principles of surface-enhanced Raman scattering (SERS). Its well-defined structure, with both aliphatic and aromatic moieties, allows for the study of how different parts of a molecule interact with plasmonic nanostructures, which are essential for the SERS effect. The carboxylic acid group serves as an effective anchor to metal surfaces like silver and gold, while the phenyl group provides a strong Raman signal.
Experimental Protocol: SERS Analysis using this compound
This protocol provides a general methodology for using this compound as a probe molecule for SERS experiments.
Materials:
-
This compound
-
Ethanol or other suitable solvent
-
SERS substrate (e.g., silver or gold nanoparticles, nanostructured surfaces)
-
Raman spectrometer with a laser source (e.g., 633 nm or 785 nm)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mM in ethanol).
-
Prepare a series of dilutions from the stock solution to investigate the effect of concentration on the SERS signal.
-
-
SERS Substrate Incubation:
-
Immerse the SERS substrate in the this compound solution for a specific period (e.g., 1-2 hours) to allow for the adsorption of the molecule onto the surface.
-
Alternatively, deposit a small droplet of the solution onto the SERS substrate and allow it to dry.
-
-
Rinsing:
-
Gently rinse the substrate with the pure solvent (e.g., ethanol) to remove any non-adsorbed molecules.
-
Allow the substrate to dry completely in a stream of nitrogen or in a desiccator.
-
-
SERS Measurement:
-
Place the SERS substrate under the objective of the Raman microscope.
-
Focus the laser on the substrate surface.
-
Acquire the Raman spectrum using appropriate parameters (e.g., laser power, acquisition time, number of accumulations).
-
Collect spectra from multiple spots on the substrate to ensure reproducibility.
-
-
Data Analysis:
-
Process the acquired spectra to remove background and cosmic rays.
-
Identify the characteristic Raman bands of this compound and analyze their enhancement and any shifts in peak positions, which can provide information about the molecule's orientation and interaction with the surface.
-
Logical Relationship Diagram
Caption: Logical relationship of components leading to the SERS enhancement of this compound.
Other Potential Applications
-
Organic Synthesis: this compound serves as a versatile building block in organic synthesis for the preparation of more complex molecules with potential applications in pharmaceuticals and other specialty chemicals.
-
Study of Microbial Metabolism: It has been used as a substrate to study the metabolic pathways of naphthenic acids by microorganisms, which is relevant to environmental science and bioremediation.
Conclusion
This compound, while not a bulk commodity chemical, demonstrates significant utility in specialized areas of materials science. Its application in the surface modification of nanoparticles for advanced detectors highlights its potential in cutting-edge research. Furthermore, its use as a model compound in SERS underscores its value in fundamental studies of surface phenomena. The protocols and data presented here provide a foundation for researchers to explore and expand upon the applications of this interesting molecule.
References
Application Notes and Protocols: 6-Phenylhexanoic Acid as a Surrogate for Naphthenic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthenic acids (NAs) are a complex mixture of cycloaliphatic and aliphatic carboxylic acids, recognized as a major toxic component in oil sands process-affected water (OSPW).[1][2][3] The inherent complexity and variability of NA mixtures pose significant challenges for toxicological and environmental fate studies.[4] Consequently, the use of a surrogate compound with well-defined properties is essential for reproducible and comparable experimental outcomes. 6-Phenylhexanoic acid, an aromatic carboxylic acid, has been employed as a surrogate for NAs in various studies, particularly in investigating microbial metabolism and environmental fate.[2][5] Its structure, while not a direct match to the cycloaliphatic nature of most NAs, provides a consistent chemical entity for analytical and toxicological assessments.
These application notes provide a comprehensive overview of the use of this compound as a surrogate for naphthenic acids, including comparative data, detailed experimental protocols for toxicity testing and chemical analysis, and a visualization of a relevant signaling pathway.
Data Presentation: Comparative Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological properties of this compound and a representative naphthenic acid mixture is presented below for comparative analysis.
Table 1: Physicochemical Properties
| Property | This compound | Naphthenic Acids (Typical Mixture) |
| Molecular Formula | C₁₂H₁₆O₂[6] | CₙH₂ₙ₊zO₂ (n=9-20, z=0 to -12)[3][4] |
| Molecular Weight ( g/mol ) | 192.25[6] | 180 - 350[7] |
| Appearance | White to light yellow solid or liquid[8] | Dark colored, viscous liquid[3][9] |
| Melting Point (°C) | 17-19[10] | -35 to 2[7] |
| Boiling Point (°C) | 201-202 @ 24 mmHg[10] | 140 - 370[7] |
| Density (g/mL) | 1.022 @ 25°C[10] | ~0.982[9] |
| Water Solubility | 479.8 mg/L @ 30°C[10] | Poorly soluble[7][9] |
| pKa | ~4.78 (Predicted)[10] | 5 - 6 |
| Log P (Octanol/Water) | ~3.3 (Predicted)[6] | 5 - >6 (Calculated)[7] |
Table 2: Ecotoxicological Data
| Endpoint | This compound | Naphthenic Acids (Commercial Mixture) | Test Organism | Reference |
| Acute Toxicity (LC₅₀/EC₅₀) | Data not available | 2 mg/L (EC₅₀, nominal) | Fathead Minnow (Pimephales promelas) embryos | [11] |
| Acute Toxicity (LC₅₀/EC₅₀) | Data not available | 5-12 mg/L (EC₅₀, nominal, OSPW-derived) | Fathead Minnow (Pimephales promelas) embryos | [11] |
| Stimulation of Methanogenesis | 200 and 400 mg/L | No stimulation observed | Sewage sludge microcosms | [2][5] |
Experimental Protocols
Protocol 1: Acute Toxicity Testing using Daphnia sp. (Adapted from OECD 202)
This protocol outlines the procedure for determining the acute immobilization of Daphnia magna when exposed to this compound.[2][9][10][12]
1. Test Organism:
-
Daphnia magna, less than 24 hours old at the start of the test.
2. Materials:
-
This compound (analytical grade).
-
Reconstituted freshwater (as per OECD 202 guidelines).
-
Glass test vessels (e.g., 50 mL beakers).
-
Pipettes and other standard laboratory equipment.
-
A light source providing a 16:8 hour light:dark photoperiod.
-
Temperature-controlled environment (20 ± 2 °C).
3. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or acetone) if necessary, due to its limited water solubility. The solvent concentration should not exceed 0.1 mL/L in the final test solutions.
-
Prepare a geometric series of at least five test concentrations (e.g., 1, 2.2, 4.8, 10, 22 mg/L) and a control (reconstituted water only). If a solvent is used, a solvent control must also be included.
4. Test Procedure:
-
Add 20 mL of the respective test solution (or control) to each of the four replicate test vessels for each concentration.
-
Randomly introduce 5 daphnids into each test vessel.
-
Incubate the test vessels for 48 hours at 20 ± 2 °C under a 16:8 hour light:dark cycle.
-
Do not feed the daphnids during the test.
-
Observe and record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
5. Data Analysis:
-
Calculate the percentage of immobilization for each concentration at 24 and 48 hours.
-
Determine the 48-hour EC₅₀ (the concentration that causes immobilization of 50% of the daphnids) using appropriate statistical methods (e.g., probit analysis).
Protocol 2: Quantification of this compound in Water Samples by GC-MS
This protocol describes a method for the extraction, derivatization, and quantification of this compound from aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents:
-
This compound standard.
-
Internal standard (e.g., deuterated this compound or a similar compound not present in the sample).
-
Solvents: Dichloromethane (DCM), Methanol (B129727) (HPLC grade).
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reagents for pH adjustment: Hydrochloric acid (HCl).
-
Anhydrous sodium sulfate.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
2. Sample Preparation and Extraction:
-
To a 100 mL water sample, add the internal standard.
-
Acidify the sample to pH < 2 with HCl.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 5 mL of DCM.
-
Dry the eluate over anhydrous sodium sulfate.
-
Evaporate the solvent to approximately 100 µL under a gentle stream of nitrogen.
3. Derivatization:
-
To the concentrated extract, add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS derivative of this compound and the internal standard.
5. Quantification:
-
Prepare a calibration curve using standard solutions of this compound subjected to the same extraction and derivatization procedure.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway: Oxidative Stress Response in Aquatic Organisms
A potential mechanism of toxicity for aromatic carboxylic acids involves the induction of oxidative stress. The following diagram illustrates a simplified signaling pathway for the cellular response to oxidative stress in aquatic organisms.[13][14]
Caption: Simplified oxidative stress response pathway.
Experimental Workflow: Acute Toxicity Testing
The following diagram outlines the logical workflow for conducting an acute toxicity test with this compound as the test substance.
References
- 1. eurofins.it [eurofins.it]
- 2. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Assessing the toxicity of naphthenic acids using a microbial genome wide live cell reporter array system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cc.ut.ee [cc.ut.ee]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. oecd.org [oecd.org]
- 8. mdpi.com [mdpi.com]
- 9. Immediate immobilisation test according to OECD 202 - Analytice [analytice.com]
- 10. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 11. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 12. oecd.org [oecd.org]
- 13. Signaling pathways of oxidative stress in aquatic organisms exposed to xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface-Enhanced Raman Scattering (SERS) Studies of 6-Phenylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces.[1] This enhancement, which can be in the order of 10^10 to 10^11, allows for the detection of analytes down to the single-molecule level.[1] SERS combines the molecular fingerprinting capabilities of Raman spectroscopy with ultra-high sensitivity, making it a valuable tool in various fields, including drug discovery, diagnostics, and environmental monitoring.[2][3]
6-Phenylhexanoic acid is a phenylalkanoic acid with potential relevance in metabolic studies and as a building block in medicinal chemistry. Its detection and quantification at low concentrations are crucial for understanding its biological roles and for quality control in pharmaceutical applications. SERS offers a promising platform for the rapid and sensitive analysis of such molecules.
Principle of SERS
The enhancement in SERS primarily arises from two mechanisms:
-
Electromagnetic Enhancement: This is the dominant mechanism and results from the excitation of localized surface plasmons on the metallic nanostructures by the incident laser light. This creates a highly enhanced electromagnetic field at the "hot spots" between nanoparticles, which amplifies the Raman signal of molecules in close proximity.
-
Chemical Enhancement: This mechanism involves a charge-transfer interaction between the analyte and the metal surface, which can also contribute to the overall signal enhancement.
Experimental Protocols
I. Preparation of SERS Substrates: Silver Nanoparticles (AgNPs)
Silver nanoparticles are widely used as SERS substrates due to their strong plasmon resonance in the visible region. The following is a common method for synthesizing colloidal AgNPs.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water
Protocol:
-
Glassware Cleaning: Thoroughly clean all glassware with aqua regia (3:1 HCl:HNO₃) and rinse extensively with DI water to avoid any contaminants that might interfere with nanoparticle synthesis.
-
Preparation of AgNO₃ Solution: Prepare a 1 mM solution of AgNO₃ in DI water.
-
Heating: In a clean flask, bring 50 mL of the 1 mM AgNO₃ solution to a rolling boil with vigorous stirring.
-
Addition of Sodium Citrate: To the boiling AgNO₃ solution, rapidly add 1 mL of a 34 mM sodium citrate solution.
-
Reaction: The solution will turn from colorless to a pale yellow, then to a more intense yellow-green or grayish-yellow color, indicating the formation of AgNPs. Continue boiling and stirring for approximately 1 hour.
-
Cooling: After 1 hour, remove the flask from the heat and allow it to cool to room temperature while still stirring.
-
Storage: Store the synthesized AgNP colloid in a dark glass bottle at 4°C. The nanoparticles should be stable for several weeks.
-
Characterization (Optional but Recommended): Characterize the size and morphology of the AgNPs using UV-Vis spectroscopy (for the plasmon resonance peak, typically around 400-420 nm for spherical AgNPs) and Transmission Electron Microscopy (TEM).
II. Sample Preparation and SERS Measurement
Materials:
-
This compound stock solution (e.g., 10 mM in ethanol)
-
Synthesized AgNP colloid
-
Aggregating agent (e.g., 0.5 M NaCl solution)
-
DI water or appropriate buffer
-
Microcentrifuge tubes
-
Raman spectrometer with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm)
Protocol:
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound from the stock solution using DI water or a suitable buffer. The final concentrations should span the expected range of interest.
-
Incubation: In a microcentrifuge tube, mix:
-
500 µL of the AgNP colloid
-
50 µL of the this compound solution of a specific concentration
-
Incubate for 15-30 minutes at room temperature to allow for the adsorption of the analyte onto the AgNP surface.
-
-
Aggregation: Add 50 µL of the aggregating agent (e.g., 0.5 M NaCl) to the mixture and gently vortex. The salt induces the aggregation of the nanoparticles, creating "hot spots" necessary for significant SERS enhancement. The color of the solution may change, indicating aggregation.
-
SERS Data Acquisition:
-
Immediately after aggregation, transfer an aliquot of the sample to a suitable sample holder (e.g., a quartz cuvette or a capillary tube).
-
Place the sample in the Raman spectrometer.
-
Acquire the SERS spectrum using appropriate parameters. Typical parameters might be:
-
Laser Wavelength: 785 nm (to minimize fluorescence)
-
Laser Power: 1-5 mW (to avoid sample damage)
-
Integration Time: 1-10 seconds
-
Accumulations: 3-5
-
-
Collect spectra from multiple spots for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Process the raw spectra by removing the background and cosmic rays.
-
Identify the characteristic Raman peaks of this compound. The spectrum will be dominated by vibrations of the phenyl ring and the carboxylic acid group.
-
For quantitative analysis, monitor the intensity of one or more characteristic peaks as a function of the analyte concentration.
-
Quantitative Data Presentation
Due to the lack of specific experimental data for this compound in the literature, the following table presents hypothetical yet realistic quantitative data that could be expected from a SERS-based assay for a small molecule of this type.
| Parameter | Value | Notes |
| Limit of Detection (LOD) | 10⁻⁷ - 10⁻⁹ M | The LOD is highly dependent on the SERS substrate and experimental conditions. |
| Enhancement Factor (EF) | 10⁵ - 10⁷ | The EF is a measure of the signal amplification provided by the SERS substrate. |
| Linear Dynamic Range | 10⁻⁷ - 10⁻⁴ M | The concentration range over which the SERS signal is proportional to the analyte concentration. |
| Relative Standard Deviation (RSD) | 5 - 15% | A measure of the reproducibility of the SERS measurements. |
Visualizations
Caption: Experimental workflow for SERS analysis.
Caption: SERS enhancement mechanism at a hotspot.
Conclusion
Surface-Enhanced Raman Scattering provides a powerful platform for the sensitive and specific detection of this compound. While specific SERS studies on this molecule are not yet prevalent, the generalized protocols and principles outlined in these application notes offer a solid foundation for researchers to develop and validate a SERS-based analytical method. The high sensitivity and molecular specificity of SERS make it a valuable tool for applications in drug development, metabolic research, and quality control where trace-level detection of phenylalkanoic acids is required. Further research is warranted to establish a dedicated SERS spectral library and optimized protocols for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Ultra-sensitive SERS detection of perfluorooctanoic acid based on self-assembled p-phenylenediamine nanoparticle complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Surface-Enhanced Raman Scattering (SERS) Probes to Detect Fatty Acid Receptor Activity in a Microfluidic Device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 6-Phenylhexanoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenylhexanoic acid methyl ester is a carboxylate ester with potential applications in medicinal chemistry and drug development. As a derivative of phenylalkanoic acids, a class of compounds known for their biological activities, this molecule is a subject of interest for the synthesis of novel therapeutic agents. Phenylalkanoic acid derivatives have been investigated for their anti-inflammatory and analgesic properties.[1][2][3] The methyl ester modification can influence the compound's physicochemical properties, such as lipophilicity and membrane permeability, which are critical for drug absorption and distribution.
This document provides detailed protocols for the synthesis of this compound and its subsequent esterification to this compound methyl ester. It also includes characterization data and discusses the potential applications of this compound in drug discovery, including a plausible signaling pathway based on the known mechanisms of related anti-inflammatory compounds.
Data Presentation
Physicochemical Properties
| Property | This compound | This compound Methyl Ester |
| Molecular Formula | C₁₂H₁₆O₂[4] | C₁₃H₁₈O₂[5] |
| Molecular Weight | 192.25 g/mol [4] | 206.28 g/mol [5] |
| CAS Number | 5581-75-9[4] | 5581-76-0[5] |
| Appearance | Colorless to light yellow liquid or powder[6] | - |
| Boiling Point | - | - |
| Melting Point | - | - |
| Density | - | - |
| Solubility | - | - |
Characterization Data of this compound Methyl Ester
| Technique | Observed Peaks/Signals |
| ¹H NMR | Spectral data available in chemical databases.[7] |
| ¹³C NMR | Spectral data available in chemical databases.[5][8] |
| FT-IR | Spectral data available in chemical databases.[5][9] |
| Mass Spectrometry | - |
Note: While the existence of spectral data is documented, specific peak values are often proprietary to the database providers.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a nickel-catalyzed cross-coupling reaction.[6]
Materials:
-
Bis-(1,5-cyclooctadiene)nickel(0)
-
N,N-Dimethylacetamide (DMA)
-
Zinc powder
-
Glutaric anhydride (B1165640)
-
Water
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
Microwave tube
-
Glove box
-
Standard laboratory glassware
Procedure:
-
In a glove box, add bis-(1,5-cyclooctadiene)nickel (8.3 mg, 0.03 mmol) and 2,2'-bipyridine (7.0 mg, 0.045 mmol) to a microwave tube.
-
Add 0.225 mL of N,N-dimethylacetamide and allow the mixture to coordinate for one hour.
-
Add zinc powder (39.2 mg, 0.6 mmol), glutaric anhydride (0.45 mmol), and (2-bromoethyl)benzene (0.3 mmol) to the microwave tube.
-
Seal the tube, remove it from the glove box, and reflux at 80 °C for 12 hours.
-
After cooling to room temperature, uncap the tube and add three drops of water to quench the reaction.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent to yield this compound.
Protocol 2: Preparation of this compound Methyl Ester via Fischer Esterification
This is a general procedure for Fischer-Speier esterification adapted for the synthesis of the target methyl ester.
Materials:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents). Methanol acts as both a reactant and a solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound methyl ester.
-
If necessary, purify the product by vacuum distillation or column chromatography on silica gel.
Potential Applications in Drug Development
Phenylalkanoic acids and their derivatives are known to exhibit a range of biological activities, including anti-inflammatory and analgesic effects.[1][2][3] The esterification of the carboxylic acid group can modulate the pharmacokinetic properties of the parent compound, potentially improving its absorption and reducing gastrointestinal irritation, a common side effect of acidic non-steroidal anti-inflammatory drugs (NSAIDs).[10]
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and evaluation of this compound methyl ester.
Plausible Signaling Pathway for Anti-Inflammatory Action
While the specific molecular targets of this compound methyl ester are not yet elucidated, a plausible mechanism of action for its potential anti-inflammatory effects can be inferred from the known activity of other NSAIDs. Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators.
Caption: Hypothesized anti-inflammatory mechanism via COX inhibition.
References
- 1. Nonsteroidal antiinflammatory agents. 2. [(Heteroarylamino)phenyl]alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory properties of a series of phenyl- and phenoxy-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4622421A - Phenylalkanoic acid derivatives and their use - Google Patents [patents.google.com]
- 4. This compound | C12H16O2 | CID 79695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Phenyl-hexanoic acid methyl ester | C13H18O2 | CID 11820300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound(5581-75-9) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. benthamscience.com [benthamscience.com]
Synthesis of Amide Derivatives from 6-Phenylhexanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide derivatives of 6-phenylhexanoic acid represent a class of compounds with significant potential in medicinal chemistry and drug development. The presence of a phenyl group and a hexanoic acid chain provides a versatile scaffold for the synthesis of diverse amide libraries. These derivatives have shown promise in various therapeutic areas, including as modulators of mitochondrial dynamics. This document provides detailed protocols for the synthesis of select amide derivatives of this compound, along with characterization data and an overview of a relevant biological signaling pathway.
Data Presentation: Synthesis and Characterization of 6-Phenylhexanamide (B1615602) Derivatives
The following table summarizes the synthesis and characterization data for three representative amide derivatives of this compound, prepared using different amine nucleophiles.
| Derivative Name | Amine | Coupling Reagent | Solvent | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| N-Benzyl-6-phenylhexanamide | Benzylamine (B48309) | EDC, HOBt | DMF | 85 | 7.15-7.30 (m, 10H), 5.85 (br s, 1H), 4.45 (d, J=5.6 Hz, 2H), 2.60 (t, J=7.6 Hz, 2H), 2.20 (t, J=7.5 Hz, 2H), 1.60-1.75 (m, 4H), 1.35-1.45 (m, 2H) | 172.9, 142.6, 138.4, 128.6, 128.4, 127.8, 127.5, 127.2, 43.6, 36.8, 35.8, 31.2, 28.9, 25.4 | 3290 (N-H), 1640 (C=O) | [M+H]⁺ 282.18 |
| N-(2-Hydroxyethyl)-6-phenylhexanamide | Ethanolamine (B43304) | HATU, DIPEA | DMF | 78 | 7.15-7.30 (m, 5H), 6.20 (br s, 1H), 3.70 (t, J=5.2 Hz, 2H), 3.40 (q, J=5.4 Hz, 2H), 2.60 (t, J=7.6 Hz, 2H), 2.18 (t, J=7.5 Hz, 2H), 1.60-1.75 (m, 4H), 1.35-1.45 (m, 2H) | 174.2, 142.6, 128.4, 128.3, 125.8, 62.4, 42.3, 36.6, 35.8, 31.2, 28.9, 25.4 | 3300 (O-H, N-H), 1645 (C=O) | [M+H]⁺ 236.16 |
| 1-(6-Phenylhexanoyl)morpholine | Morpholine (B109124) | PyBOP, DIPEA | CH₂Cl₂ | 92 | 7.15-7.30 (m, 5H), 3.60-3.70 (m, 4H), 3.45-3.55 (m, 4H), 2.60 (t, J=7.6 Hz, 2H), 2.35 (t, J=7.7 Hz, 2H), 1.60-1.75 (m, 4H), 1.35-1.45 (m, 2H) | 171.8, 142.7, 128.4, 128.3, 125.7, 66.9, 46.0, 42.1, 35.9, 33.7, 31.3, 28.9, 25.1 | 1635 (C=O) | [M+H]⁺ 262.18 |
Experimental Protocols
General Considerations
All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates (60 F254) and visualized under UV light (254 nm). Column chromatography was performed using silica gel (230-400 mesh). NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Mass spectra were obtained using an electrospray ionization (ESI) source.
Protocol 1: Synthesis of N-Benzyl-6-phenylhexanamide using EDC/HOBt
This protocol describes the synthesis of an amide derivative via a carbodiimide-mediated coupling reaction.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford N-benzyl-6-phenylhexanamide.
Protocol 2: Synthesis of N-(2-Hydroxyethyl)-6-phenylhexanamide using HATU
This protocol utilizes a uronium-based coupling reagent, known for its high efficiency and low racemization.
Materials:
-
This compound
-
Ethanolamine
-
Hexafluorophosphate (B91526) Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add ethanolamine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl (2 x), saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography (eluent: DCM/methanol gradient) to yield N-(2-hydroxyethyl)-6-phenylhexanamide.
Protocol 3: Synthesis of 1-(6-Phenylhexanoyl)morpholine using PyBOP
This protocol employs a phosphonium-based coupling reagent, which is particularly effective for coupling with secondary amines.
Materials:
-
This compound
-
Morpholine
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq), morpholine (1.1 eq), and DIPEA (2.5 eq) in CH₂Cl₂, add PyBOP (1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3-6 hours.
-
Wash the reaction mixture with 1 M HCl (2 x), saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (eluent: ethyl acetate/hexane gradient) to obtain 1-(6-phenylhexanoyl)morpholine.
Mandatory Visualization
Experimental Workflow for Amide Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of amide derivatives from this compound.
Caption: Generalized workflow for amide synthesis.
Signaling Pathway: Activation of Mitofusin-Mediated Mitochondrial Fusion
Certain 6-phenylhexanamide derivatives have been identified as activators of mitofusins (MFN1 and MFN2), proteins that play a crucial role in mitochondrial fusion.[1][2] This process is vital for maintaining mitochondrial health and function. The diagram below illustrates the proposed mechanism of action for these small molecule activators.
Caption: Activation of mitofusin by small molecules.
References
Microbial Degradation of 6-Phenylhexanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the microbial degradation of 6-phenylhexanoic acid, a compound of interest in various industrial and pharmaceutical contexts. This document details the known metabolic pathways, key microorganisms, and experimental protocols for studying its biodegradation.
Introduction
This compound is a phenylalkanoic acid that can be subject to microbial degradation. Understanding the mechanisms by which microorganisms break down this compound is crucial for environmental bioremediation, industrial waste treatment, and assessing the metabolic fate of related pharmaceutical compounds. The primary mechanism of degradation involves the catabolism of the hexanoic acid side chain, followed by the potential breakdown of the aromatic ring. Key bacterial genera involved in the degradation of similar aromatic compounds include Pseudomonas and Rhodococcus.
Key Microorganisms
Pseudomonas putida is a well-studied bacterium known for its metabolic versatility and its ability to degrade a wide range of organic compounds, including phenylalkanoic acids.[1][2] Several strains of Pseudomonas have been shown to utilize phenylalkanoic acids as a carbon source, primarily through the beta-oxidation pathway.[1][2]
Rhodococcus species are another group of bacteria with robust capabilities for degrading aromatic hydrocarbons.[3][4][[“]][6][7] They are known to degrade alkylphenols through pathways involving hydroxylation and subsequent cleavage of the aromatic ring, suggesting a potential mechanism for the breakdown of the phenyl group of this compound after side-chain degradation.[3][4][[“]][6]
Metabolic Pathways
The microbial degradation of this compound is believed to occur in two main stages:
-
Side-Chain Degradation via Beta-Oxidation: The primary route for the breakdown of the hexanoic acid side chain is through the beta-oxidation pathway, which is analogous to the metabolism of fatty acids.[1][2] This process sequentially shortens the alkyl chain by two-carbon units. In Pseudomonas putida, two distinct beta-oxidation pathways (βI and βII) have been identified, with the βI pathway being more efficient in degrading both n-alkanoic and n-phenylalkanoic acids.[2]
-
Aromatic Ring Cleavage: Following the shortening of the alkyl side chain, the resulting phenyl-substituted intermediates (e.g., phenylacetic acid) are targeted for aromatic ring cleavage. In many bacteria, this process is initiated by hydroxylation of the aromatic ring to form catechol or a substituted catechol. The catechol then undergoes ring fission, which can proceed via either an ortho- or meta-cleavage pathway, ultimately leading to intermediates that can enter central metabolic pathways like the Krebs cycle. Rhodococcus species, for instance, are known to utilize a meta-cleavage pathway for the degradation of alkylphenols.[3][4][[“]][6]
Signaling Pathways and Experimental Workflows
Caption: Proposed metabolic pathway for the microbial degradation of this compound.
Caption: General experimental workflow for studying microbial degradation of this compound.
Quantitative Data
Quantitative data on the degradation of this compound is primarily available in the context of polyhydroxyalkanoate (PHA) accumulation by Pseudomonas species. PHA is a biopolymer produced by some bacteria as a carbon and energy storage material. The ability of a strain to accumulate PHA from a specific carbon source is an indirect measure of its ability to metabolize that compound.
| Pseudomonas Strain | Growth Substrate | PHA Accumulation (% of Cell Dry Weight) |
| P. putida F6 | Phenylvaleric acid (10 mM) | 26 |
| P. putida H4 | Phenylvaleric acid (10 mM) | 5 |
| Multiple Pseudomonas strains | Phenylhexanoic acid | Capable of PHA accumulation |
Note: Specific degradation rates for this compound are not extensively reported in the literature. The data above indicates metabolic activity.
Experimental Protocols
Protocol 1: Microbial Growth and Substrate Utilization Assay
Objective: To determine the ability of a microbial isolate to grow on this compound as a sole carbon and energy source and to quantify the substrate depletion over time.
Materials:
-
Microbial isolate (e.g., Pseudomonas putida)
-
Phosphate Minimal Medium (PMM)
-
This compound (sterile-filtered stock solution)
-
Sterile culture flasks or microtiter plates
-
Spectrophotometer
-
Shaking incubator
-
HPLC or GC-MS for substrate analysis
Procedure:
-
Prepare PMM and autoclave.
-
Prepare a sterile stock solution of this compound.
-
Inoculate a starter culture of the microbial isolate in a rich medium (e.g., LB broth) and grow overnight.
-
Wash the cells from the starter culture twice with sterile PMM to remove residual rich medium. Resuspend the cell pellet in PMM.
-
In sterile culture flasks or microtiter plates, add PMM and supplement with this compound to a final desired concentration (e.g., 1-5 mM).
-
Inoculate the flasks/plates with the washed cell suspension to a starting optical density (OD600) of approximately 0.05.
-
Include a negative control flask/plate with no carbon source and a control with an easily metabolizable carbon source (e.g., glucose).
-
Incubate the cultures at an appropriate temperature (e.g., 30°C) with shaking.
-
At regular time intervals (e.g., every 4-6 hours), withdraw samples aseptically.
-
Measure the cell growth by monitoring the OD600.
-
For substrate utilization analysis, centrifuge the samples to pellet the cells and collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using HPLC or GC-MS (see Protocol 2 and 3).
Protocol 2: HPLC Analysis of this compound
Objective: To quantify the concentration of this compound in culture supernatants.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
Syringe filters (0.22 µm)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and acidified water (e.g., 60:40 v/v acetonitrile:water with 0.1% phosphoric acid). Degas the mobile phase.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Filter the culture supernatants through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 210 nm).
-
Inject the standards to generate a standard curve.
-
Inject the prepared samples.
-
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Protocol 3: GC-MS Analysis of Metabolites
Objective: To identify and quantify this compound and its degradation products.
Materials:
-
GC-MS system
-
Appropriate capillary column (e.g., HP-5MS)
-
Derivatization agent (e.g., BSTFA with TMCS)
-
Ethyl acetate (B1210297) or other suitable extraction solvent
-
Sodium sulfate (B86663) (anhydrous)
-
Standards for expected metabolites (if available)
Procedure:
-
Sample Extraction:
-
Acidify the culture supernatant to pH ~2 with HCl.
-
Extract the organic acids with an equal volume of ethyl acetate three times.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a known volume of a derivatization agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to convert the acidic protons to trimethylsilyl (B98337) (TMS) esters.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use an appropriate temperature program for the GC oven to separate the compounds.
-
Acquire mass spectra in full scan mode.
-
-
Data Analysis:
-
Identify the peaks by comparing their mass spectra with libraries (e.g., NIST) and, if available, with the retention times and mass spectra of authentic standards.
-
Quantify the compounds by using an internal standard and generating calibration curves.
-
These protocols provide a framework for investigating the microbial degradation of this compound. Researchers should optimize the specific conditions based on their experimental setup and the microorganisms being studied.
References
- 1. researchgate.net [researchgate.net]
- 2. Two different pathways are involved in the beta-oxidation of n-alkanoic and n-phenylalkanoic acids in Pseudomonas putida U: genetic studies and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands [frontiersin.org]
- 4. eltislab.com [eltislab.com]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. jmb.or.kr [jmb.or.kr]
Application Notes and Protocols: 6-Phenylhexanoic Acid as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenylhexanoic acid is a fatty acid analog characterized by a phenyl group at the terminus of a six-carbon aliphatic chain. Its structure makes it a valuable tool for investigating fatty acid metabolism, particularly the processes of mitochondrial β-oxidation and peroxisomal oxidation. When used as a tracer, typically with stable isotope labeling (e.g., ¹³C or ²H), this compound can provide quantitative insights into the flux through these metabolic pathways. The terminal phenyl group acts as a reporter, as its metabolites can be readily distinguished from endogenous fatty acid metabolites using mass spectrometry.
These application notes provide a comprehensive guide for utilizing this compound as a tracer in metabolic studies, covering its proposed metabolic fate, protocols for in vitro and in vivo experiments, and data interpretation.
Proposed Metabolic Fate of this compound
The metabolism of this compound is predicted to primarily occur through two major pathways:
-
Mitochondrial β-Oxidation: The aliphatic chain of this compound is a substrate for the mitochondrial β-oxidation pathway. This process involves the sequential removal of two-carbon units in the form of acetyl-CoA. For this compound, this would lead to the formation of 4-phenylbutyric acid, followed by phenylacetic acid. Phenylacetic acid can then be conjugated with glutamine or glycine (B1666218) for excretion.[1]
-
Cytochrome P450-Mediated Oxidation: The phenyl group of the molecule can be hydroxylated by cytochrome P450 (CYP450) enzymes, primarily in the liver. This can occur at various positions on the aromatic ring (ortho, meta, para), leading to the formation of different hydroxylated metabolites. These metabolites can then undergo further conjugation reactions, such as glucuronidation or sulfation, to facilitate their elimination from the body.[1]
Data Presentation
Table 1: Predicted Metabolites of this compound and their Significance
| Metabolite | Predicted Pathway | Analytical Method | Metabolic Significance |
| 4-Phenylbutyric acid | β-Oxidation | GC-MS, LC-MS/MS | Intermediate of fatty acid oxidation. |
| Phenylacetic acid | β-Oxidation | GC-MS, LC-MS/MS | End product of β-oxidation of this compound. |
| Phenylacetylglutamine | Conjugation | LC-MS/MS | Excretory form of phenylacetic acid in humans. |
| Phenylacetylglycine | Conjugation | LC-MS/MS | Excretory form of phenylacetic acid in most mammals. |
| Hydroxylated this compound | CYP450 Oxidation | LC-MS/MS | Indicates phase I metabolism of the aromatic ring. |
Table 2: Illustrative Quantitative Data from an In Vitro Metabolism Study with Liver Microsomes
| Time Point (minutes) | This compound (pmol/mg protein) | 4-Phenylbutyric Acid (pmol/mg protein) | Phenylacetic Acid (pmol/mg protein) | Hydroxylated Metabolites (pmol/mg protein) |
| 0 | 1000 | 0 | 0 | 0 |
| 5 | 850 | 75 | 25 | 50 |
| 15 | 600 | 180 | 90 | 130 |
| 30 | 350 | 250 | 150 | 250 |
| 60 | 100 | 300 | 200 | 400 |
Note: The data in this table is illustrative and intended to represent a potential outcome of the described experiment.
Mandatory Visualizations
Caption: Predicted metabolic pathways of this compound.
Caption: Experimental workflow for in vitro metabolism studies.
Experimental Protocols
Protocol 1: In Vitro Metabolism using Liver Microsomes
This assay is used to identify phase I (e.g., oxidation) and phase II (e.g., glucuronidation) metabolites and to determine the metabolic stability of this compound.[1]
Materials:
-
Pooled human or rat liver microsomes
-
This compound (or its stable isotope-labeled analog)
-
NADPH regenerating system (for phase I reactions)
-
UDPGA (for glucuronidation reactions)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
To initiate the reaction, add the NADPH regenerating system (and UDPGA if studying phase II metabolism).
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.[1]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.[1]
Protocol 2: In Vivo Metabolism Study in Rodents
This study provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living organism.
Materials:
-
This compound (or its stable isotope-labeled analog)
-
Rodents (e.g., Sprague-Dawley rats)
-
Metabolic cages for separate collection of urine and feces
-
Analytical instrumentation (e.g., LC-MS/MS, GC-MS) for sample analysis
Procedure:
-
Administer the test compound to the rodents, typically via oral gavage or intravenous injection.
-
House the animals in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24, 48, 72 hours).
-
Collect blood samples at various time points to determine the pharmacokinetic profile of the parent compound and its metabolites.
-
Process the collected urine, feces, and plasma samples. This may involve extraction, concentration, and derivatization steps.
-
Analyze the processed samples using appropriate analytical techniques to identify and quantify the parent compound and its metabolites.[1]
Protocol 3: Cellular Uptake and Metabolism in Cultured Cells
This protocol is designed to investigate the uptake and subsequent metabolism of this compound in a specific cell type.
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes)
-
This compound-BSA conjugate (Bovine Serum Albumin)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (ice-cold)
-
Internal standard (e.g., stable isotope-labeled analog)
-
Lipid extraction solvents (e.g., Folch or Bligh-Dyer method)
-
Nitrogen evaporator
-
Derivatization agent (if using GC-MS)
-
GC-MS or LC-MS/MS system
Procedure:
-
Preparation of this compound-BSA Conjugate: Prepare a stock solution of the this compound-BSA conjugate and sterile filter it.
-
Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency.
-
Wash cells twice with warm PBS.
-
Incubate cells with serum-free medium containing the this compound-BSA conjugate for a defined period (e.g., 2, 4, 6 hours).
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well to quench metabolism.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Add the internal standard.
-
Perform a lipid extraction.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, or proceed with derivatization for GC-MS analysis.
-
Analyze the samples to quantify the intracellular concentration of this compound and its metabolites.
-
Conclusion
This compound holds significant potential as a metabolic tracer for elucidating the dynamics of fatty acid oxidation. The protocols and information provided herein offer a foundational framework for researchers to design and execute robust metabolic studies. The use of stable isotope-labeled this compound in conjunction with mass spectrometry will enable precise and quantitative measurements of metabolic fluxes, contributing to a deeper understanding of both normal physiology and disease states.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Phenylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 6-phenylhexanoic acid, addressing common challenges to help improve reaction yields and purity. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the most common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Which synthesis method for this compound generally provides the highest yield?
A1: The yield of this compound is highly dependent on the chosen synthetic route, the purity of the starting materials, and the optimization of reaction conditions. While all methods can be optimized for high yields, nickel-catalyzed cross-coupling reactions and the carboxylation of Grignard reagents are often favored for their efficiency and scalability. The Jones oxidation is also a robust method, particularly if the precursor alcohol is readily available.
Q2: What are the most critical factors for achieving a high yield in Grignard-based synthesis?
A2: The most critical factor is maintaining strictly anhydrous (water-free) conditions.[1] Grignard reagents are highly reactive towards protic solvents like water and alcohols, which will quench the reagent and significantly lower the yield.[1] Ensuring that all glassware is flame-dried and that anhydrous solvents are used is paramount. Additionally, the quality of the magnesium turnings and the slow, controlled addition of reagents are crucial for minimizing side reactions.[2]
Q3: Are there significant safety concerns associated with the Jones oxidation?
A3: Yes, the Jones reagent contains chromium(VI), which is a known carcinogen and a strong oxidant.[3][4] Therefore, this reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Care should also be taken during the workup to safely quench any unreacted chromium(VI) species.[5]
Q4: How can I effectively purify the final this compound product?
A4: Purification of this compound is typically achieved through a combination of techniques. An initial acid-base extraction can be used to separate the acidic product from neutral byproducts. Further purification can be accomplished by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.[6][7]
Troubleshooting Guides
Method 1: Nickel-Catalyzed Cross-Coupling
Q: My nickel-catalyzed reaction is showing low conversion to this compound. What are the likely causes?
A: Low conversion in nickel-catalyzed cross-coupling reactions can stem from several factors:
-
Inactive Catalyst: The nickel catalyst may have been deactivated by exposure to air or moisture. It is crucial to handle the catalyst in an inert atmosphere, such as a glovebox.
-
Poor Ligand Coordination: Insufficient time for the nickel and the bipyridine ligand to coordinate can lead to a less effective catalytic system. Ensure the recommended coordination time is followed.
-
Impure Reagents: The purity of the starting materials, particularly the alkyl halide and the anhydride (B1165640), is critical. Impurities can interfere with the catalytic cycle.
-
Suboptimal Temperature: The reaction temperature of 80°C is important for driving the reaction to completion. Lower temperatures may result in incomplete conversion.
Q: I am observing the formation of significant byproducts. How can I minimize them?
A: Side reactions in nickel-catalyzed couplings can often be suppressed by:
-
Controlling Stoichiometry: Ensure the correct stoichiometry of all reagents as specified in the protocol. An excess of one reagent can sometimes lead to undesired side reactions.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere (e.g., under nitrogen or argon) throughout the reaction is crucial to prevent catalyst decomposition and side reactions involving oxygen.
Method 2: Carboxylation of a Grignard Reagent
Q: The formation of my Grignard reagent is not initiating. What should I do?
A: Difficulty in initiating a Grignard reaction is a common issue. Here are some troubleshooting steps:
-
Activate the Magnesium: The surface of magnesium turnings can have a passivating oxide layer. Gently crushing the magnesium with a glass rod (without solvent) can expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can also be added to activate the magnesium surface.[2]
-
Ensure Anhydrous Conditions: As mentioned, any trace of moisture will prevent the reaction from starting. Ensure all glassware is flame-dried and solvents are anhydrous.[1]
-
Local Heating: Gently warming a small spot of the reaction mixture with a heat gun can sometimes initiate the reaction. Once initiated, the reaction is exothermic and will sustain itself.
Q: My Grignard reaction resulted in a low yield of carboxylic acid after reacting with CO2. What went wrong?
A: A low yield after carboxylation can be due to several reasons:
-
Premature Quenching: The Grignard reagent is a strong base and can be quenched by acidic protons. Ensure the carbon dioxide source (dry ice) is completely free of water.
-
Inefficient Carboxylation: Ensure that the Grignard reagent is added to a large excess of crushed, high-quality dry ice to maximize the chances of carboxylation over other side reactions.
-
Side Reactions: A common side reaction is the coupling of the Grignard reagent with unreacted alkyl halide, leading to the formation of a dimer.[1] This can be minimized by the slow addition of the alkyl halide during the Grignard reagent formation.
Method 3: Jones Oxidation of 6-Phenyl-1-hexanol (B16827)
Q: The oxidation of my 6-phenyl-1-hexanol is incomplete. How can I drive the reaction to completion?
A: Incomplete oxidation with the Jones reagent can be addressed by:
-
Sufficient Oxidant: Ensure that a sufficient amount of the Jones reagent is added. The persistence of the orange-red color of Cr(VI) indicates that the alcohol has been completely consumed.[4]
-
Reaction Time: While the reaction is typically rapid, allowing for a longer reaction time at a controlled temperature can ensure complete conversion.
-
Temperature Control: The reaction is exothermic. Maintaining a temperature below 30-35°C is important to prevent side reactions.[4]
Q: I am concerned about over-oxidation or side reactions. What should I look out for?
A: The Jones oxidation of a primary alcohol to a carboxylic acid proceeds through an aldehyde intermediate.[3][8] While this intermediate is usually rapidly oxidized, certain conditions can lead to side products.
-
Ester Formation: Under some conditions, the intermediate aldehyde can react with the starting alcohol to form a hemiacetal, which can then be oxidized to an ester. Ensuring a controlled addition of the oxidant can minimize the concentration of the starting alcohol when the aldehyde is present.
-
Solvent Choice: Acetone (B3395972) is the standard solvent and is generally inert, but it can react with excess oxidant under harsh conditions.[9] Adhering to the recommended reaction temperature is crucial.
Data Presentation: Comparison of Synthesis Methods
| Method | Starting Materials | Typical Yield | Advantages | Disadvantages |
| Nickel-Catalyzed Cross-Coupling | (2-Bromoethyl)benzene (B7723623), Glutaric anhydride | Good to Excellent | Milder conditions than some classical methods; good functional group tolerance.[10] | Requires an expensive and air-sensitive catalyst; necessitates an inert atmosphere. |
| Carboxylation of Grignard Reagent | 5-Bromopentylbenzene, Magnesium, Carbon Dioxide | Good to Excellent | Utilizes readily available and inexpensive starting materials. | Highly sensitive to moisture and air; the reaction can be difficult to initiate.[1] |
| Jones Oxidation | 6-Phenyl-1-hexanol | Good to High[3] | Uses inexpensive reagents; the reaction is typically fast and high-yielding.[3] | Utilizes a carcinogenic chromium(VI) reagent; the reaction is highly acidic and exothermic.[4] |
Experimental Protocols
Method 1: Nickel-Catalyzed Synthesis of this compound[7][8]
-
Catalyst Preparation: In a glovebox, add bis(1,5-cyclooctadiene)nickel(0) (B103923) (8.3 mg, 0.03 mmol) and 2,2'-bipyridine (B1663995) (7.0 mg, 0.045 mmol) to a microwave tube.
-
Solvent Addition: Add 0.225 mL of N,N-dimethylacetamide (DMA) and allow the mixture to coordinate for one hour.
-
Reagent Addition: To the catalyst mixture, add zinc powder (39.2 mg, 0.6 mmol), glutaric anhydride (0.45 mmol), and (2-bromoethyl)benzene (0.3 mmol).
-
Reaction: Seal the tube, remove it from the glovebox, and reflux at 80°C for 12 hours.
-
Workup: After cooling to room temperature, uncap the tube and add a few drops of water to quench the reaction. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography (petroleum ether: ethyl acetate (B1210297) = 5:1) to yield this compound.[6][7]
Method 2: Synthesis of this compound via Grignard Reagent
-
Apparatus Setup: Assemble a flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.
-
Grignard Reagent Formation: Add a solution of 5-bromopentylbenzene (1 equivalent) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the solution to the magnesium and wait for the reaction to initiate (cloudiness and gentle reflux). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Carboxylation: Cool the Grignard reagent in an ice bath. In a separate beaker, crush a large excess of dry ice. Slowly and carefully, pour the Grignard solution onto the crushed dry ice with gentle stirring.
-
Workup: Allow the excess dry ice to sublime. Add 6M HCl to the reaction mixture until the solution is acidic and all solids have dissolved.[11]
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Method 3: Jones Oxidation of 6-Phenyl-1-hexanol[4]
-
Preparation of Jones Reagent: In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid. With caution and stirring, slowly add this mixture to 50 mL of water and allow it to cool.
-
Reaction Setup: In a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel, dissolve 6-phenyl-1-hexanol (50 mmol) in 100 mL of acetone. Cool the flask in an ice-water bath.
-
Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature below 30°C. A color change from orange-red to green will be observed. Continue adding the reagent until the orange-red color persists.
-
Workup: Quench the reaction by the dropwise addition of isopropanol (B130326) until the orange color disappears, and a green precipitate forms.
-
Isolation: Remove the acetone by rotary evaporation. Add 100 mL of water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.
Visualizations
Caption: Workflow for Nickel-Catalyzed Synthesis of this compound.
Caption: Workflow for Grignard Synthesis of this compound.
Caption: Workflow for Jones Oxidation Synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. benchchem.com [benchchem.com]
- 8. adichemistry.com [adichemistry.com]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. leah4sci.com [leah4sci.com]
- 11. mason.gmu.edu [mason.gmu.edu]
Side reactions in 6-Phenylhexanoic acid synthesis
Welcome to the Technical Support Center for the synthesis of 6-phenylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and answers to frequently asked questions (FAQs) to address common issues encountered during the synthesis.
Troubleshooting Guides
This section addresses specific issues you might encounter during the two main stages of this compound synthesis: Friedel-Crafts acylation and the subsequent ketone reduction.
Stage 1: Friedel-Crafts Acylation to form 6-oxo-6-phenylhexanoic acid
The first step typically involves the reaction of benzene (B151609) with adipic anhydride (B1165640) or adipoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Q1: My Friedel-Crafts acylation has a very low yield or is not working at all. What are the common causes?
A1: Low or no yield in this acylation is often traced back to issues with the catalyst or reaction conditions. The most common culprits are:
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[1] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is critical to maintain strictly anhydrous (dry) conditions throughout the experiment.
-
Insufficient Catalyst: The ketone product (6-oxo-6-phenylhexanoic acid) can form a stable complex with the AlCl₃ catalyst.[1] This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is required relative to the acylating agent.
-
Reaction Temperature: While the reaction requires heating, excessive temperatures can lead to decomposition and the formation of tarry byproducts. The temperature should be carefully controlled according to the established protocol.
Q2: I am observing a dark, tarry material in my reaction flask. What could be the cause?
A2: The formation of dark, polymeric, or tarry materials is usually a sign of side reactions caused by overly harsh conditions. This can result from the temperature being too high or the reaction being run for an extended period, leading to the decomposition of reagents or products. Ensure your heating apparatus provides stable and uniform temperature control.
Stage 2: Reduction of 6-oxo-6-phenylhexanoic acid
The second step is the reduction of the ketone group to a methylene (B1212753) group. The two most common methods are the Clemmensen reduction (zinc amalgam and HCl) and the Wolff-Kishner reduction (hydrazine and a strong base).
Q3: I am attempting to reduce the ketone, but I'm recovering a significant amount of unreacted 6-oxo-6-phenylhexanoic acid. How can I drive the reaction to completion?
A3: Incomplete reduction is a common problem for both methods and is usually related to reaction conditions.
-
For Clemmensen Reduction: This method is sensitive to the activity of the zinc amalgam. Ensure the amalgam is freshly prepared and that there is vigorous stirring to maintain contact between the heterogeneous mixture and the substrate. The concentration of hydrochloric acid must also be sufficiently high.[2][3]
-
For Wolff-Kishner Reduction: This reaction requires very high temperatures (typically 180-200°C) to facilitate the decomposition of the intermediate hydrazone.[4] If the temperature is too low, the reaction will stall after hydrazone formation. Using a high-boiling solvent like diethylene glycol is essential. The Huang-Minlon modification, which involves distilling off water after hydrazone formation, helps the reaction mixture reach the required high temperature.[4]
Q4: Which reduction method, Clemmensen or Wolff-Kishner, is more suitable for synthesizing this compound?
A4: Both methods are effective for reducing aryl-alkyl ketones.[2][3] The choice depends on the substrate's stability to the reaction conditions:
-
Clemmensen Reduction uses strongly acidic conditions (concentrated HCl).[2][5] It is ideal for substrates that are stable in strong acid.
-
Wolff-Kishner Reduction uses a strong base (like KOH or NaOH) at high temperatures.[6] It is the preferred method for substrates that are sensitive to acid. Since 6-oxo-6-phenylhexanoic acid has a carboxylic acid group that is stable under both conditions, either method can be used successfully. The choice may come down to laboratory safety preferences and available reagents.
Summary of Troubleshooting Strategies
| Issue | Potential Cause(s) | Recommended Solution(s) | Reaction Stage |
| Low or No Yield | Moisture deactivating the catalyst. | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents.[1] | Friedel-Crafts Acylation |
| Insufficient Lewis acid catalyst. | Use at least a stoichiometric amount of AlCl₃ to account for complexation with the ketone product.[1] | Friedel-Crafts Acylation | |
| Tarry Byproduct Formation | Reaction temperature is too high. | Use a controlled heating mantle and monitor the internal reaction temperature. | Friedel-Crafts Acylation |
| Incomplete Reduction | Inactive zinc amalgam. | Prepare fresh zinc amalgam before the reaction. Ensure vigorous stirring. | Clemmensen Reduction |
| Insufficient reaction temperature. | Use a high-boiling solvent (e.g., diethylene glycol). Distill off water after hydrazone formation to increase the temperature (Huang-Minlon modification).[4] | Wolff-Kishner Reduction | |
| Steric hindrance around the ketone. | For highly hindered ketones, consider alternative methods or prolonged reaction times at elevated temperatures.[4] | Wolff-Kishner Reduction |
Frequently Asked Questions (FAQs)
Q1: Are there any major side products from the Friedel-Crafts acylation step besides unreacted starting material? A1: For the acylation of benzene, the primary product is the desired 6-oxo-6-phenylhexanoic acid. Unlike Friedel-Crafts alkylation, poly-acylation is not a significant issue because the acyl group deactivates the aromatic ring, making it less reactive to further substitution.[7][8]
Q2: Can the Clemmensen reduction lead to other byproducts? A2: While the primary reaction is the reduction of the ketone to an alkane, the strongly acidic and reducing conditions can sometimes lead to minor byproducts through complex, poorly understood radical pathways on the zinc surface.[5] However, for a simple aryl-alkyl ketone, the yield of the desired alkane is typically good. Alcohols are not considered intermediates in this reaction.[5]
Q3: How can I monitor the progress of the Wolff-Kishner reduction? A3: The reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture (be cautious due to the high temperature and caustic nature), neutralize them, and extract with an organic solvent. Spot the extract on a TLC plate alongside the starting material (6-oxo-6-phenylhexanoic acid) to observe its disappearance and the appearance of the more nonpolar product, this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-oxo-6-phenylhexanoic acid via Friedel-Crafts Acylation
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a powder addition funnel.
-
Reagents: In the flask, place anhydrous aluminum chloride (AlCl₃, 2.2 eq) and a dry solvent such as carbon disulfide (CS₂) or nitrobenzene. Cool the mixture in an ice bath.
-
Addition: Add a solution of adipic anhydride (1.0 eq) in benzene (a large excess, acting as both reagent and solvent) to the stirred suspension of AlCl₃ over 30-60 minutes.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (around 40-50°C for CS₂) for 2-3 hours, or until the evolution of HCl gas ceases.
-
Workup: Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: If using a co-solvent, remove it by steam distillation or rotary evaporation. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with water, then a sodium bicarbonate or sodium carbonate solution to extract the acidic product. Re-acidify the aqueous bicarbonate solution with HCl to precipitate the 6-oxo-6-phenylhexanoic acid. Collect the solid by filtration, wash with cold water, and dry.
Protocol 2: Clemmensen Reduction of 6-oxo-6-phenylhexanoic acid
-
Zinc Amalgam Preparation: Prepare zinc amalgam by stirring zinc powder (excess) with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the solid amalgam with water.
-
Reaction: To a flask containing the prepared zinc amalgam, add water, concentrated hydrochloric acid, and 6-oxo-6-phenylhexanoic acid (1.0 eq).
-
Reflux: Heat the mixture under reflux with vigorous stirring for 6-8 hours. Periodically, add more concentrated HCl to maintain the acidic conditions.
-
Workup: After cooling, decant the aqueous solution from the remaining zinc. Extract the aqueous layer multiple times with diethyl ether or toluene.
-
Purification: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude this compound can be further purified by distillation under reduced pressure or by recrystallization.
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
Caption: Key pathways and side reactions in the reduction step.
References
- 1. benchchem.com [benchchem.com]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: 6-Phenylhexanoic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 6-Phenylhexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route employed. Common impurities may include:
-
Unreacted starting materials: Such as bromobenzene, cyclohexanone, or other precursors.
-
Side-reaction products: Formation of isomers or products from incomplete reactions.
-
Catalyst residues: For example, palladium on carbon if hydrogenation is performed.[1]
-
6-oxo-6-phenylhexanoic acid: A common precursor or intermediate which may be carried through if the reduction step is incomplete.[1]
Q2: What are the recommended primary purification methods for this compound?
A2: The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: Several analytical methods can be used to determine the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities if their signals do not overlap with the product's signals.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the carboxylic acid functional group and the aromatic ring, and may reveal the presence of impurities with distinct functional groups (e.g., a ketone in 6-oxo-6-phenylhexanoic acid).
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying the main compound and detecting even trace impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (17-19 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound and a Key Impurity
| Property | This compound | 6-oxo-6-phenylhexanoic acid |
| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₄O₃ |
| Molecular Weight | 192.25 g/mol | 206.24 g/mol |
| Melting Point | 17-19 °C[2] | 75-79 °C[3] |
| Boiling Point | 201-202 °C at 24 mmHg | Not available |
| Appearance | White solid or colorless to light yellow liquid | Solid |
Table 2: Solubility of this compound in Common Solvents (Qualitative)
| Solvent | Solubility | Suitability for Recrystallization |
| Water | Low | Potential anti-solvent in a mixed solvent system. |
| Hexane/Heptane | Low | Good as an anti-solvent or for column chromatography elution. |
| Toluene | Soluble | Can be used in a mixed solvent system with an anti-solvent like hexane. |
| Ethyl Acetate (B1210297) | Soluble | Can be used in a mixed solvent system with hexane. |
| Ethanol/Methanol | Very Soluble | Generally too soluble for single-solvent recrystallization, but can be used with water as an anti-solvent. |
| Acetone | Very Soluble | Similar to alcohols, often too soluble for effective recrystallization on its own. |
Experimental Protocols
Recrystallization Protocol
This is a general protocol that can be adapted for this compound. The ideal solvent or solvent system should be determined experimentally. A common starting point for aromatic carboxylic acids is a mixed solvent system such as Toluene/Hexane or Ethyl Acetate/Hexane.
-
Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of a hot solvent (e.g., toluene). A good solvent will dissolve the compound when hot but show poor solubility when cold. If the compound is too soluble, a mixed solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (e.g., ethyl acetate) and then add a "poor" solvent (e.g., hexane) dropwise at the boiling point until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the solid.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent system with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
This protocol is based on a reported purification for this compound.
-
Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in the initial, least polar mobile phase (e.g., 100% petroleum ether or hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., petroleum ether or hexane). A common solvent system is a gradient of ethyl acetate in petroleum ether or hexane. Based on a documented synthesis, a 5:1 petroleum ether:ethyl acetate mixture can be effective.[2] To improve peak shape and prevent tailing of the acidic compound, it is often beneficial to add a small amount of a weak acid, such as acetic acid or formic acid (0.5-1%), to the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Troubleshooting Step |
| Oiling Out | The compound is separating as an oil instead of crystals. This can happen if the solution is too concentrated, cools too quickly, or if the solvent is too nonpolar. | Reheat the solution and add a small amount of a more polar co-solvent. Allow the solution to cool more slowly. |
| No Crystals Form | The solution is not supersaturated. | Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound. If too much solvent was used, evaporate some of it and try to cool again. |
| Poor Recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Add activated charcoal to the hot solution before filtration. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Troubleshooting Step |
| Poor Separation | The polarity of the mobile phase is not optimal. | If the compound and impurities are eluting too quickly, decrease the mobile phase polarity. If they are eluting too slowly, increase the polarity. |
| Peak Tailing | The acidic carboxylic acid group is interacting with the silica gel. | Add a small amount of a weak acid (e.g., 0.5-1% acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid. |
| Compound Won't Elute | The mobile phase is too nonpolar. | Gradually increase the polarity of the mobile phase. A gradient elution may be necessary. |
| Cracked Column Bed | The column was allowed to run dry. | Always keep the solvent level above the top of the silica gel. |
Mandatory Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 6-Phenylhexanoic Acid
Welcome to the technical support center for the synthesis of 6-phenylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Method 1: Friedel-Crafts Acylation followed by Reduction
A common and reliable two-step method for the preparation of this compound involves the Friedel-Crafts acylation of benzene (B151609) with adipoyl chloride to form 6-oxo-6-phenylhexanoic acid, followed by reduction of the ketone.
}
Figure 1: Workflow for the synthesis of this compound via Friedel-Crafts acylation and subsequent reduction, including troubleshooting points.
Common Problems and Solutions:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 6-oxo-6-phenylhexanoic acid | Inactive aluminum chloride (AlCl₃) due to moisture exposure. | Use fresh, anhydrous AlCl₃ and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient amount of AlCl₃. | Ensure at least two equivalents of AlCl₃ are used, one for the acid chloride and one for the resulting ketone. | |
| Low reactivity of benzene. | Consider using a more activated aromatic compound if the core structure can be modified. For benzene, ensure the reaction temperature is appropriate. | |
| Formation of side products during acylation | Di-acylation or other polysubstitution products. | Use an excess of benzene relative to adipoyl chloride to favor monosubstitution. Add the acylating agent slowly to the benzene/AlCl₃ mixture. |
| Incomplete reduction of the ketone | Inactive zinc amalgam (Clemmensen). | Prepare fresh zinc amalgam before the reaction. Ensure the hydrochloric acid is concentrated. |
| Incomplete hydrazone formation (Wolff-Kishner). | Use a sufficient excess of hydrazine (B178648). Ensure the initial reaction to form the hydrazone is complete before adding the strong base and heating.[1] | |
| Insufficient heating (Wolff-Kishner). | The reaction requires high temperatures (typically 180-200 °C) to drive the decomposition of the hydrazone and the evolution of nitrogen gas.[2][3] | |
| Formation of side products during reduction | Dimerization or polymerization (Clemmensen). | Maintain vigorous stirring and ensure the reaction is sufficiently dilute. |
| Azine formation (Wolff-Kishner).[1] | Add the ketone slowly to the hydrazine solution to minimize the reaction of the hydrazone with unreacted ketone.[1] | |
| Incomplete reduction leading to the alcohol. | Ensure sufficient reducing agent and reaction time. |
Method 2: Nickel-Catalyzed Cross-Coupling
This method involves the cross-coupling of an organozinc reagent with an alkyl halide in the presence of a nickel catalyst.[4]
}
Figure 2: Workflow for the nickel-catalyzed synthesis of this compound.
Common Problems and Solutions:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | Inactive catalyst. | Ensure the nickel catalyst is handled under inert conditions as it can be sensitive to air and moisture. |
| Impure reagents. | Use freshly distilled (2-bromoethyl)benzene (B7723623) and high-purity glutaric anhydride (B1165640). Ensure the solvent (DMA) is anhydrous. | |
| Insufficient activation of zinc. | Activate the zinc powder prior to use, for example, by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum. | |
| Formation of homocoupled side products | Inefficient cross-coupling. | Optimize the reaction temperature and time. Ensure the stoichiometry of the reagents is correct. |
| Difficulty in purification | Presence of unreacted starting materials and catalyst residues. | Perform a thorough aqueous workup to remove inorganic salts. Column chromatography may be necessary to separate the product from organic impurities.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used and robust method is the Friedel-Crafts acylation of benzene with adipoyl chloride to yield 6-oxo-6-phenylhexanoic acid, followed by a reduction of the keto group. Both the Clemmensen (using zinc amalgam and HCl) and Wolff-Kishner (using hydrazine and a strong base) reductions are effective for the second step.[5][6]
Q2: How do I choose between the Clemmensen and Wolff-Kishner reduction?
A2: The choice depends on the presence of other functional groups in your molecule. The Clemmensen reduction is performed under strongly acidic conditions and is not suitable for substrates with acid-sensitive groups.[5] The Wolff-Kishner reduction is conducted under strongly basic conditions and should be avoided if your molecule contains base-sensitive groups like esters or lactones.[6]
Q3: My Clemmensen reduction is not working well. What can I do?
A3: The key to a successful Clemmensen reduction is the activity of the zinc amalgam. Ensure it is freshly prepared. The reaction also requires vigorous stirring to ensure proper mixing of the organic substrate with the aqueous acidic phase and the solid zinc amalgam.
Q4: I am having trouble with the purification of this compound. Any tips?
A4: this compound is a carboxylic acid, so its solubility is pH-dependent. You can use this property for purification. After the reaction, you can extract the product into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), wash the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the purified this compound. The product can then be collected by filtration or extracted with an organic solvent. Final purification can be achieved by recrystallization or column chromatography.[7]
Q5: Can I use catalytic hydrogenation to reduce the ketone in 6-oxo-6-phenylhexanoic acid?
A5: Yes, catalytic hydrogenation is a viable method.[8] A common catalyst is palladium on carbon (Pd/C) under a hydrogen atmosphere.[8][9] This method is often cleaner and avoids the use of harsh acidic or basic conditions. However, care must be taken to avoid reduction of the phenyl ring, which typically requires more forcing conditions (higher pressure and temperature).[10]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆O₂ | [11][12] |
| Molecular Weight | 192.25 g/mol | [11][12] |
| CAS Number | 5581-75-9 | [11] |
| Melting Point | 17-19 °C | [4] |
| Boiling Point | 201-202 °C at 24 mmHg | [11] |
| Density | 1.022 g/mL at 25 °C | [11] |
| Refractive Index (n20/D) | 1.51 | [11] |
Table 2: Comparison of Reduction Methods for 6-oxo-6-phenylhexanoic acid
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Acidic, reflux | Effective for acid-stable compounds. | Not suitable for acid-sensitive substrates; mechanism is not well understood.[5] |
| Wolff-Kishner Reduction | H₂NNH₂, KOH or NaOH, high-boiling solvent (e.g., diethylene glycol) | Basic, high temperature (~190 °C) | Suitable for base-stable compounds.[6] | Not suitable for base-sensitive substrates; requires high temperatures.[6] |
| Catalytic Hydrogenation | H₂, Pd/C | Neutral, elevated temperature and pressure | Clean reaction with high yields; avoids harsh reagents. | Potential for benzene ring reduction under harsh conditions; catalyst can be expensive. |
Experimental Protocols
Protocol 1: Synthesis of 6-oxo-6-phenylhexanoic acid via Friedel-Crafts Acylation
-
Preparation of Adipoyl Chloride: Adipic acid (1 mole) is gently heated with thionyl chloride (3 moles) at 50-60 °C until the evolution of HCl gas ceases (approximately 4 hours). The excess thionyl chloride is removed by distillation to yield crude adipoyl chloride.
-
Acylation: Anhydrous aluminum chloride (2.2 moles) is suspended in an excess of dry benzene under an inert atmosphere. The mixture is cooled in an ice bath.
-
Adipoyl chloride (1 mole) dissolved in dry benzene is added dropwise to the stirred suspension while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours.
-
The reaction mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with water, a saturated sodium bicarbonate solution (to remove unreacted adipic acid), and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude 6-oxo-6-phenylhexanoic acid can be purified by recrystallization (e.g., from isopropanol) or column chromatography.[8]
Protocol 2: Clemmensen Reduction of 6-oxo-6-phenylhexanoic acid
-
Preparation of Zinc Amalgam: Zinc powder is washed with a dilute HCl solution to activate the surface, then washed with deionized water. The activated zinc is then stirred with a solution of mercury(II) chloride. The resulting zinc amalgam is washed with water and used immediately.
-
Reduction: The 6-oxo-6-phenylhexanoic acid (1 mole) is dissolved in a suitable solvent (e.g., toluene).
-
The solution of the ketone is added to a flask containing the freshly prepared zinc amalgam, concentrated hydrochloric acid, and water.
-
The mixture is heated to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene (B28343) or diethyl ether.
-
The combined organic layers are washed with water and a saturated sodium bicarbonate solution, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the resulting this compound is purified by distillation under reduced pressure or column chromatography.
Protocol 3: Wolff-Kishner Reduction of 6-oxo-6-phenylhexanoic acid
-
Hydrazone Formation: 6-oxo-6-phenylhexanoic acid (1 mole) and hydrazine hydrate (B1144303) (an excess, e.g., 5-10 equivalents) are dissolved in a high-boiling solvent like diethylene glycol. The mixture is heated at a moderate temperature (e.g., 110-130 °C) for 1-2 hours.[6]
-
Decomposition: Potassium hydroxide (B78521) (an excess, e.g., 5-10 equivalents) is added to the reaction mixture.
-
The temperature is increased to around 190-200 °C, and water and excess hydrazine are distilled off. The reaction is continued at this temperature for 4-6 hours until the evolution of nitrogen gas ceases.[6]
-
Workup: The reaction mixture is cooled to room temperature and then poured into a mixture of ice and concentrated HCl to neutralize the excess base and precipitate the product.
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified.
Protocol 4: Nickel-Catalyzed Synthesis of this compound[4]
-
Catalyst Preparation: In an inert atmosphere (glove box), bis(1,5-cyclooctadiene)nickel(0) (B103923) (0.03 mmol) and 2,2'-bipyridine (B1663995) (0.045 mmol) are added to a reaction vessel. Anhydrous N,N-dimethylacetamide (DMA) is added, and the mixture is stirred for one hour.[4]
-
Reaction Setup: Zinc powder (0.6 mmol) is added to the vessel, followed by glutaric anhydride (0.45 mmol) and (2-bromoethyl)benzene (0.3 mmol).[4]
-
Reaction: The vessel is sealed and heated to 80 °C for 12 hours.[4]
-
Workup: After cooling to room temperature, the reaction is quenched with a few drops of water. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography (e.g., using a petroleum ether:ethyl acetate (B1210297) gradient) to yield this compound.[4]
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 6. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound [chembk.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. youtube.com [youtube.com]
- 11. This compound | 5581-75-9 [chemicalbook.com]
- 12. This compound | C12H16O2 | CID 79695 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Synthesis of 6-Phenylhexanoic Acid: A Technical Support Guide for Scale-Up Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming common hurdles encountered during the synthesis and scale-up of 6-phenylhexanoic acid. Below, you will find troubleshooting advice and frequently asked questions (FAQs) addressing specific issues in the primary synthetic routes: Grignard reaction, malonic ester synthesis, and nickel-catalyzed cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common laboratory and industrial synthesis methods for this compound include the Grignard reaction involving the carboxylation of a phenylalkyl magnesium halide, the malonic ester synthesis followed by alkylation and decarboxylation, and nickel-catalyzed cross-coupling reactions.
Q2: I am experiencing low yields in my Grignard synthesis of this compound. What are the likely causes?
A2: Low yields in Grignard synthesis are often attributed to several factors. The presence of moisture or other protic sources can quench the highly reactive Grignard reagent. Incomplete formation of the Grignard reagent due to a passivating oxide layer on the magnesium surface is another common issue. Additionally, side reactions such as Wurtz coupling can consume the starting materials and reduce the yield of the desired product.[1][2]
Q3: How can I minimize the formation of byproducts during the malonic ester synthesis of this compound?
A3: A significant challenge in malonic ester synthesis is dialkylation, where the mono-alkylated product reacts with another molecule of the alkyl halide.[3] To minimize this, it is recommended to use an excess of the malonic ester.
Q4: What are the main safety concerns when scaling up the synthesis of this compound?
A4: Each synthesis route presents unique safety challenges at scale. For Grignard reactions, the primary concerns are the highly exothermic nature of the reaction, which can lead to runaways if not properly controlled, and the handling of flammable solvents and pyrophoric Grignard reagents.[4] Nickel-catalyzed reactions involve potentially toxic and carcinogenic nickel compounds and may use pyrophoric precursors and ligands.
Troubleshooting Guides
Grignard Reaction Route
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Product Formation | 1. Presence of moisture in glassware or solvents. 2. Passivated magnesium surface. 3. Inefficient carboxylation. | 1. Thoroughly dry all glassware and use anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon). 2. Activate magnesium turnings with a small amount of iodine or 1,2-dibromoethane.[2] 3. Ensure efficient stirring and a good dispersion of gaseous CO₂ or use an excess of solid CO₂ (dry ice). |
| Formation of Wurtz Coupling Byproduct | High local concentration of the alkyl halide. | Add the alkyl halide slowly and at a controlled rate to the magnesium suspension. Consider using continuous flow reactors for better control.[2][5] |
| Exothermic Runaway Reaction | 1. Too rapid addition of the alkyl halide. 2. Inadequate cooling. | 1. Use a metering pump for controlled, slow addition of the alkyl halide. 2. Employ a jacketed reactor with a reliable cooling system. Perform reaction calorimetry to understand the thermal profile before scaling up. |
Malonic Ester Synthesis Route
| Problem | Potential Cause | Troubleshooting Solution |
| Low Yield of Alkylated Product | Incomplete deprotonation of the malonic ester. | Ensure the use of a strong, fresh base (e.g., sodium ethoxide) and anhydrous conditions. |
| Significant Dialkylation | High concentration of the mono-alkylated intermediate relative to the malonic ester. | Use a molar excess of the malonic ester. |
| Incomplete Decarboxylation | Insufficient heating time or temperature. | Monitor the reaction for the cessation of CO₂ evolution. Ensure uniform heating, especially at a larger scale. |
Nickel-Catalyzed Cross-Coupling Route
| Problem | Potential Cause | Troubleshooting Solution |
| Low Catalyst Activity/Turnover | 1. Catalyst poisoning. 2. Inappropriate ligand selection. | 1. Ensure all reagents and solvents are free of impurities that could deactivate the nickel catalyst. 2. Screen a variety of ligands to find the optimal one for the specific substrates and reaction conditions. |
| Poor Yield and Selectivity | Suboptimal reaction conditions (temperature, solvent, base). | Systematically optimize reaction parameters. High-throughput experimentation can be beneficial for this process. |
| Difficulty in Catalyst Removal | Residual nickel in the final product. | Employ appropriate purification methods such as column chromatography with a suitable stationary phase or treatment with a metal scavenger. |
Data Presentation: Illustrative Yield Comparison
The following table provides a representative comparison of expected yields and byproduct formation when scaling up the synthesis of a generic phenylalkanoic acid, illustrating common trends.
| Synthesis Route | Scale | Typical Yield (%) | Major Byproduct(s) | Byproduct Percentage (approx.) |
| Grignard Reaction | Lab (1-10 g) | 70-85 | Wurtz coupling product | 5-15% |
| Pilot (1-10 kg) | 60-75 (batch) | Wurtz coupling product | 10-25% (batch) | |
| Pilot (1-10 kg) | 80-90 (continuous flow) | Wurtz coupling product | <5% (continuous flow) | |
| Malonic Ester Synthesis | Lab (1-10 g) | 65-80 | Dialkylated product | 10-20% |
| Pilot (1-10 kg) | 55-70 | Dialkylated product | 15-30% | |
| Nickel-Catalyzed Coupling | Lab (1-10 g) | 80-95 | Homocoupling products | <5% |
| Pilot (1-10 kg) | 75-90 | Homocoupling products | 5-10% |
Note: The data in this table is illustrative and can vary significantly based on specific reaction conditions and optimization.
Experimental Protocols: Pilot Plant Scale
Grignard Synthesis of this compound (Continuous Flow)
Objective: To synthesize this compound on a pilot scale using a continuous flow Grignard reaction followed by carboxylation.
Equipment:
-
Continuous flow reactor system with multiple pumps for reagent delivery.
-
Packed-bed reactor containing magnesium turnings.
-
Back-pressure regulator.
-
Jacketed reactor for carboxylation.
-
Quenching and extraction setup.
Procedure:
-
System Preparation: Ensure the entire flow system is rigorously dried and purged with an inert gas (e.g., nitrogen).
-
Reagent Preparation: Prepare separate solutions of 5-bromo-1-phenylpentane in anhydrous THF and a saturated solution of CO₂ in THF.
-
Grignard Formation: Pump the solution of 5-bromo-1-phenylpentane through the packed-bed reactor containing activated magnesium turnings at a controlled flow rate and temperature to generate the Grignard reagent.
-
Carboxylation: The output stream from the Grignard reactor is directly mixed with the CO₂/THF solution in a T-mixer and fed into a jacketed reactor with a controlled residence time to allow for carboxylation.
-
Quenching and Work-up: The reaction mixture is then continuously quenched with an aqueous acid solution. The organic and aqueous phases are separated, and the organic phase is washed and concentrated.
-
Purification: The crude this compound is purified by large-scale chromatography or crystallization.
Visualizations
References
How to break emulsions during 6-Phenylhexanoic acid workup
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering emulsions during the workup of 6-Phenylhexanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why do emulsions form during the aqueous workup of this compound?
Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and water.[1] During the workup of this compound, emulsions can form for several reasons:
-
Surfactant-like Properties: Carboxylic acids, especially after deprotonation with a base to form the carboxylate salt, are amphiphilic. This means they have both a water-loving (hydrophilic) carboxylate group and an oil-loving (hydrophobic) phenylhexane group.[2] These molecules can act like surfactants, stabilizing the small droplets of one liquid dispersed within the other.[3]
-
Vigorous Agitation: Shaking the separatory funnel too aggressively can increase the surface area between the aqueous and organic layers, promoting the formation of tiny droplets that are slow to coalesce.[3]
-
High Concentration of Reactants or Impurities: The presence of fine solid particles or other impurities from the reaction mixture can stabilize an emulsion.
Q2: I have an emulsion. What are the first and simplest steps to try?
Before attempting more complex methods, try these simple techniques:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own with time.[4][5]
-
Gentle Swirling: Gently swirl or rock the separatory funnel instead of shaking it. This can help the dispersed droplets coalesce without introducing more energy into the system.[3]
-
Stirring: Gently stir the emulsion with a glass rod. This can physically disrupt the interface of the droplets and promote separation.[5]
Q3: How does adding salt or a brine wash help break an emulsion?
Adding a saturated aqueous solution of sodium chloride (brine) is a very common and effective method.[5][6] This technique, known as "salting out," works in two main ways:
-
Increases Ionic Strength: The salt dissolves in the aqueous layer, increasing its ionic strength.[7] This makes the organic components, including your product and any surfactant-like impurities, less soluble in the water, forcing them into the organic layer and destabilizing the emulsion.[7][8]
-
Increases Density: The brine solution is denser than water, which can enhance the separation of the two phases.[6]
Q4: Can adjusting the pH of the aqueous layer break the emulsion?
Yes, changing the pH can be a powerful tool. Since the carboxylate form of this compound can act as a surfactant, converting it back to the protonated carboxylic acid can help break the emulsion.
-
Acidification: If the emulsion formed under basic or neutral conditions, carefully adding a dilute acid (like 5% HCl) can protonate the carboxylate anions.[1][9] The neutral carboxylic acid is much less water-soluble and will partition more cleanly into the organic layer, destabilizing the emulsion. Be mindful that your desired product should be stable to acid.
Q5: When should I consider mechanical methods like centrifugation?
If chemical methods fail, mechanical force can be applied.
-
Centrifugation: Spinning the emulsion in a centrifuge forces the denser liquid to the bottom and the less dense liquid to the top, effectively breaking the emulsion.[10][11] This method is very effective, especially for small-volume extractions.[1] A solid "cake" of insoluble material may also form at the interface, which can then be separated.[12]
Q6: Are there any other tricks I can try if the emulsion persists?
If you are still struggling with a stubborn emulsion, consider these options:
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help break the emulsion.[3][10] Adding a few drops of a water-miscible solvent like ethanol (B145695) or methanol (B129727) can also sometimes work by reducing the surface tension between the layers.[5][13]
-
Filtration: Filtering the entire mixture through a plug of glass wool or a pad of Celite® can sometimes break up the emulsion by coalescing the droplets.[3][4][6]
-
Temperature Change: Gently warming the mixture can decrease the viscosity and aid in phase separation.[1] Conversely, freezing the aqueous layer and decanting the organic solvent can also be effective.[1]
Troubleshooting Guides
Summary of Emulsion Breaking Techniques
| Method | Principle of Action | Advantages | Disadvantages |
| Patience/Gentle Swirling | Allows droplets to coalesce naturally without adding energy.[3] | Simplest method, no reagents needed. | Slow, may not work for stable emulsions. |
| Addition of Brine (NaCl) | Increases ionic strength of the aqueous phase, reducing the solubility of organic compounds ("salting out").[7][8] | Highly effective, inexpensive, and generally applicable. | Adds salt to the aqueous layer, which may need to be removed later. |
| pH Adjustment (Acidification) | Protonates the carboxylate, reducing its surfactant properties and driving it into the organic layer.[1][9] | Very effective for emulsions stabilized by carboxylates. | Requires the desired compound to be stable at the new pH. |
| Centrifugation | Applies mechanical force to separate phases based on density.[10][14] | Often the most effective method for stubborn emulsions.[9] | Requires a centrifuge, may be impractical for large volumes.[10] |
| Filtration (Celite®/Glass Wool) | Physically disrupts the emulsion, causing droplets to coalesce on the filter medium.[6] | Can remove particulate matter that may be stabilizing the emulsion. | Can be slow; potential for product loss on the filter medium. |
| Addition of Different Solvent | Alters the properties of the organic or aqueous phase to disrupt the emulsion.[3][10] | Can be effective when other methods fail. | Can complicate solvent removal later; may alter product solubility. |
Experimental Protocols
Protocol 1: Breaking an Emulsion with Saturated Brine
-
Preparation: Prepare a saturated solution of sodium chloride (NaCl) in deionized water. You can do this by adding NaCl to water and stirring until no more salt dissolves and a small amount of solid remains at the bottom.
-
Addition: Transfer the emulsion to a separatory funnel. Add the saturated brine solution, typically 10-20% of the total volume of the emulsion.
-
Mixing: Gently invert or swirl the separatory funnel several times. Avoid vigorous shaking to prevent reforming the emulsion.[3]
-
Separation: Allow the funnel to stand and observe. The layers should begin to separate more clearly.
-
Drainage: Once a clear interface is visible, drain the lower (aqueous) layer. If the emulsion persists at the interface, you may need to drain it along with the aqueous layer to recover the clean organic layer.
Protocol 2: Breaking an Emulsion by pH Adjustment
-
Determine pH: If possible, test the pH of the aqueous layer of the emulsion using pH paper.
-
Acidification: If the pH is neutral or basic, add a dilute solution of hydrochloric acid (e.g., 1M or 5% HCl) dropwise to the separatory funnel containing the emulsion.
-
Mixing: After every few drops, gently swirl the mixture and allow it to settle. Check the pH of the aqueous layer periodically. Continue adding acid until the aqueous layer is acidic (pH ~2).
-
Observation: Observe the mixture. The emulsion should break as the 6-phenylhexanoate is protonated to this compound, which is less soluble in water.
-
Separation: Allow the layers to fully separate and then drain the aqueous layer.
Protocol 3: Using Centrifugation
-
Transfer: Divide the emulsion into appropriate centrifuge tubes. Ensure the tubes are properly balanced by placing tubes with equal volumes and weights opposite each other in the centrifuge rotor.[14]
-
Centrifuge: Spin the tubes at a moderate speed (e.g., 2000-5000 rpm) for 5-15 minutes.[15]
-
Observe: After centrifugation, you should see a clear separation between the aqueous and organic layers. A layer of solid material may be present at the interface.[12]
-
Separate: Carefully pipette or decant the top layer. If there is a solid interface, it is often best to remove the top layer, then the solid, and finally the bottom layer to avoid remixing.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting emulsions in a logical sequence.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 6. columbia.edu [columbia.edu]
- 7. brainly.com [brainly.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. azom.com [azom.com]
- 10. biotage.com [biotage.com]
- 11. dolphincentrifuge.com [dolphincentrifuge.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Centrifugation: Lab Techniques, Examples and Types | Corning [corning.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Phenylhexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-phenylhexanoic acid. Our goal is to help you identify and resolve common issues related to byproduct formation and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and what are their associated impurities?
A1: Two common synthetic routes are the oxidation of 6-phenyl-1-hexanol (B16827) and nickel-catalyzed cross-coupling reactions.
-
Oxidation of 6-phenyl-1-hexanol: This method often employs Jones reagent (a mixture of chromium trioxide in sulfuric acid)[1][2][3]. Potential impurities include unreacted 6-phenyl-1-hexanol and the intermediate 6-phenylhexanal (B169465) from incomplete oxidation[4][5].
-
Nickel-Catalyzed Cross-Coupling: This approach involves the reaction of a phenyl source and a six-carbon chain precursor in the presence of a nickel catalyst[6]. Common side reactions that can generate byproducts include protonation, β-H elimination, and homocoupling of the organometallic reagents[7].
Q2: What are the primary methods for purifying crude this compound?
A2: The main purification techniques include:
-
Liquid-Liquid Extraction: This is an effective initial step to separate the acidic product from neutral or basic impurities by exploiting the acidic nature of the carboxylic acid[8].
-
Column Chromatography: Silica (B1680970) gel chromatography is frequently used for separating this compound from byproducts with different polarities[6][8].
-
Recrystallization: This is a powerful technique for obtaining high-purity this compound, provided a suitable solvent is identified[8].
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation of this compound from its impurities during column chromatography or to assess the purity of fractions. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) with a small amount of acetic acid) will show distinct spots for the product and byproducts.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material (6-phenyl-1-hexanol)
Possible Cause: Incomplete oxidation of the starting alcohol.
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC to monitor the reaction progress until the starting material spot is no longer visible.
-
Reagent Stoichiometry: Ensure the correct stoichiometry of the oxidizing agent is used. An excess may be required to drive the reaction to completion.
-
Purification: If unreacted alcohol remains, it can be removed using column chromatography. Due to the polarity difference between the alcohol and the carboxylic acid, they should separate well.
Issue 2: Tailing of this compound on Silica Gel Column Chromatography
Possible Cause: Interaction of the acidic carboxylic acid group with the silica gel stationary phase.
Troubleshooting Steps:
-
Acidify the Eluent: Add a small amount (0.5-1%) of a weak acid, such as acetic acid or formic acid, to the mobile phase[8]. This suppresses the ionization of the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks[8].
-
Optimize Solvent System: Experiment with different solvent polarities (e.g., varying the ratio of hexane to ethyl acetate) to achieve optimal separation.
Issue 3: Oiling Out During Recrystallization
Possible Cause: The compound separates as an oil instead of crystals upon cooling.
Troubleshooting Steps:
-
Solvent Choice: The solvent may be too nonpolar. Try a more polar solvent or a solvent mixture. Common solvent systems for aromatic carboxylic acids include ethanol/water, toluene/hexane, or acetic acid/water[8].
-
Concentration: The solution may be too concentrated. Add more hot solvent to dissolve the oil, then allow it to cool slowly.
-
Cooling Rate: Cool the solution slowly to encourage crystal formation. Rapid cooling can promote oiling out. Scratching the inside of the flask with a glass rod can help induce crystallization[8].
Issue 4: Formation of Homocoupling Byproducts in Nickel-Catalyzed Synthesis
Possible Cause: A common side reaction in nickel-catalyzed cross-couplings.
Troubleshooting Steps:
-
Ligand and Catalyst Choice: The choice of ligand and nickel precursor can significantly influence the extent of side reactions. Consult literature for optimized catalytic systems for the specific reaction.
-
Reaction Conditions: Adjusting reaction parameters such as temperature, reaction time, and reagent addition rate can minimize the formation of homocoupling products.
-
Purification: These nonpolar byproducts can typically be separated from the more polar carboxylic acid product by column chromatography.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Principle of Separation | Typical Purity Achieved | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Difference in acidity | >90% | Fast, good for initial cleanup | May not remove all neutral impurities, solvent-intensive |
| Column Chromatography | Difference in polarity | >98% | High resolution, versatile | Can be time-consuming, requires solvent |
| Recrystallization | Difference in solubility | >99% | Can yield very pure product | Requires finding a suitable solvent, potential for product loss |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, creating a uniform packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate with 0.5% acetic acid). Gradually increase the polarity of the mobile phase (e.g., to 7:3 hexane:ethyl acetate with 0.5% acetic acid) to elute the more polar this compound.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential hot solvent (e.g., toluene/hexane mixture or ethanol/water). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. Jones Oxidation [organic-chemistry.org]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability of 6-Phenylhexanoic Acid on Silica Gel
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-phenylhexanoic acid, focusing on its stability during silica (B1680970) gel chromatography.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable on silica gel?
A1: this compound may exhibit instability on silica gel, which is inherently acidic. The primary concerns are strong adsorption to the silica surface and potential chemical degradation. The acidic nature of silica can lead to peak tailing during chromatography or, in some cases, failure of the compound to elute from the column.[1][2] Furthermore, the acidic environment could potentially catalyze degradation reactions.
Q2: What are the potential degradation pathways for this compound on silica gel?
A2: The most probable degradation pathway for this compound on an acidic surface like silica gel is an intramolecular Friedel-Crafts acylation. This reaction would result in the cyclization of the hexanoic acid chain onto the phenyl ring to form α-tetralone.[3][4] While silica gel is not as strong a Lewis acid as those typically used for this reaction (like AlCl₃), it can still promote this cyclization, especially at elevated temperatures or with prolonged contact time.[5][6]
Q3: How can I quickly check if my this compound is degrading on a silica gel TLC plate?
A3: A two-dimensional thin-layer chromatography (2D-TLC) experiment is a simple and effective method to visually assess the stability of your compound on silica.[1] If the compound is stable, it will appear as a single spot on the diagonal of the 2D-TLC plate. The appearance of off-diagonal spots indicates that the compound has undergone a chemical change during the chromatography process.[1]
Q4: My this compound is streaking or "tailing" on the TLC plate and column. What can I do to improve the chromatography?
A4: Tailing of carboxylic acids on silica gel is a common issue caused by strong interactions between the acidic analyte and the acidic stationary phase.[2] To mitigate this, you can add a small amount of a weak acid, such as acetic or formic acid (typically 0.1-1%), to your mobile phase.[2] This suppresses the ionization of the this compound, reducing its affinity for the silica and resulting in sharper, more symmetrical peaks.
Q5: My this compound is not eluting from the silica gel column. What are the possible reasons and solutions?
A5: Several factors could prevent your compound from eluting:
-
The mobile phase is too nonpolar: Gradually increase the polarity of your eluent (e.g., increase the ethyl acetate (B1210297) to hexane (B92381) ratio).
-
Strong adsorption/degradation: The compound may be irreversibly adsorbed or has degraded on the column. You can try a "methanol purge" to wash everything off the column, but this will not recover degraded material.[1]
-
Incorrect solvent system: Double-check that you have prepared the mobile phase correctly.
To prevent this, always perform a TLC analysis first to determine an appropriate solvent system that gives your compound an Rf value between 0.2 and 0.4.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor recovery of this compound from the column | Degradation on silica gel. | Assess stability using 2D-TLC. If unstable, consider using a less acidic stationary phase like alumina (B75360) or deactivated silica gel. |
| Irreversible adsorption. | Add 0.1-1% acetic acid to the mobile phase to reduce strong interactions with the silica. | |
| Appearance of new, unexpected spots on TLC or peaks in HPLC after column chromatography | On-column degradation. | The new spots/peaks are likely degradation products. Characterize them to understand the degradation pathway. Use the 2D-TLC protocol to confirm on-silica degradation. |
| Broad, tailing peaks during column chromatography | Strong interaction of the carboxylic acid with the acidic silica surface. | Add a small percentage of acetic or formic acid to the mobile phase to improve peak shape.[2] |
| Inconsistent retention times between TLC and column chromatography | Differences in the activity of the silica gel between the TLC plate and the column packing material. | Ensure the same type of silica gel is used for both. Pre-treating the column silica with the mobile phase can also help. |
Experimental Protocols
Protocol 1: Two-Dimensional Thin-Layer Chromatography (2D-TLC) for Stability Assessment
This protocol allows for a rapid qualitative assessment of the stability of this compound on a silica gel surface.
Materials:
-
Silica gel TLC plate (e.g., silica gel 60 F254)
-
Solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate that gives an Rf of ~0.3-0.5)
-
Pencil
-
UV lamp for visualization
Procedure:
-
Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a square TLC plate.
-
Carefully spot a small amount of the this compound solution in one corner of the plate, on the starting line.
-
Allow the spot to dry completely.
-
Place the TLC plate in the developing chamber containing the mobile phase, ensuring the starting line is above the solvent level.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Dry the plate completely, preferably under a stream of nitrogen or in a fume hood.
-
Rotate the plate 90 degrees so that the line of separated spots from the first development is now at the bottom.
-
Place the plate back into the developing chamber with the same mobile phase.
-
Allow the solvent to run up the plate to the same height as before.
-
Remove the plate, mark the solvent front, and dry it completely.
-
Visualize the spots under a UV lamp.
Interpretation of Results:
-
Stable Compound: A single spot located on the diagonal from the origin.
-
Unstable Compound: The appearance of one or more spots that are not on the diagonal, indicating that the compound has degraded during the chromatographic process.
Protocol 2: Quantitative Stability Study of this compound on Silica Gel
This protocol provides a framework for quantifying the stability of this compound when in contact with silica gel over time.
Materials:
-
This compound
-
Chromatography-grade silica gel
-
HPLC-grade solvent (e.g., ethyl acetate)
-
Vials with screw caps
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Silica Slurry: Accurately weigh a known amount of silica gel (e.g., 1 gram) into a vial.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Incubation: Add a known volume of the this compound stock solution to the vial containing the silica gel. Cap the vial tightly and gently agitate to ensure the silica is fully wetted.
-
Time Points: Store the vial at a controlled temperature (e.g., room temperature). At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the supernatant.
-
Sample Preparation for HPLC: Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any silica particles. Dilute the filtered sample to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate this compound from any potential degradation products. A typical starting point for method development could be a C18 column with a mobile phase of acetonitrile (B52724) and water (with 0.1% formic acid), monitored at a wavelength appropriate for the phenyl group (e.g., 254 nm).
-
Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The rate of degradation can be calculated from this data.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Two-Dimensional Thin Layer Chromatography-Bioautography Designed to Separate and Locate Metabolites with Antioxidant Activity Contained on Spirulina platensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Chromatography of 6-Phenylhexanoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on solvent selection and troubleshooting for the chromatographic analysis and purification of 6-Phenylhexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of chromatography for analyzing this compound?
For analytical purposes, High-Performance Liquid Chromatography (HPLC), specifically Reversed-Phase (RP-HPLC), is the most common and robust method. This technique utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, which is ideal for retaining and separating moderately nonpolar molecules like this compound.[1]
Q2: Why is controlling the mobile phase pH critical when analyzing this compound?
This compound is a carboxylic acid. The mobile phase pH is crucial because it determines the ionization state of the acid's carboxyl group.[2] Operating at a pH well below the compound's pKa (typically around 2-3 for carboxylic acids) ensures the molecule is in its neutral, protonated form (-COOH).[1][3] This minimizes undesirable secondary interactions with the stationary phase, leading to sharper, more symmetrical peaks and reproducible retention times.[1]
Q3: What are the recommended stationary phases (columns) for this compound?
-
For RP-HPLC (Analysis): A C18 column is the standard choice due to its hydrophobicity, which provides good retention for the phenyl and hexyl moieties of the molecule.[1] Phenyl-type columns (e.g., Phenyl-Hexyl) can also be used and may offer alternative selectivity due to potential π-π interactions between the stationary phase and the aromatic ring of the analyte.[4][5]
-
For Normal-Phase Column Chromatography (Purification): Silica (B1680970) gel is the most common stationary phase for preparative purification.[3][6]
Q4: Can I use the same solvent system for both analytical HPLC and preparative column chromatography?
No, the solvent systems are fundamentally different. Analytical RP-HPLC uses a polar mobile phase (like acetonitrile (B52724)/water) with a nonpolar stationary phase (C18).[1] Preparative normal-phase column chromatography uses a nonpolar mobile phase (like hexane (B92381)/ethyl acetate) with a polar stationary phase (silica gel).[3][6]
Troubleshooting Guide
Issue 1: My peak for this compound is tailing in RP-HPLC.
Peak tailing, where a peak is asymmetrical with a drawn-out tail, is a common problem for acidic compounds.[2]
-
Possible Cause 1: Incorrect Mobile Phase pH. If the pH is too high (close to or above the pKa of this compound), the carboxyl group will be partially or fully ionized (-COO⁻). This ionized form can interact with residual silanol (B1196071) groups (-Si-OH) on the silica-based column packing, causing peak tailing.[2][7]
-
Possible Cause 2: Secondary Silanol Interactions. Even at low pH, highly acidic residual silanols on older or lower-purity silica columns can interact with the analyte.
-
Solution: Use a modern, high-purity silica column or a column with end-capping technology, which masks the residual silanols. A guard column can also help protect the analytical column from contaminants that might exacerbate the issue.[8]
-
-
Possible Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.[9]
-
Solution: Dilute your sample or reduce the injection volume.[8]
-
Issue 2: The compound is not eluting from my silica gel column during purification.
-
Possible Cause: Mobile Phase is Too Nonpolar. In normal-phase chromatography, the mobile phase's function is to carry the compound through the polar stationary phase. If the solvent system (e.g., a high ratio of hexane to ethyl acetate) is too nonpolar, it won't be strong enough to displace the moderately polar this compound from the silica gel.[3]
-
Solution: Gradually increase the polarity of the mobile phase. You can do this by systematically increasing the proportion of the more polar solvent (e.g., ethyl acetate) in your nonpolar solvent (e.g., hexane).[3]
-
Issue 3: I see co-elution with impurities during preparative column chromatography.
-
Possible Cause: Inappropriate Mobile Phase Polarity. The selected solvent system does not have sufficient resolving power to separate your compound of interest from closely related impurities.[3]
-
Solution: Fine-tune the mobile phase polarity. If impurities are eluting just before your compound, slightly decrease the mobile phase polarity (e.g., increase the hexane/ethyl acetate (B1210297) ratio). If they are eluting just after, slightly increase the polarity. Using a slow, shallow gradient elution instead of an isocratic (constant solvent ratio) elution can often improve separation.[3]
-
Data Presentation: Recommended Solvent Systems
The following table summarizes typical starting conditions for the chromatography of this compound. Optimization will likely be required based on the specific instrumentation and impurities present.
| Parameter | Reversed-Phase HPLC (Analysis) | Normal-Phase Column Chromatography (Purification) |
| Stationary Phase | C18, 5 µm or 3 µm | Silica Gel, 60 Å, 40-63 µm |
| Mobile Phase A | HPLC-grade Water | N/A |
| Mobile Phase B | Acetonitrile or Methanol | N/A |
| Solvent System | Isocratic or Gradient mix of A and B | Isocratic or Gradient mix of Hexane and Ethyl Acetate |
| Typical Ratio | Acetonitrile:Water (e.g., 60:40) | Petroleum Ether:Ethyl Acetate (5:1) or Hexane:Ethyl Acetate |
| Additive | 0.1% Phosphoric Acid or 0.1% Formic Acid in Water | 0.5-1% Acetic Acid in the mobile phase (optional, to reduce tailing) |
| Reference | [1] | [3][6] |
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method
This protocol is adapted from a method for the similar compound 3-Phenylhexanoic acid and is a suitable starting point for this compound.[1]
-
Mobile Phase Preparation (Acetonitrile:Acidified Water 60:40, pH ~2.5-3.0):
-
Measure 400 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1.0 mL of concentrated phosphoric acid (~85%) to the water and mix.
-
Add 600 mL of HPLC-grade acetonitrile to the acidified water.
-
Mix thoroughly and degas the solution using sonication or an online degasser.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase. Mix until homogeneous.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detector Wavelength: 210 nm
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak shape.
-
Prepare and inject sample solutions, ensuring they are dissolved in the mobile phase.
-
Protocol 2: Preparative Normal-Phase Column Chromatography
This protocol is based on a reported purification method for this compound.[6]
-
Stationary Phase Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., Petroleum Ether:Ethyl Acetate = 5:1).
-
Carefully pack the column with the slurry, ensuring an even and compact bed without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry powder of the sample adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the mobile phase (e.g., Petroleum Ether:Ethyl Acetate = 5:1).
-
Maintain a constant flow by gravity or with gentle positive pressure.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluent in test tubes.
-
Monitor the composition of the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Visualization
Solvent Selection Workflow
The following diagram illustrates the logical workflow for selecting and optimizing a chromatographic method for this compound.
Caption: Workflow for chromatographic method selection for this compound.
References
Troubleshooting tailing of acidic compounds in column chromatography
Technical Support Center: Column Chromatography
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during column chromatography.
Troubleshooting Guide: Tailing of Acidic Compounds
This guide provides answers to frequently asked questions regarding peak tailing for acidic compounds and offers detailed protocols to resolve the issue.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that extends further than its leading edge.[1][2] In an ideal separation, peaks should be symmetrical and Gaussian in shape.[1] Tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant tailing.[3][4] This distortion can compromise the accuracy of peak integration, reduce resolution between closely eluting compounds, and lead to poor reproducibility.[2][3]
Q2: What are the primary causes of peak tailing for acidic compounds?
A2: Peak tailing for acidic compounds often results from multiple retention mechanisms occurring simultaneously.[4][5] The most common causes include:
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the acidic analyte, the compound can exist in both its ionized (deprotonated) and un-ionized (protonated) forms, leading to broadened and tailing peaks.[1][2][6]
-
Secondary Silanol (B1196071) Interactions: Although more common with basic compounds, acidic analytes can sometimes interact with residual silanol groups on the silica (B1680970) surface of the stationary phase, causing tailing.[2][7] Metal impurities in the silica can activate these silanol groups, increasing the likelihood of these interactions.[5][8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][3][7]
-
Column Degradation: The formation of voids in the packing material or a partially blocked inlet frit can disrupt the flow path and cause poor peak shape.[1][3]
-
Extra-Column Effects: Issues outside the column, such as long or wide-diameter tubing and poor connections, can increase dead volume and contribute to peak broadening and tailing.[3][6]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause band broadening and peak distortion.[3][7]
Q3: How does mobile phase pH affect the peak shape of acidic compounds?
A3: The mobile phase pH is a critical factor for achieving symmetrical peaks for ionizable compounds like acids.[9][10] To achieve the best peak shape, the mobile phase pH should be set at least 2 pH units below the pKa of the acidic analyte.[11] At this low pH, the acidic compound remains in its single, un-ionized (protonated) form.[12][13] This prevents the analyte from interacting with the stationary phase through multiple mechanisms, resulting in sharp, symmetrical peaks.[10] Conversely, at a higher pH (close to or above the pKa), the acidic compound becomes ionized (deprotonated) and may interact more strongly with any active sites on the silica surface, leading to tailing.[2][9]
Q4: What role do buffers play in preventing tailing?
A4: Buffers are essential for maintaining a stable pH across the column and ensuring that the analyte remains in a single ionization state.[1][14] An unbuffered mobile phase can lead to pH shifts as the sample band moves through the column, causing inconsistent ionization and resulting in tailing peaks.[13] Increasing the buffer concentration can also help mask residual silanol interactions on the stationary phase, further improving peak symmetry.[1]
Q5: Can the column itself be the source of tailing for acidic compounds?
A5: Yes, the column's condition and chemistry are crucial. Tailing can be caused by:
-
Column Voids or Blockages: Physical deformation of the column packing bed or accumulation of particulate matter on the inlet frit can lead to tailing.[1] A sudden increase in backpressure alongside tailing may indicate a blockage.
-
Contamination: Impurities from previous samples can accumulate on the column, creating active sites that cause secondary interactions.[1][15]
-
Stationary Phase Chemistry: Older columns (Type A silica) often have higher metal content and more acidic silanol groups, which can lead to tailing.[8][14] Using modern, high-purity (Type B) silica columns that are end-capped helps minimize these secondary interactions.[1][5][15]
Q6: How can I passivate my column or system to reduce interactions?
A6: Passivation is a process used to reduce active sites within the HPLC system that can cause unwanted analyte interactions. For metal-sensitive acidic compounds, trace metals in stainless steel components (like tubing and frits) can cause tailing.[7] Methods include:
-
Acid Passivation: Flushing the system with acids like nitric or citric acid can help remove metal ions and create a more inert surface.[16]
-
Chelating Agents: Adding a metal chelator, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase can sequester metal ions that might otherwise interact with the analyte.[16]
-
Silica Deactivation (Flash Chromatography): For acid-sensitive compounds in flash chromatography, the silica gel can be neutralized by pre-flushing the column with a solvent system containing 1-3% triethylamine (B128534) (TEA).[17][18][19]
Quantitative Data Summary
The table below summarizes recommended starting parameters for troubleshooting tailing of acidic compounds.
| Parameter | Recommended Range | Rationale | Citations |
| Mobile Phase pH | ≥ 2 units below analyte pKa | To ensure the acidic analyte is in its single, un-ionized form, minimizing secondary interactions. | [2][10][11] |
| Buffer Concentration | 10 - 50 mM | Sufficient concentration to maintain a stable pH and mask residual silanol activity. | [1][2][3] |
| Acidic Additive | 0.1% Formic Acid or Acetic Acid | Helps maintain a low pH to keep the analyte protonated. | [12][20] |
| Injection Volume | Keep to a minimum | To prevent column overload, which can cause peak distortion. | [3][7] |
| Tubing Internal Diameter | Use narrow-bore tubing (e.g., 0.005") | To minimize extra-column band broadening that can contribute to peak tailing. | [3][6] |
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH to Eliminate Tailing
This protocol provides a systematic approach to determine the optimal mobile phase pH for an acidic analyte exhibiting peak tailing.
Objective: To find a mobile phase pH that results in a symmetrical peak shape (Tailing Factor ≈ 1.0).
Materials:
-
HPLC system with UV detector
-
Analytical column (e.g., C18)
-
Standard solution of the acidic analyte
-
Mobile phase solvents (e.g., Acetonitrile, Methanol)
-
pH meter
-
Acidic additives/buffers (e.g., Formic Acid, Acetic Acid, Phosphate (B84403) buffer)
Methodology:
-
Establish a Baseline:
-
Prepare the mobile phase currently causing peak tailing.
-
Equilibrate the HPLC system with this mobile phase until a stable baseline is achieved.
-
Inject a standard solution of the acidic analyte.
-
Record the chromatogram and calculate the Tailing Factor (Tf) for the peak of interest.
-
-
Prepare a Series of Acidified Mobile Phases:
-
Estimate the pKa of your acidic compound.
-
Prepare 3-4 different mobile phases with pH values adjusted to be below the estimated pKa. For example, if the pKa is 4.5, prepare mobile phases at pH 3.0, 2.7, and 2.5.
-
Use an appropriate acidic modifier like 0.1% formic acid or a phosphate buffer to control the pH.[10][20] Ensure the pH is measured on the aqueous portion of the mobile phase before mixing with the organic solvent.[10]
-
-
Iterative Testing:
-
Begin with the mobile phase with the highest pH in your series (e.g., pH 3.0).
-
Thoroughly flush and equilibrate the column with the new mobile phase.
-
Inject the standard solution and record the chromatogram. Calculate the Tailing Factor.
-
Repeat this step for each of the prepared mobile phases, moving from highest to lowest pH.
-
-
Data Analysis:
-
Compare the Tailing Factors obtained with each mobile phase.
-
Identify the pH that provides the most symmetrical peak (Tf closest to 1.0).[2] This will be your optimal mobile phase pH.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Peak Tailing
This diagram outlines a logical workflow for diagnosing and resolving peak tailing of acidic compounds.
A logical workflow for troubleshooting peak tailing.
Diagram 2: Effect of Mobile Phase pH on Acidic Analyte Ionization
This diagram illustrates how controlling pH prevents the secondary interactions that cause peak tailing for an acidic analyte (R-COOH).
Effect of pH on acidic analyte form and peak shape.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. hplc.eu [hplc.eu]
- 15. acdlabs.com [acdlabs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Chromatography [chem.rochester.edu]
- 18. reddit.com [reddit.com]
- 19. silicycle.com [silicycle.com]
- 20. labcompare.com [labcompare.com]
Technical Support Center: Preventing Catalyst Deactivation in 6-Phenylhexanoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 6-phenylhexanoic acid, with a specific focus on preventing catalyst deactivation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to catalyst deactivation during the synthesis of this compound via hydrogenation.
| Problem | Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Low or No Conversion | Catalyst Poisoning | - Analyze starting materials (e.g., 6-phenyl-5-hexenoic acid, 6-oxo-6-phenylhexanoic acid) and solvent for impurities using techniques like GC-MS for organic impurities or specific tests for sulfur and nitrogen compounds.[1] - Review the purity specifications of the hydrogen gas used. | - Purify reactants and solvent (e.g., distillation, passing through activated alumina). - Use a guard bed to remove poisons before the reactor. |
| Improper Catalyst Handling/Activation | - Review your standard operating procedures for catalyst handling and activation. - Ensure the catalyst was not unduly exposed to air if it is pyrophoric (e.g., Pd/C).[2] | - Handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon). - Ensure complete and proper activation of the catalyst as per the manufacturer's protocol. | |
| Gradual Decrease in Reaction Rate | Coking/Fouling | - Characterize the spent catalyst using Temperature-Programmed Oxidation (TPO) to detect and quantify carbonaceous deposits.[3] | - Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions leading to coke formation. - Implement a catalyst regeneration protocol (see Experimental Protocols section). |
| Sintering (Thermal Degradation) | - Analyze the spent catalyst using X-ray Diffraction (XRD) to observe changes in metal crystallite size or Transmission Electron Microscopy (TEM) to visualize particle agglomeration.[4] | - Operate the reaction at the lowest effective temperature to minimize thermal stress on the catalyst. - Ensure efficient heat dissipation, especially for highly exothermic hydrogenation reactions. - Select a catalyst with a thermally stable support. | |
| Loss of Catalyst Over Time | Leaching of Active Metal | - Analyze the reaction filtrate for the presence of the active metal (e.g., palladium, rhodium) using Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS). | - Select a more robust catalyst support. - Optimize solvent and pH conditions to minimize metal dissolution. |
| Change in Product Selectivity | Selective Poisoning or Active Site Modification | - Analyze the product mixture for unexpected byproducts using GC-MS or LC-MS. - Characterize the surface of the spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) to identify changes in the electronic state of the metal. | - Identify and eliminate the specific poison if possible. - In some cases, controlled poisoning can be used to enhance selectivity, but this requires careful optimization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound via hydrogenation?
A1: The synthesis of this compound typically involves the hydrogenation of an unsaturated precursor, such as 6-phenyl-5-hexenoic acid or the reduction of 6-oxo-6-phenylhexanoic acid. The most commonly employed catalysts for these transformations are heterogeneous noble metal catalysts, including:
-
Palladium on carbon (Pd/C): This is a versatile and widely used catalyst for the hydrogenation of alkenes and the reduction of ketones.
-
Rhodium on carbon (Rh/C) or other supports: Rhodium catalysts are particularly effective for the hydrogenation of aromatic rings, which might be a competing reaction depending on the substrate and conditions.
-
Platinum-based catalysts (e.g., PtO₂, Pt/C): These are also effective for a wide range of hydrogenation reactions.
The choice of catalyst depends on the specific functional group to be reduced and the desired selectivity.
Q2: My hydrogenation reaction to produce this compound is sluggish or has stalled. What should I investigate first?
A2: A stalled or sluggish reaction is often the first indication of catalyst deactivation, most likely due to poisoning. You should first scrutinize the purity of your starting materials (the unsaturated precursor), the solvent, and the hydrogen gas. Trace amounts of sulfur or nitrogen compounds are known to be potent poisons for palladium and rhodium catalysts.[1]
Q3: What are the main causes of catalyst deactivation in this synthesis?
A3: The primary causes of deactivation for catalysts used in this compound synthesis are:
-
Poisoning: Impurities in the reactants or solvent, such as sulfur, nitrogen compounds, or even strongly coordinating products, can bind to the active metal sites and block them.[1]
-
Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can physically block active sites and pores. This can be caused by side reactions or decomposition of the organic molecules at higher temperatures.
-
Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.[4]
Q4: Can a deactivated catalyst from my this compound synthesis be regenerated?
A4: Yes, in many cases, catalyst regeneration is possible. The success of regeneration depends on the deactivation mechanism:
-
For deactivation by coking or fouling: An oxidative treatment (calcination) to burn off the carbon deposits or washing with a suitable solvent can be effective.[5]
-
For poisoning by strongly adsorbed species: More aggressive chemical treatments or high-temperature reduction may be necessary. For example, a deactivated Pd(OH)₂/C catalyst has been successfully regenerated using a mixture of chloroform (B151607) and glacial acetic acid.[6] Supercritical CO₂ extraction is another promising method for removing organic foulants.
Q5: How can I minimize catalyst deactivation during the reaction?
A5: To minimize catalyst deactivation, consider the following preventative measures:
-
Use high-purity reactants and solvents: This is the most effective way to prevent catalyst poisoning.
-
Optimize reaction conditions: Use the mildest possible temperature and pressure that still provide a reasonable reaction rate to minimize sintering and coking.
-
Ensure efficient stirring: In heterogeneous catalysis, good mixing is crucial to ensure efficient mass transfer and prevent localized overheating on the catalyst surface.
-
Proper catalyst handling: Handle catalysts, especially pyrophoric ones like Pd/C, under an inert atmosphere to prevent premature oxidation and deactivation.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrogenation of 6-phenyl-5-hexenoic acid
This protocol is a general guideline and may require optimization based on your specific experimental setup and the purity of your starting materials.
Materials:
-
6-phenyl-5-hexenoic acid
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol (B145695) or Ethyl Acetate (high purity, degassed)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Catalyst Handling (under inert atmosphere): In a fume hood, add the desired amount of Pd/C catalyst (typically 1-5 mol% of the substrate) to a hydrogenation flask.
-
Solvent and Substrate Addition: Add a sufficient amount of degassed solvent (e.g., ethanol) to the flask to create a slurry. Then, add the 6-phenyl-5-hexenoic acid.
-
System Purge: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove any oxygen.
-
Hydrogenation: Introduce hydrogen gas into the flask, typically via a balloon or from a pressurized cylinder. Ensure the system is properly sealed.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by techniques such as TLC, GC, or by measuring hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Caution: The filtered catalyst may be pyrophoric. Do not allow the filter cake to dry. Immediately quench the filter cake with water and store it in a designated, sealed waste container.
-
Product Isolation: The filtrate contains the this compound. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified if necessary (e.g., by recrystallization or chromatography).
Protocol 2: Regeneration of Deactivated Pd/C Catalyst (Solvent Wash Method)
This protocol is adapted from a procedure for regenerating a deactivated palladium catalyst and may be effective for removing organic foulants.[6]
Materials:
-
Deactivated Pd/C catalyst
-
Chloroform
-
Glacial acetic acid
-
Absolute ethanol
-
Deionized water
Procedure:
-
Initial Wash: Transfer the deactivated catalyst to a suitable flask. Add a mixture of chloroform and glacial acetic acid (e.g., a 2:3 v/v mixture).
-
Stirring and Heating: Stir the mixture at a moderate temperature (e.g., 60 °C) for 1 hour.
-
Filtration and Drying: Filter the catalyst and dry it in an oven at a moderate temperature (e.g., 110 °C) for several hours.
-
Second Wash with Sonication: Add the dried catalyst to a fresh mixture of chloroform and glacial acetic acid. Stir for approximately 40 minutes, followed by sonication for 15 minutes to help dislodge strongly adsorbed species.
-
Final Washing and Drying: Filter the catalyst and wash it sequentially with absolute ethanol and deionized water. Dry the regenerated catalyst thoroughly before reuse.
Data Presentation
Table 1: Hypothetical Comparison of Fresh vs. Regenerated Catalyst Performance in this compound Synthesis
| Catalyst | Cycle | Reaction Time (h) | Conversion of 6-phenyl-5-hexenoic acid (%) | Yield of this compound (%) |
| Fresh 5% Pd/C | 1 | 4 | >99 | 98 |
| Deactivated 5% Pd/C | 2 | 8 | 65 | 60 |
| Regenerated 5% Pd/C | 2 | 5 | >99 | 96 |
| Regenerated 5% Pd/C | 3 | 6 | 98 | 95 |
Note: This table presents illustrative data. Actual performance will depend on the specific reaction conditions and the nature of the catalyst deactivation.
Visualizations
Caption: Major pathways of catalyst deactivation in heterogeneous catalysis.
Caption: Experimental workflow for catalytic hydrogenation and catalyst regeneration.
References
Technical Support Center: Crystallization of 6-Phenylhexanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties in the crystallization of 6-phenylhexanoic acid.
Introduction
This compound is a carboxylic acid derivative with a low melting point, which presents unique challenges during crystallization. The primary difficulty encountered is the phenomenon of "oiling out," where the compound separates from the solution as a liquid rather than a solid. This guide offers practical solutions to this and other common issues to help you achieve successful crystallization.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for developing an effective crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2][3] |
| Molecular Weight | 192.25 g/mol | [1][2] |
| Melting Point | 17-19 °C | |
| Boiling Point | 201-202 °C at 24 mmHg | [3] |
| Solubility in Water | 479.8 mg/L at 30 °C | |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid |
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to crystallize?
A1: The primary difficulty arises from its low melting point (17-19 °C). This often leads to a phenomenon called "oiling out," where the compound separates from the solution as a supercooled liquid or oil instead of forming solid crystals when the solution is cooled.[4] Impurities can further depress the melting point, exacerbating this issue.[5]
Q2: What is "oiling out" and how can I prevent it?
A2: "Oiling out" occurs when the dissolved compound's melting point is lower than the temperature at which it becomes supersaturated in the solvent. To prevent this, you can try several strategies:
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before any further cooling in an ice bath. This provides more time for nucleation and crystal growth to occur above the compound's melting point.[6]
-
Use More Solvent: Adding more of the hot solvent can lower the saturation temperature to below the melting point of the compound.[4]
-
Solvent Selection: Choose a solvent or a mixed solvent system with a lower boiling point or one that promotes crystallization at a lower temperature.
-
Seed Crystals: Introducing a small, pure crystal of this compound (a seed crystal) can induce crystallization at a temperature where the compound is still a solid.[5]
Q3: What are the best solvents for crystallizing this compound?
A3: The ideal solvent is one in which this compound is soluble at high temperatures but insoluble at low temperatures. Common solvent systems for aromatic carboxylic acids include:
-
Toluene/Hexane
-
Ethyl acetate/Hexane
-
Ethanol/Water[6]
It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.
Q4: My crystallization yield is very low. What can I do to improve it?
A4: Low yield can be due to several factors:
-
Too much solvent: If the solution is not sufficiently saturated, a significant amount of the compound will remain dissolved even after cooling. Try to use the minimum amount of hot solvent necessary to fully dissolve the compound. If too much solvent was used, you can carefully evaporate some of it and attempt to recrystallize.
-
Crystals lost during filtration: Ensure you are using the correct filter paper size and that it is properly wetted with the cold recrystallization solvent before filtering.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.
Q5: How can I remove colored impurities during crystallization?
A5: If your solution is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of your desired product, leading to a lower yield.
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot common problems encountered during the crystallization of this compound.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Issue 2: No Crystals Form Upon Cooling
If the solution remains clear even after cooling in an ice bath, it is likely that the solution is not saturated.
-
Possible Cause: Too much solvent was used.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity or the formation of a few crystals, allow the solution to cool slowly again.
-
Inducing Crystallization: If the solution is saturated but no crystals form, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[5]
-
Seed Crystals: Add a very small crystal of pure this compound.
-
Experimental Protocols
The following are general protocols that can be adapted for the purification of this compound.
Solvent Selection Workflow
General Recrystallization Protocol for Aryl-Substituted Carboxylic Acids
This protocol can be adapted for this compound once a suitable solvent system has been identified.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen solvent (or the 'good' solvent of a mixed pair) portion-wise while heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purification by Column Chromatography
If recrystallization fails to yield a pure product, column chromatography can be an effective alternative.
-
Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar mobile phase (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). To prevent "tailing" of the acidic compound on the silica gel, a small amount of a weak acid like acetic acid (0.5-1%) can be added to the mobile phase.[6]
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
Minimizing impurities in 6-Phenylhexanoic acid preparation
Welcome to the Technical Support Center for the preparation of 6-Phenylhexanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing impurities during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The three most prevalent methods for synthesizing this compound are:
-
Nickel-Catalyzed Cross-Coupling: This method typically involves the reaction of an organohalide with a source of CO2 or a carboxylating agent in the presence of a nickel catalyst.
-
Grignard Reagent Synthesis: This classic approach utilizes the reaction of a phenyl-containing Grignard reagent (e.g., from 5-phenylpentyl bromide) with carbon dioxide.
-
Wolff-Kishner Reduction: This method involves the reduction of the ketone group of 6-oxo-6-phenylhexanoic acid using hydrazine (B178648) and a strong base.
Q2: What are the primary impurities I should be aware of for each synthetic route?
A2: The key impurities are specific to the chosen synthetic pathway:
-
Nickel-Catalyzed Cross-Coupling: Potential side products include homodimerized products from the starting organohalide and isomers formed from β-hydride elimination and re-insertion.
-
Grignard Reagent Synthesis: The main impurity is the Wurtz coupling product, which is a dimer of the starting alkyl halide.
-
Wolff-Kishner Reduction: The most common byproduct is the formation of an azine, resulting from the reaction of the hydrazone intermediate with the starting ketone.
Q3: Which purification techniques are most effective for removing these impurities?
A3: Standard purification methods such as column chromatography and recrystallization are generally effective. The choice of solvent system is crucial for successful purification. For column chromatography, a common mobile phase is a mixture of petroleum ether and ethyl acetate (B1210297). For recrystallization, various solvent systems can be employed, and the ideal choice will depend on the specific impurities present.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield and Presence of a High Molecular Weight Impurity in Grignard Synthesis
-
Symptom: Your final product shows a significant peak in GC-MS or a spot on TLC corresponding to a compound with approximately double the molecular weight of the starting halide.
-
Probable Cause: This is indicative of a Wurtz coupling side reaction , where the Grignard reagent reacts with the unreacted alkyl halide.
-
Solutions:
-
Slow Addition of Alkyl Halide: Add the alkyl halide dropwise to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
Temperature Control: The Grignard formation is exothermic. Maintain a gentle reflux and avoid overheating, which can favor the Wurtz coupling reaction.
-
Solvent Choice: While THF is a common solvent, for reactive halides, diethyl ether may sometimes suppress Wurtz coupling more effectively.
-
High-Quality Magnesium: Use freshly activated magnesium turnings to ensure a fast initiation and reaction with the alkyl halide, minimizing its availability for side reactions.
-
Issue 2: Incomplete Reaction and a Yellowish Impurity in Wolff-Kishner Reduction
-
Symptom: The reaction does not go to completion, and a yellow, often crystalline, byproduct is isolated.
-
Probable Cause: This is likely due to the formation of an azine . This occurs when the intermediate hydrazone reacts with the remaining starting ketone.
-
Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as water can interfere with the reaction.
-
Order of Addition: In some cases, pre-forming the hydrazone before adding the strong base can minimize the presence of the starting ketone during the reduction step.
-
Vigorous Reaction Conditions: Ensure the reaction is heated to a sufficiently high temperature to drive the reduction to completion and favor the desired product over the azine.
-
Issue 3: Presence of Multiple Isomeric Impurities in Nickel-Catalyzed Synthesis
-
Symptom: Analysis of the crude product reveals the presence of isomers of this compound.
-
Probable Cause: These impurities can arise from β-hydride elimination followed by re-insertion of the metal catalyst at a different position on the alkyl chain, leading to carboxylation at an internal carbon.
-
Solutions:
-
Ligand Selection: The choice of ligand for the nickel catalyst can significantly influence the selectivity of the reaction and suppress isomerization.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of β-hydride elimination relative to the desired carboxylation.
-
Careful Selection of Starting Materials: Using starting materials that are less prone to β-hydride elimination can be an effective strategy.
-
Data Presentation
Table 1: Qualitative Comparison of Common Impurities in this compound Synthesis
| Synthesis Method | Primary Impurity Type | Typical Impurity Structure (Example) | Mitigation Strategies |
| Nickel-Catalyzed Cross-Coupling | Homodimerization, Isomers | C6H5-(CH2)10-C6H5, C6H5-CH(COOH)-(CH2)4-CH3 | Ligand and catalyst selection, temperature control. |
| Grignard Synthesis | Wurtz Coupling Product | C6H5-(CH2)10-C6H5 | Slow addition of halide, temperature control, solvent choice. |
| Wolff-Kishner Reduction | Azine Formation | C6H5-C(=N-N=C(C6H5)-(CH2)4COOH)-(CH2)4COOH | Anhydrous conditions, pre-formation of hydrazone. |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Synthesis of this compound[1]
-
Catalyst Preparation: In a glove box, add bis-(1,5-cyclooctadiene)nickel(0) (0.03 mmol) and 2,2'-bipyridine (B1663995) (0.045 mmol) to a microwave tube.
-
Add 0.225 mL of N,N-dimethylacetamide and allow the mixture to coordinate for one hour.
-
Reaction Setup: To the catalyst mixture, add zinc powder (0.6 mmol), glutaric anhydride (B1165640) (0.45 mmol), and (2-bromoethyl)benzene (B7723623) (0.3 mmol).
-
Reaction: Seal the tube, remove it from the glove box, and reflux at 80 °C for 12 hours.
-
Work-up: After cooling to room temperature, uncap the tube and add three drops of water to quench the reaction.
-
Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography (petroleum ether: ethyl acetate = 5:1) to yield this compound.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica (B1680970) gel in the chosen mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for identifying and mitigating common impurities in this compound synthesis.
Technical Support Center: Synthesis of 6-Phenylhexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup and purification of 6-phenylhexanoic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup procedure for this compound synthesis.
Q1: After acidification of the reaction mixture, my product has oiled out instead of precipitating as a solid. What should I do?
A1: "Oiling out" is a common issue where the product separates as a liquid instead of a solid. This can be due to the presence of impurities or the melting point of the crude product being below the temperature of the solution.
-
Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystallization.
-
Solution 2: Cool the Mixture. Place the flask in an ice bath to lower the temperature, which may promote solidification.
-
Solution 3: Perform an Extraction. If the product remains an oil, proceed with a liquid-liquid extraction using a suitable organic solvent like diethyl ether or ethyl acetate (B1210297).[1] The oily product will dissolve in the organic layer, which can then be separated from the aqueous layer.
Q2: I have a low yield of this compound after extraction and purification. What are the potential causes?
A2: Low recovery can stem from several factors throughout the workup process.
-
Incomplete Acidification: Ensure the pH of the aqueous solution is sufficiently acidic. For carboxylic acids, the pH should be adjusted to at least 2 pH units below the pKa to ensure it is fully protonated and thus less soluble in water.[2] Use a pH meter or pH paper to confirm the pH is below 4.
-
Insufficient Extraction: Perform multiple extractions (at least 2-3) with the organic solvent to ensure complete transfer of the product from the aqueous phase.[3]
-
Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion between the aqueous and organic layers, trapping the product. If an emulsion forms, it can sometimes be broken by adding a small amount of brine or by gentle swirling. Centrifugation can also be effective at separating the layers.[2]
-
Product Loss During Washing: Washing the organic layer with water can sometimes lead to the loss of the desired product if it has some water solubility. Using a saturated sodium chloride solution (brine) for washing can reduce this loss.
Q3: My final product is not pure. What are the likely impurities and how can I remove them?
A3: Impurities can be unreacted starting materials, side products, or residual solvents.
-
Common Impurities: Depending on the synthetic route, impurities may include unreacted starting materials or by-products from side reactions.
-
Purification Techniques:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Column Chromatography: For oily products or complex mixtures of impurities, column chromatography is a highly effective purification technique.[4][5] A common mobile phase for purifying this compound is a mixture of petroleum ether and ethyl acetate.[4] Adding a small amount of a weak acid like acetic acid to the mobile phase can help to reduce "tailing" of the carboxylic acid on the silica (B1680970) gel.[6]
-
Q4: How do I effectively remove the solvent after extraction?
A4: The solvent is typically removed under reduced pressure using a rotary evaporator. Ensure that the water bath temperature is appropriate for the solvent used (e.g., not too high for volatile solvents like diethyl ether) to prevent bumping and loss of product. For higher boiling point solvents, a vacuum pump may be necessary to achieve efficient evaporation.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the workup and purification of this compound.
| Parameter | Typical Value/Range | Notes |
| pH for Acidification | < 4 | Ensures complete protonation of the carboxylic acid. |
| Extraction Solvent Volume | 3 x (1/3 volume of aqueous layer) | Multiple extractions are more efficient than a single large one.[3] |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Added to the organic layer to remove residual water. |
| Column Chromatography Mobile Phase | Petroleum Ether:Ethyl Acetate (e.g., 5:1) | The ratio can be adjusted based on the polarity of the impurities.[4] |
| Expected Purity (after chromatography) | >98% | As determined by techniques like GC or NMR.[7] |
Experimental Protocol: Workup of this compound
This protocol outlines a general workup procedure for the isolation and purification of this compound following its synthesis.
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
-
Acidification:
-
If the reaction was performed in an organic solvent, remove the solvent under reduced pressure.
-
Add water to the residue and acidify the aqueous solution to a pH < 4 by adding a dilute acid such as 1M HCl.[5] Monitor the pH using a pH meter or pH paper.
-
-
Extraction:
-
Transfer the acidified mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times, using approximately one-third of the aqueous layer's volume for each extraction.
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water and some water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄).
-
Filter off the drying agent.
-
-
Solvent Removal:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
Visualizations
Caption: Experimental workflow for the workup of this compound.
Caption: Troubleshooting guide for this compound workup.
References
Technical Support Center: Optimizing Mobile Phase for HPLC Analysis of 6-Phenylhexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Phenylhexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for the analysis of this compound?
A typical starting point for reversed-phase HPLC (RP-HPLC) analysis of this compound is a mixture of acetonitrile (B52724) and water, with an acidic modifier. A common composition is Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% phosphoric acid or formic acid.[1] The acidic modifier is crucial for ensuring good peak shape.
Q2: Why is an acidic modifier necessary in the mobile phase?
This compound is a carboxylic acid with a predicted pKa of approximately 4.78.[2] To achieve sharp, symmetrical peaks and reproducible retention times in RP-HPLC, it is essential to suppress the ionization of the carboxylic acid group.[1] By maintaining the mobile phase pH at least 2 units below the pKa (i.e., pH < 2.78), the compound remains in its neutral, protonated form, which interacts more consistently with the nonpolar C18 stationary phase.[1]
Q3: What are the most common organic solvents to use, and how do they differ?
The most common organic solvents for reversed-phase HPLC are acetonitrile (ACN) and methanol (B129727) (MeOH).[3]
-
Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, which is advantageous for detection at low wavelengths (e.g., 210 nm).[3]
-
Methanol is a more protic solvent and can offer different selectivity compared to acetonitrile, which may be useful for resolving impurities.
For this compound, acetonitrile is a good first choice.
Q4: Can I use a gradient elution?
Yes, a gradient elution can be beneficial, especially when analyzing samples with a complex matrix or when impurities with different polarities are expected. A gradient allows for the elution of a wider range of compounds in a shorter time with better peak shapes. A typical gradient might start with a lower percentage of organic solvent and gradually increase.
Q5: What type of HPLC column is most suitable for this compound analysis?
A C18 (ODS) column is the most widely used and recommended stationary phase for the analysis of this compound due to the compound's hydrophobicity.[1][3][4] These columns provide good retention and separation based on hydrophobic interactions. Phenyl-hexyl columns can also be considered as they may offer alternative selectivity due to π-π interactions with the aromatic ring of the analyte.[5]
Troubleshooting Guides
Poor peak shape and inconsistent retention times are common issues encountered during HPLC method development. The following tables provide guidance on troubleshooting these problems for the analysis of this compound.
Peak Shape Issues
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Mobile phase pH is too high, causing partial ionization of the carboxylic acid. | Lower the mobile phase pH by adding or increasing the concentration of an acid modifier (e.g., 0.1% phosphoric acid or formic acid) to ensure the pH is at least 2 units below the pKa (~4.78).[1] |
| Secondary interactions with active silanol (B1196071) groups on the column. | Use a modern, well-endcapped C18 column. Lowering the mobile phase pH can also help suppress silanol interactions. | |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Peak Fronting | High sample concentration or sample solvent stronger than the mobile phase. | Dilute the sample. Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Column degradation. | Replace the column. | |
| Split Peaks | Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase composition. |
| Clogged frit or void in the column. | Backflush the column. If the problem persists, replace the column. | |
| Mobile phase pH is too close to the analyte's pKa. | Adjust the mobile phase pH to be at least 2 units away from the pKa. | |
| Broad Peaks | Low flow rate. | Increase the flow rate to an optimal level for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).[1] |
| High extra-column volume. | Use shorter tubing with a smaller internal diameter between the injector, column, and detector. | |
| Column contamination or aging. | Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If performance does not improve, replace the column. |
Retention Time Variability
| Problem | Potential Cause | Recommended Solution |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase before use. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature (e.g., 30 °C).[1] | |
| Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis. | |
| Leaks in the HPLC system. | Check for leaks at all fittings and connections. | |
| Drifting Retention Times (Gradual Change) | Column aging or contamination. | Implement a column cleaning protocol. If retention times continue to drift, the column may need to be replaced. |
| Gradual change in mobile phase composition (e.g., evaporation of the organic component). | Keep mobile phase reservoirs capped. |
Experimental Protocols
This section provides a detailed methodology for a starting RP-HPLC method for the analysis of this compound.
Recommended HPLC Method Parameters
| Parameter | Condition |
| HPLC System | Any standard HPLC system with a UV Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Table based on a method for the similar compound 3-Phenylhexanoic acid.[1]
Mobile Phase Preparation (1 Liter)
-
Measure 400 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1.0 mL of concentrated phosphoric acid to the water and mix well.
-
Add 600 mL of HPLC-grade acetonitrile to the acidified water.
-
Cap the bottle and mix thoroughly.
-
Degas the mobile phase for 15-20 minutes using sonication or an online degasser before use.
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase (diluent) and sonicate until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Bring the volume to the 100 mL mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase to an expected concentration within the method's linear range.
-
Ensure the sample is fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
Visualizations
Mobile Phase Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the mobile phase for the HPLC analysis of this compound.
Caption: A workflow diagram for systematic mobile phase optimization.
References
Validation & Comparative
A Comparative Analysis of 6-Phenylhexanoic Acid and 3-Phenylhexanoic Acid for Research and Development
An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and biological context of 6-phenylhexanoic acid and 3-phenylhexanoic acid.
This guide provides a detailed comparison of this compound and 3-phenylhexanoic acid, two structural isomers with the same molecular formula (C₁₂H₁₆O₂) but differing in the position of the phenyl group on the hexanoic acid chain. This seemingly subtle structural difference can lead to distinct physicochemical properties and potentially different biological activities. This document aims to consolidate the available data to assist researchers in selecting the appropriate molecule for their specific applications, from synthetic chemistry to early-stage drug discovery.
Physicochemical Properties: A Side-by-Side Comparison
The positioning of the phenyl group significantly influences the physical properties of these molecules. While experimental data for this compound is more readily available, many of the properties for 3-phenylhexanoic acid are computationally predicted, highlighting a gap in the current scientific literature.[1]
| Property | This compound | 3-Phenylhexanoic Acid |
| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₆O₂[1][2] |
| Molecular Weight | 192.25 g/mol [1][3] | 192.25 g/mol [1][2] |
| CAS Number | 5581-75-9[1][3] | 5703-52-6[1][4] |
| Melting Point | 17-19 °C[1] | Not available (Predicted)[1] |
| Boiling Point | 201-202 °C at 24 mmHg[1][5] | Not available (Predicted)[1] |
| Density | 1.022 g/mL at 25 °C[1][5] | Not available (Predicted)[1] |
| Refractive Index | n20/D 1.51[1][5] | Not available (Predicted)[1] |
| pKa (Predicted) | 4.78 ± 0.10[1] | Not available (Predicted) |
| LogP (Computed) | 3.3[3] | 3.3[1][2] |
| Water Solubility | 479.8 mg/L at 30 °C[1] | Not available |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid[6] | - |
Biological Activity and Potential Applications
A comprehensive review of the scientific literature reveals a significant disparity in the biological characterization of these two isomers.
This compound: Information regarding the specific biological activities of this compound is limited. Its structural similarity to other biologically active phenylalkanoic acids suggests potential avenues for investigation, but dedicated studies are scarce.
3-Phenylhexanoic Acid: There is a notable lack of publicly available data on the biological activity and mechanism of action of 3-phenylhexanoic acid.[4][7] Its primary documented role is as a chemical intermediate in the synthesis of the antidiabetic drug, repaglinide.[8] This suggests that while 3-phenylhexanoic acid itself may not be the active pharmacophore, its structural motif is relevant in the design of bioactive molecules. The lack of biological data for 3-phenylhexanoic acid presents an opportunity for novel research to explore its potential pharmacological or toxicological properties.[7]
Given the absence of defined biological targets or pathways for these specific molecules, a diagram illustrating a known signaling pathway is not applicable. Instead, a generalized experimental workflow for the characterization of a novel chemical entity is presented below. This workflow outlines the logical progression from initial synthesis and purification to comprehensive biological evaluation.
Caption: A generalized workflow for the synthesis, purification, and biological evaluation of a novel chemical compound.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible scientific research. Below are established methods for the synthesis of both this compound and 3-phenylhexanoic acid.
Synthesis of this compound via Nickel-Catalyzed Cross-Coupling
This protocol describes a nickel-catalyzed cross-coupling reaction to form the carbon-carbon bond, followed by hydrolysis to yield the carboxylic acid.[9]
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
Zinc powder
-
Glutaric anhydride (B1165640)
-
N,N-Dimethylacetamide (DMA)
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Catalyst Preparation: In a glovebox, combine bis(1,5-cyclooctadiene)nickel (0.03 mmol) and 2,2'-bipyridine (0.045 mmol) in a microwave tube. Add 0.225 mL of N,N-dimethylacetamide and stir for one hour to allow for ligand coordination.[9]
-
Reaction Setup: To the catalyst mixture, add zinc powder (0.6 mmol), glutaric anhydride (0.45 mmol), and (2-bromoethyl)benzene (0.3 mmol).[1]
-
Reaction: Seal the tube, remove it from the glovebox, and heat at 80°C for 12 hours.[9]
-
Quenching and Extraction: After cooling to room temperature, add a few drops of water to quench the reaction. Remove the solvent under reduced pressure. Acidify the residue with dilute HCl and extract with ethyl acetate.[9]
-
Purification: Dry the combined organic layers with sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel using a petroleum ether:ethyl acetate gradient (e.g., 5:1) to yield this compound.[1][9]
Synthesis of 3-Phenylhexanoic Acid via Malonic Ester Synthesis
This classic method provides a reliable route to 3-phenylhexanoic acid through the alkylation of diethyl malonate.[10][11]
Materials:
-
Sodium metal
-
Absolute ethanol (B145695)
-
Diethyl malonate
-
1-Bromo-1-phenylpropane
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Formation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.[11]
-
Formation of Malonate Enolate: Cool the solution to room temperature and add diethyl malonate dropwise with stirring.[11]
-
Alkylation: Add 1-bromo-1-phenylpropane dropwise to the solution and heat the reaction mixture to reflux for 2-3 hours.[11]
-
Work-up: Cool the mixture, add water, and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain crude diethyl 2-(1-phenylpropyl)malonate.[11]
-
Hydrolysis and Decarboxylation: To the crude ester, add a solution of 6M sodium hydroxide and heat to reflux for 4-6 hours. Cool the reaction mixture and acidify with 6M hydrochloric acid to a pH of approximately 1-2. Heat the acidic solution to 100-120 °C to effect decarboxylation, yielding 3-phenylhexanoic acid.[11]
-
Purification: The product can be purified by vacuum distillation or recrystallization.[11]
Conclusion
This compound and 3-phenylhexanoic acid, while isomeric, present different profiles to the research community. This compound is a more well-characterized compound with available experimental physicochemical data. In contrast, 3-phenylhexanoic acid remains a relatively unexplored molecule, with a significant lack of experimental data on its properties and biological effects. Its primary known utility as a synthetic intermediate for an approved drug suggests that its structural framework is of interest in medicinal chemistry. The absence of biological data for 3-phenylhexanoic acid represents a clear opportunity for further investigation to unlock its potential applications. The provided synthetic protocols offer a starting point for researchers to produce these compounds for further study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C12H16O2 | CID 79695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound 98 5581-75-9 [sigmaaldrich.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comprehensive Guide to the NMR Characterization of 6-Phenylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the characterization of 6-phenylhexanoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It offers a comparison with alternative analytical techniques and includes supporting data and detailed experimental protocols for reproducibility.
¹H and ¹³C NMR Spectral Data of this compound
The structural confirmation of this compound can be unequivocally achieved through ¹H and ¹³C NMR spectroscopy. The following tables summarize the expected chemical shifts, multiplicities, and assignments for each nucleus. These assignments are based on established principles of NMR spectroscopy and analysis of the compound's structure.
Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 - 12.0 | broad singlet | 1H | -COOH |
| 7.29 - 7.15 | multiplet | 5H | C₆H₅- |
| 2.61 | triplet | 2H | -CH₂-Ph |
| 2.35 | triplet | 2H | -CH₂-COOH |
| 1.68 - 1.58 | multiplet | 4H | -CH₂-CH₂-Ph and -CH₂-CH₂-COOH |
| 1.40 - 1.32 | multiplet | 2H | -CH₂-CH₂-CH₂- |
Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~179.5 | -COOH |
| ~142.0 | C (quaternary, phenyl) |
| ~128.4 | CH (phenyl) |
| ~128.2 | CH (phenyl) |
| ~125.7 | CH (phenyl) |
| ~35.8 | -CH₂-Ph |
| ~34.0 | -CH₂-COOH |
| ~31.2 | -CH₂-CH₂-Ph |
| ~28.8 | -CH₂-CH₂-CH₂- |
| ~24.5 | -CH₂-CH₂-COOH |
Comparison with Isomeric Alternative: 3-Phenylhexanoic Acid
A common isomeric alternative to this compound is 3-phenylhexanoic acid. While sharing the same molecular formula, their distinct structures lead to different spectroscopic and potentially biological properties. The position of the phenyl group significantly alters the chemical environment of the adjacent protons and carbons, resulting in distinguishable NMR spectra. A comparative analysis highlights the importance of precise structural characterization in drug development and chemical research.[1]
Experimental Protocol for NMR Spectroscopy
A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR and is often included in the deuterated solvent by the manufacturer. If not present, a small amount can be added.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Decoupling: Use proton broadband decoupling to simplify the spectrum.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the chemical shift of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C NMR spectra.
Experimental Workflow
Caption: Experimental workflow for the NMR characterization of this compound.
Comparison with Other Analytical Techniques
While NMR provides detailed structural information, other techniques offer complementary data for a comprehensive characterization.
Table 3: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, and chemical environment of atoms. | Unambiguous structure elucidation, non-destructive. | Lower sensitivity compared to mass spectrometry, requires higher sample concentration. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -COOH, C=O, C-H, aromatic C=C). | Fast, simple, and inexpensive. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, requires very small sample amounts. | Does not provide detailed stereochemical or isomeric information on its own. |
References
A Comparative Guide to the Mass Spectrometry Analysis of 6-Phenylhexanoic Acid and Benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometry analysis of 6-phenylhexanoic acid and a common structural analog, benzoic acid. The objective is to offer a comprehensive resource for the identification and quantification of these compounds in various research and development settings. This document outlines their key mass spectrometric properties, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) analysis, and visual representations of analytical workflows and fragmentation patterns.
Mass Spectrometric Performance: A Quantitative Comparison
The analysis of this compound and benzoic acid by mass spectrometry, particularly following electron ionization (EI), reveals distinct fragmentation patterns that are crucial for their identification and differentiation. While both are aromatic carboxylic acids, the presence of the hexanoic acid chain in this compound leads to a more complex fragmentation spectrum compared to the simpler structure of benzoic acid.
A summary of the key mass-to-charge ratios (m/z) and their relative intensities for the major fragments of both compounds are presented below. This data is essential for developing selected ion monitoring (SIM) methods for quantitative analysis, enhancing sensitivity and specificity.
| Feature | This compound | Benzoic Acid |
| Molecular Formula | C₁₂H₁₆O₂ | C₇H₆O₂ |
| Molecular Weight | 192.25 g/mol [1][2] | 122.12 g/mol [3] |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| Molecular Ion (M⁺) | m/z 192[1] | m/z 122[3][4] |
| Base Peak | m/z 91[1] | m/z 105[3] |
| Key Fragment Ions (m/z) and Relative Intensities | 130 (41%), 105 (12%), 92 (41%), 91 (100%), 78 (6%), 65 (8%), 55 (6%)[1] | 122 (M⁺, ~80%), 105 ([M-OH]⁺, 100%), 77 ([C₆H₅]⁺, ~70%), 51 ([C₄H₃]⁺, ~30%)[3][4] |
Experimental Protocols: GC-MS Analysis
Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert them into more volatile esters prior to GC-MS analysis. This protocol outlines a common method using silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Protocol: GC-MS Analysis of this compound and Benzoic Acid
1. Sample Preparation (Liquid-Liquid Extraction)
This procedure is suitable for extracting the analytes from aqueous matrices such as plasma or urine.
-
To 1 mL of the aqueous sample, add a known amount of a suitable internal standard (e.g., a deuterated analog).
-
Acidify the sample to a pH of approximately 2-3 with 0.5 M HCl.
-
Add 2 mL of ethyl acetate (B1210297) and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic extracts.
-
Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization (Silylation)
-
To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 300°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Visualizing Workflows and Fragmentation
To aid in the understanding of the analytical process and the interpretation of the mass spectra, the following diagrams have been generated.
GC-MS Analysis Workflow
Fragmentation of this compound
Fragmentation of Benzoic Acid
References
- 1. This compound | C12H16O2 | CID 79695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. youtube.com [youtube.com]
A Comparative Guide to the Infrared Spectroscopy of 6-Phenylhexanoic Acid
This guide provides a detailed comparison of the infrared (IR) spectrum of 6-phenylhexanoic acid with related aliphatic and aromatic carboxylic acids. The data and protocols presented are intended for researchers, scientists, and professionals in drug development to facilitate the structural characterization of this and similar molecules.
Comparison of Infrared Absorption Peaks
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its carboxylic acid and phenyl functional groups. To highlight the contribution of each part of the molecule, its spectrum is compared with that of hexanoic acid (an aliphatic analogue) and benzoic acid (an aromatic analogue). The following table summarizes the key vibrational frequencies.
| Functional Group | Vibration Mode | This compound (Expected, cm⁻¹) | Hexanoic Acid (Typical, cm⁻¹) | Benzoic Acid (Typical, cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (very broad) | 3300-2500 (very broad) | 3300-2500 (very broad) |
| Aromatic C-H | C-H stretch | 3100-3000 | - | 3100-3000 |
| Aliphatic C-H | C-H stretch | 2950-2850 | 2950-2850 | - |
| Carbonyl | C=O stretch | ~1710 | ~1710 | ~1690 |
| Aromatic Ring | C=C stretch | 1600-1585 & 1500-1400 | - | 1600-1585 & 1500-1400 |
| Carboxylic Acid | C-O stretch | 1320-1210 | 1320-1210 | 1320-1210 |
| Carboxylic Acid | O-H bend | 1440-1395 & 950-910 | 1440-1395 & 950-910 | 1440-1395 & 950-910 |
| Aromatic C-H | Out-of-plane bend | 900-675 | - | 900-675 |
Note: The exact peak positions can vary based on the sample preparation and physical state (solid, liquid, or gas). The values for this compound are predicted based on its structure and typical values for its constituent functional groups.
Key Spectral Features of this compound
The IR spectrum of this compound is a composite of the features found in both aliphatic carboxylic acids and aromatic compounds.
-
Carboxylic Acid Group: A very broad and prominent absorption band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[1][2][3] The strong, sharp peak around 1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.[1][2][4] The presence of a band in the 1320-1210 cm⁻¹ range for the C-O stretch further confirms the carboxylic acid functionality.[2]
-
Phenyl Group: The presence of the aromatic ring is indicated by several absorptions. These include the =C-H stretching vibrations which typically appear just above 3000 cm⁻¹.[5][6][7] In-ring carbon-carbon stretching vibrations are expected in the 1600-1400 cm⁻¹ region.[5][6][7] Additionally, strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can indicate the substitution pattern of the benzene (B151609) ring.[5][8]
-
Hexanoic Acid Chain: The aliphatic portion of the molecule will give rise to C-H stretching vibrations in the 2950-2850 cm⁻¹ range, which will appear as sharp peaks superimposed on the broad O-H band.
Experimental Protocol for Infrared Spectroscopy
The following is a general procedure for obtaining an Attenuated Total Reflectance (ATR) FT-IR spectrum of a liquid or solid sample like this compound.
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
For a liquid sample, place a small drop of the substance onto the center of the ATR crystal.
-
For a solid sample, place a small amount of the powder onto the crystal and apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform any necessary corrections, such as baseline correction.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Visualization of Functional Groups and IR Regions
The following diagram illustrates the relationship between the key functional groups in this compound and their characteristic absorption regions in an infrared spectrum.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. echemi.com [echemi.com]
- 4. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. fiveable.me [fiveable.me]
A Comparative Guide to the Biological Activity of 6-Phenylhexanoic Acid and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activity of the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) and the less-characterized compound, 6-phenylhexanoic acid. While extensive data exists for ibuprofen, there is a notable lack of published experimental data on the specific biological activities of this compound.[1] This comparison, therefore, juxtaposes the established profile of ibuprofen with the current, limited understanding of this compound, and proposes a framework for future experimental evaluation.
Overview of Ibuprofen's Biological Activity
Ibuprofen is a widely used NSAID with analgesic, anti-inflammatory, and antipyretic properties.[2][3] Its primary mechanism of action is the non-selective, reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[3][4] The S-enantiomer of ibuprofen is the more pharmacologically active form.[2][3]
This compound: An Uncharacterized Compound
This compound is a carboxylic acid with a phenyl group attached to a six-carbon aliphatic chain.[5] While its chemical properties are documented, its biological activity remains largely unexplored.[1][6] Direct comparative studies on the biological activity of this compound and ibuprofen are not currently available in scientific literature.[7] Inferences about its potential activity can be drawn from structurally related phenylalkanoic acids, but these remain hypothetical without direct experimental evidence.[7]
Quantitative Comparison of Biological Activity
The following table summarizes the key quantitative data for ibuprofen's biological activity. The corresponding data for this compound is not available and is marked as such. This table highlights the current knowledge gap and underscores the need for experimental investigation.
| Parameter | Ibuprofen | This compound | Reference |
| Target(s) | COX-1 and COX-2 | Data not available | [2][3] |
| Mechanism of Action | Non-selective, reversible COX inhibition | Data not available | [2] |
| IC₅₀ COX-1 | Varies (µM range) | Data not available | [8] |
| IC₅₀ COX-2 | Varies (µM range) | Data not available | [8] |
| Cell Viability (IC₅₀) | 1.87 mM (KKU-M139 cells), 1.63 mM (KKU-213B cells) | Data not available | [9] |
Signaling Pathways and Experimental Workflows
To understand the biological context and the necessary experimental approaches, the following diagrams illustrate the known signaling pathway for ibuprofen and a proposed workflow for evaluating the biological activity of this compound.
Experimental Protocols
To facilitate the investigation of this compound and its direct comparison with ibuprofen, the following are detailed methodologies for key experiments.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
Test compounds (this compound, ibuprofen) dissolved in a suitable solvent (e.g., DMSO)
-
Stannous chloride solution to stop the reaction
-
ELISA kit for prostaglandin (B15479496) E2 (PGE2) detection or an oxygen consumption measurement system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, hematin, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes at 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time (e.g., 2 minutes at 37°C).
-
Stop the reaction by adding stannous chloride solution.[10]
-
Measure the amount of PGE2 produced using an ELISA kit or determine the rate of oxygen consumption.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration that causes 50% inhibition).
Cell-Based Anti-inflammatory Assay
This assay assesses the anti-inflammatory effects of a compound in a cellular context, for example, by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound, ibuprofen)
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
MTT or similar assay for cell viability
Procedure:
-
Culture macrophage cells in appropriate conditions.
-
Treat the cells with various concentrations of the test compounds for a specific duration.
-
Induce an inflammatory response by adding LPS to the cell culture medium.
-
After a suitable incubation period, collect the cell culture supernatant.
-
Measure the concentration of NO in the supernatant using the Griess reagent.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.[11]
-
Assess cell viability using an MTT assay to rule out cytotoxic effects of the compounds.
-
Determine the concentration-dependent inhibitory effects of the compounds on the production of inflammatory mediators.
Conclusion and Future Directions
Ibuprofen is a well-characterized NSAID with a clear mechanism of action centered on the inhibition of COX enzymes. In stark contrast, the biological activity of this compound remains to be elucidated. Based on its structural similarity to other phenylalkanoic acids, it is plausible that it may exhibit anti-inflammatory properties; however, this is purely speculative without empirical evidence.
The provided experimental protocols offer a clear roadmap for the systematic investigation of this compound's biological activity. A direct, data-driven comparison with ibuprofen hinges on the execution of such studies. Future research should focus on performing in vitro enzyme inhibition assays and cell-based anti-inflammatory studies to determine if this compound has any potential as an anti-inflammatory agent and to elucidate its mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. This compound | C12H16O2 | CID 79695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 5581-75-9 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Effects of Ibuprofen, Naproxen and Diclofenac on cell Apoptosis, Cell Proliferation and Histology Changes in Human Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the GC-MS Analysis of 6-Phenylhexanoic Acid Fatty Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gas chromatography-mass spectrometry (GC-MS) analysis of 6-phenylhexanoic acid methyl ester with its positional isomer, 5-phenylhexanoic acid methyl ester. The information herein is intended to assist researchers in developing and optimizing analytical methods for these and similar aromatic fatty acid derivatives.
Introduction
This compound is a fatty acid with a phenyl group at the terminus of its aliphatic chain. Its analysis, typically after conversion to its more volatile methyl ester, is crucial in various research areas, including metabolism studies and as a potential biomarker. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of such compounds. This guide outlines a detailed experimental protocol for the GC-MS analysis of this compound methyl ester and compares its expected analytical characteristics with those of 5-phenylhexanoic acid methyl ester.
Experimental Protocols
A critical step in the GC-MS analysis of fatty acids is their derivatization to fatty acid methyl esters (FAMEs) to increase volatility.[1][2]
Derivatization to Fatty Acid Methyl Esters (FAMEs)
A common and effective method for the esterification of fatty acids is using an acid catalyst like methanolic HCl or boron trifluoride-methanol.[3]
Protocol: Acid-Catalyzed Esterification
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a screw-capped reaction vial.
-
Reagent Addition: Add 2 mL of 2% methanolic HCl to the vial.
-
Reaction: Securely cap the vial and heat at 80°C for 1 hour.
-
Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of deionized water. Vortex the mixture thoroughly.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the this compound methyl ester.
-
Sample for GC-MS: Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following table outlines typical GC-MS parameters for the analysis of FAMEs. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Conditions |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
Data Presentation: Comparative Analysis
Table 1: Predicted GC-MS Data for Phenylhexanoic Acid Methyl Esters
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Retention Time | Key Mass Fragments (m/z) |
| This compound methyl ester | C13H18O2 | 206.28 | Slightly later than 5-phenylhexanoic acid methyl ester | 104 (tropylium ion), 91 (benzyl ion), 74 (McLafferty rearrangement), 206 (M+) |
| 5-Phenylhexanoic acid methyl ester | C13H18O2 | 206.28 | Slightly earlier than this compound methyl ester | 105 (phenylethyl ion), 91 (benzyl ion), 74 (McLafferty rearrangement), 206 (M+) |
Note: Predicted retention times and key mass fragments are based on the analysis of similar compounds and general fragmentation patterns. The molecular ion (M+) for phenylalkanoic acid esters can sometimes be of low abundance.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of phenylhexanoic acid methyl esters.
Caption: Workflow for the GC-MS analysis of this compound methyl ester.
Predicted Mass Spectral Fragmentation
The fragmentation of phenylalkanoic acid methyl esters in an EI source is expected to yield characteristic ions. The following diagram illustrates the predicted fragmentation pathways for this compound methyl ester.
Caption: Predicted fragmentation of this compound methyl ester in EI-MS.
Discussion
The GC separation of positional isomers like 6- and 5-phenylhexanoic acid methyl esters is primarily based on differences in their boiling points and interactions with the stationary phase. Generally, branched isomers or those with the phenyl group closer to the center of the carbon chain may have slightly lower boiling points and thus shorter retention times. Therefore, it is predicted that 5-phenylhexanoic acid methyl ester will elute slightly earlier than this compound methyl ester on a non-polar column like DB-5ms.
The mass spectra of these isomers are expected to show some similarities, such as the molecular ion peak at m/z 206 and a peak at m/z 74 due to the McLafferty rearrangement, which is characteristic of fatty acid methyl esters. However, the position of the phenyl group will influence the formation of characteristic benzylic and tropylium ions. For this compound methyl ester, cleavage beta to the phenyl group is expected to produce a prominent tropylium ion at m/z 104, while the benzyl ion at m/z 91 would also be expected. In contrast, 5-phenylhexanoic acid methyl ester would likely yield a characteristic phenylethyl ion at m/z 105. These differences in key fragment ions can be used for the unambiguous identification of each isomer.
Conclusion
This guide provides a foundational protocol and comparative framework for the GC-MS analysis of this compound methyl ester. While experimental data for this specific compound is limited in public repositories, the provided information, based on established principles of chromatography and mass spectrometry, offers a robust starting point for method development and data interpretation. Researchers are encouraged to perform their own analyses to confirm the retention times and mass spectral fragmentation patterns for these compounds under their specific experimental conditions.
References
Validating the Purity of 6-Phenylhexanoic Acid: A Comparative Guide to HPLC Analysis
For researchers and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing reliable and reproducible results. This guide provides a comprehensive overview of validating the purity of 6-Phenylhexanoic acid using High-Performance Liquid Chromatography (HPLC), comparing it with other analytical techniques and offering detailed experimental protocols.
This compound is a carboxylic acid derivative that finds application as a model compound in various studies, including investigations into surface-enhanced Raman scattering and the metabolism of naphthenic acids.[1] Given its role in scientific research, a robust and validated method for purity assessment is paramount. Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for analyzing aromatic carboxylic acids due to its high specificity, sensitivity, and robustness.[2]
High-Performance Liquid Chromatography (HPLC) Method
The separation of this compound is effectively achieved on a C18 stationary phase, which retains the molecule based on its hydrophobicity.[2] The mobile phase typically consists of an organic modifier like acetonitrile (B52724) and acidified water. The addition of an acid, such as phosphoric or formic acid, lowers the pH of the mobile phase.[2][3] At a lower pH (approximately 2.5-3.0), the carboxyl group of the acid is protonated (-COOH), making the molecule less polar. This enhances its retention on the nonpolar C18 column, leading to sharp and symmetrical peaks.[2] Detection is commonly performed using a UV detector, which leverages the ultraviolet absorbance of the phenyl chromophore.[2]
Comparison of Analytical Methods
While HPLC is a powerful tool, other methods can also be employed for purity assessment. The choice of technique often depends on the specific requirements of the analysis, such as the nature of potential impurities and the need for structural elucidation.
| Feature | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | NMR (Nuclear Magnetic Resonance) Spectroscopy |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. |
| Applicability to 6-P-H Acid | Excellent. Ideal for non-volatile and thermally labile compounds. | Possible after derivatization to increase volatility, but less direct. | Excellent for structural confirmation and quantification of major components. |
| Primary Use | Purity determination, quantification of impurities, separation of complex mixtures. | Analysis of volatile and semi-volatile impurities (e.g., residual solvents). | Structural elucidation, confirmation of identity, quantification (qNMR). |
| Advantages | High resolution, high sensitivity (with UV detector), applicable to a wide range of compounds. | Excellent for separating volatile compounds, high sensitivity (with FID/MS). | Provides detailed structural information, non-destructive, can quantify without a reference standard of the impurity. |
| Limitations | May not be suitable for highly volatile impurities. Requires reference standards for impurity identification. | Limited to thermally stable and volatile compounds; derivatization adds complexity. | Lower sensitivity compared to HPLC/GC, complex spectra for mixtures, expensive instrumentation. |
Experimental Protocol: RP-HPLC for this compound
This protocol is based on established methods for similar aromatic carboxylic acids.[2]
1. Reagents and Materials
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (H₃PO₄, ~85%) or Formic Acid
-
This compound reference standard
-
Analytical balance
-
Volumetric flasks and pipettes
-
0.45 µm solvent filters
-
HPLC vials
-
Sonicator
2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
3. Mobile Phase Preparation (1 Liter)
-
Measure 400 mL of HPLC-grade water into a 1 L glass media bottle.
-
Carefully add 1.0 mL of concentrated phosphoric acid to the water and mix.
-
Add 600 mL of HPLC-grade acetonitrile to the acidified water.
-
Cap the bottle and mix thoroughly.
-
Degas the mobile phase for at least 15 minutes using a sonicator or an online degasser.[2]
4. Standard Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of the this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase (as diluent) and sonicate until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the mobile phase and mix well.
5. Sample Solution Preparation
-
Accurately weigh an appropriate amount of the this compound sample to be tested.
-
Dissolve and dilute in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
6. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 20-30 minutes).[2]
-
Perform a blank injection (mobile phase) to ensure the system is free from contaminants.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the prepared sample solution.
-
The purity of the sample is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.
Caption: Workflow for the HPLC analysis of this compound.
References
Comparative Toxicity of Phenylalkanoic Acid Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-toxicity relationship of related compounds is paramount. This guide provides a comparative overview of the toxicity of three phenylalkanoic acid isomers: phenylacetic acid, 3-phenylpropanoic acid, and 4-phenylbutanoic acid. The information is compiled from various toxicological studies to facilitate a clear comparison of their relative toxicities.
This guide summarizes key in vivo and in vitro toxicity data, details the experimental methodologies used to obtain this data, and visualizes a key mechanism of action and a typical experimental workflow.
In Vivo Toxicity Comparison
The acute oral toxicity of phenylalkanoic acid isomers is a critical parameter in assessing their potential hazard. The following table summarizes the available median lethal dose (LD50) and No-Observed-Adverse-Effect-Level (NOAEL) data for rats.
| Compound | CAS Number | Oral LD50 (Rat) | NOAEL (Rat) |
| Phenylacetic acid | 103-82-2 | 2250 mg/kg bw[1][2][3][4] | <250 mg/kg/day (maternal toxicity)[5] |
| 3-Phenylpropanoic acid | 501-52-0 | >5000 mg/kg bw | No data available |
| 4-Phenylbutanoic acid | 1821-12-1 | No data available | No data available |
In Vitro Cytotoxicity Comparison
In vitro cytotoxicity assays provide valuable information on the direct effects of compounds on cells. While direct comparative studies on a single cell line for all three isomers are limited, the following table presents available half-maximal inhibitory concentration (IC50) data from studies on the HepG2 human liver cancer cell line, a common model for hepatotoxicity studies. It is important to note that variations in experimental conditions can influence IC50 values[6].
| Compound | Cell Line | IC50 (µM) |
| Phenylacetic acid | HepG2 | No data available |
| 3-Phenylpropanoic acid | HepG2 | No data available |
| 4-Phenylbutanoic acid | HepG2 | No data available |
Note: While specific IC50 values for these parent compounds on HepG2 cells were not found in the reviewed literature, numerous studies have evaluated the cytotoxicity of their derivatives, indicating the importance of this endpoint in assessing the toxicity of this class of compounds.
Experimental Protocols
In Vivo Acute Oral Toxicity (LD50) Study
Objective: To determine the median lethal dose (LD50) of a substance when administered orally.
Methodology (Based on OECD Guideline 423):
-
Animal Model: Typically, young adult rats of a single sex (usually females as they are often slightly more sensitive) are used.
-
Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They are acclimatized for at least 5 days before the study.
-
Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered is kept constant.
-
Dose Levels: A stepwise procedure is used with a starting dose based on available information. Subsequent dose levels are adjusted up or down by a constant factor depending on the outcome of the previous dose.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of a substance on cell viability by measuring the metabolic activity of cells.
Methodology:
-
Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Exposure: The test compounds (phenylalkanoic acid isomers) are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are then exposed to these concentrations for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the exposure period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a few hours to allow for the conversion of MTT to formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Visualizations
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
Caption: Workflow of an in vitro cytotoxicity MTT assay.
Signaling Pathway: Cyclooxygenase (COX) Inhibition by NSAIDs
Many phenylalkanoic acids, particularly those used as Nonsteroidal Anti-inflammatory Drugs (NSAIDs), exert their effects by inhibiting the cyclooxygenase (COX) enzymes. This pathway is central to their therapeutic action and also contributes to their toxic effects.
Caption: Inhibition of the COX pathway by phenylalkanoic acids.
References
6-Phenylhexanoic Acid as an Internal Standard: A Comparative Guide for Analytical Methods
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes in complex matrices is paramount. The use of an internal standard (IS) is a fundamental practice in analytical chemistry to ensure the reliability of quantitative data by correcting for variability during sample preparation and analysis. This guide provides a comparative overview of 6-phenylhexanoic acid as an internal standard, evaluating its performance against other common alternatives in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction to Internal Standards
An internal standard is a compound with a known concentration that is added to a sample before analysis. Ideally, an IS should be chemically similar to the analyte of interest but distinguishable by the analytical instrument. It should also be absent in the original sample. By monitoring the ratio of the analyte signal to the IS signal, variations arising from sample preparation, injection volume, and instrument response can be effectively normalized.
This compound as a Structural Analog Internal Standard
This compound is an arylalkanoic acid that can be employed as a structural analog internal standard, particularly for the analysis of other organic acids and fatty acids. Its chemical structure, featuring a phenyl group and a hexanoic acid chain, provides a unique chromatographic and mass spectrometric signature, making it a suitable candidate for various applications.
Comparison with Alternative Internal Standards
The selection of an appropriate internal standard is critical and depends on the specific requirements of the analytical method, including the nature of the analyte and the sample matrix. The most common alternatives to structural analogs like this compound are odd-chain fatty acids and stable isotope-labeled (SIL) standards.
-
Odd-Chain Fatty Acids (e.g., Heptadecanoic Acid): These are frequently used due to their chemical similarity to endogenous even-chain fatty acids and their relatively low natural abundance in many biological samples.[1] They are a cost-effective option. However, their presence in certain matrices (e.g., dairy products) can lead to analytical interference.[1]
-
Stable Isotope-Labeled (SIL) Standards (e.g., Deuterated Analogs): SIL standards are considered the "gold standard" in quantitative analysis.[2] Their physicochemical properties are nearly identical to the target analyte, ensuring they behave similarly during all stages of the analytical process.[3] This results in high accuracy and precision. The main drawback of SIL standards is their higher cost and commercial availability.[1]
Data Presentation: A Comparative Overview of Internal Standard Performance
The following table summarizes the typical performance characteristics of different classes of internal standards in the GC-MS analysis of organic acids. While specific data for this compound is not available in a direct comparative study, this table provides a representative comparison based on the performance of similar structural analogs.
| Performance Metric | This compound (Arylalkanoic Acid) | Odd-Chain Fatty Acid (e.g., C17:0) | Stable Isotope-Labeled Standard (e.g., Analyte-d3) |
| Recovery (%) | 85 - 110 | 80 - 115 | 95 - 105 |
| Precision (RSD%) | < 15 | < 20 | < 10 |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.995 |
| Matrix Effect | Moderate | Moderate to High | Minimal |
| Cost | Low to Moderate | Low | High |
Disclaimer: The data presented in this table is a summary of typical performance characteristics and may vary depending on the specific analytical method, matrix, and instrumentation.
Experimental Protocols
A detailed experimental protocol for the quantification of organic acids in a biological matrix using GC-MS with an internal standard is provided below. This protocol can be adapted for the use of this compound.
Protocol: Quantification of Organic Acids in Human Plasma by GC-MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., 1 mg/mL this compound in methanol).
-
Acidify the sample by adding 50 µL of 6 M HCl.
-
Add 500 µL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction with another 500 µL of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Cool to room temperature before GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the target organic acids and the internal standard.
-
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of organic acids using this compound as an internal standard.
Caption: Logical relationship between internal standard types and key performance characteristics.
References
A Comparative Guide to the Quantification of 6-Phenylhexanoic Acid in Environmental Matrices
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Detection of 6-Phenylhexanoic Acid in Environmental Samples.
This guide provides a comprehensive comparison of the two primary analytical techniques for the quantification of this compound in environmental samples: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurately assessing the environmental fate and potential impact of this compound. This document outlines detailed experimental protocols and presents a comparative analysis of their performance based on available data for similar analytes.
Introduction to this compound and its Environmental Relevance
This compound is a carboxylic acid containing a phenyl group. While its direct environmental impact is not extensively documented, its structural similarity to other biologically active molecules and its potential as a metabolite of various industrial compounds necessitate reliable methods for its detection and quantification in environmental matrices such as water, soil, and sediment. Understanding its presence and concentration is crucial for environmental monitoring and risk assessment.
Comparative Analysis of Analytical Techniques
The two predominant methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages and is suited to different analytical needs.
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability.[1] GC-MS offers high chromatographic resolution and is a cost-effective method for routine analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific, making it ideal for the analysis of compounds in complex matrices.[1] It often does not require derivatization, which simplifies sample preparation.[1] LC-MS/MS is the preferred method when high throughput and low detection limits are required.[1]
The following tables summarize the quantitative performance of these methods based on data for structurally similar compounds in relevant matrices. It is important to note that these values are illustrative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: Quantitative Performance in Water Samples
| Parameter | GC-MS (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/L (Illustrative for similar organic acids)[2] | 0.3 - 22 ng/L (For other anti-infectives in wastewater)[3] |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L (Illustrative for similar organic acids)[2] | Low ng/L range (For other anti-infectives in wastewater)[3] |
| Recovery | 85 - 110% (Illustrative for similar organic acids)[2] | 68 - 104% (For other anti-infectives in wastewater)[3] |
| Precision (%RSD) | < 15% (Illustrative for similar organic acids)[2] | Not Specified |
| Matrix Effects | Can be significant; internal standards recommended. | Can be significant; stable isotope-labeled internal standards are the most effective correction method.[1] |
Table 2: Quantitative Performance in Soil and Sediment Samples
| Parameter | GC-MS (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 0.03 - 0.1 ng/g (For PAHs in mineral water)[4] | Low µg/kg range (For MDA in soil)[5] |
| Limit of Quantification (LOQ) | 0.01 - 0.6 ng/g (For PAHs in soil)[6] | 5 µg/kg (For MDA in soil)[5] |
| Recovery | 86 - 114% (For fluopyram (B1672901) in soil)[7] | 101.1 ± 5.2% (For MDA in soil)[5] |
| Precision (%RSD) | < 15% (For fluopyram in soil)[7] | Intra-day: 9%, Inter-day: 8% (For MDA in soil)[5] |
| Matrix Effects | Significant, influenced by soil organic matter.[7] | Can be significant, influenced by soil composition.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. The following sections outline typical experimental protocols for sample preparation and analysis using both GC-MS and LC-MS/MS.
Sample Preparation
Water Samples: Solid Phase Extraction (SPE)
Solid-phase extraction is a common technique for the extraction and pre-concentration of organic compounds from aqueous samples.
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.[9]
-
Sample Loading: Acidify the water sample (e.g., 500 mL) to a pH of approximately 2-3 with a suitable acid (e.g., HCl). Load the sample onto the conditioned SPE cartridge at a flow rate of about 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elution: Elute the retained this compound with a suitable organic solvent, such as methanol or acetonitrile (B52724).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for analysis.
Soil and Sediment Samples: Ultrasonic-Assisted Extraction (UAE)
-
Sample Preparation: Air-dry the soil or sediment sample and sieve it to remove large debris.
-
Extraction: Weigh a known amount of the sample (e.g., 5-10 g) into a centrifuge tube. Add a suitable extraction solvent (e.g., a mixture of acetone (B3395972) and hexane).
-
Ultrasonication: Sonicate the sample in an ultrasonic bath for a specified time (e.g., 15-30 minutes) to enhance extraction efficiency.
-
Centrifugation and Collection: Centrifuge the sample and collect the supernatant. Repeat the extraction process two more times with fresh solvent.
-
Clean-up and Concentration: Combine the extracts and perform a clean-up step if necessary (e.g., using SPE). Evaporate the solvent and reconstitute the residue for analysis.
GC-MS Analysis with Derivatization
Due to the low volatility of this compound, a derivatization step is required before GC-MS analysis. Silylation is a common derivatization technique for carboxylic acids.[1]
-
Derivatization: To the dried sample extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2] Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ester of this compound.[2]
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A suitable temperature gradient to ensure good separation of the analyte from other matrix components.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
LC-MS/MS Analysis
LC-MS/MS generally does not require derivatization for this compound.
-
LC Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for carboxylic acids.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
-
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams created using Graphviz (DOT language) depict the experimental workflows.
Caption: Experimental workflow for the quantification of this compound using GC-MS.
Caption: Experimental workflow for the quantification of this compound using LC-MS/MS.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound in environmental samples. The choice between the two methods depends on the specific requirements of the analysis.
-
GC-MS is a reliable and cost-effective option, particularly for routine monitoring, but requires a derivatization step which can add to the sample preparation time and introduce potential variability.
-
LC-MS/MS offers higher sensitivity and specificity, often with simpler sample preparation, making it ideal for trace-level detection in complex matrices.
For accurate and reliable results, proper method validation, including the assessment of linearity, limits of detection and quantification, recovery, precision, and matrix effects, is essential regardless of the chosen technique. The use of appropriate internal standards, preferably isotopically labeled, is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. benchchem.com [benchchem.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 6. Optimization of the matrix solid-phase dispersion sample preparation procedure for analysis of polycyclic aromatic hydrocarbons in soils: comparison with microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Phenylhexanoic Acid and Saturated Fatty Acids
A detailed guide for researchers and drug development professionals on the physicochemical properties and biological activities of 6-phenylhexanoic acid in comparison to the saturated fatty acids, hexanoic acid and octanoic acid.
This guide provides a comprehensive comparison of this compound with two common saturated fatty acids, hexanoic acid and octanoic acid. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource of their physicochemical characteristics and biological performance, supported by available experimental data. While direct comparative studies are limited, this guide synthesizes existing data to draw meaningful comparisons and highlight areas for future research.
Physicochemical Properties
A fundamental aspect of understanding the biological potential of these fatty acids lies in their physicochemical properties. The introduction of a phenyl group in this compound significantly alters its properties compared to its straight-chain saturated counterparts.
| Property | This compound | Hexanoic Acid | Octanoic Acid |
| Molecular Formula | C₁₂H₁₆O₂ | C₆H₁₂O₂ | C₈H₁₆O₂ |
| Molecular Weight ( g/mol ) | 192.25[1] | 116.16 | 144.21 |
| Melting Point (°C) | 17-19[2] | -3.4 | 16.7 |
| Boiling Point (°C) | 201-202 (at 24 mmHg)[3] | 205 | 239.7 |
| Density (g/mL at 25°C) | 1.022[3] | 0.929 (at 20°C)[2] | 0.91 |
| Water Solubility | Difficult to mix[4] | Slightly soluble | Insoluble |
| pKa (Predicted) | 4.78 ± 0.10 | ~4.88 | ~4.89 |
| LogP (Predicted) | 3.3[1] | 1.9 | 3.0 |
Biological Activity: A Comparative Overview
While this compound remains less studied, hexanoic and octanoic acid have been investigated for various biological activities. The presence of the phenyl group in this compound is predicted to influence its metabolic fate and cellular interactions.[5]
Metabolic Regulation
Saturated fatty acids are key players in metabolic homeostasis. Hexanoic acid, in particular, has demonstrated beneficial effects on metabolic health in preclinical studies.
Hexanoic Acid:
In a study involving mice on a high-fat diet (HFD), dietary supplementation with 5% hexanoic acid for 4 weeks led to significant improvements in metabolic parameters.[6][7][8]
| Parameter | HFD Control | HFD + 5% Hexanoic Acid | % Change |
| Body Weight Gain (g) | ~12.5 | ~7.5 | ↓ 40% |
| Epididymal Adipose Tissue Weight (g) | ~1.8 | ~1.0 | ↓ 44% |
| Hepatic Triglyceride Content (mg/g liver) | ~60 | ~35 | ↓ 42% |
| Plasma Glucose (mg/dL) | ~200 | ~160 | ↓ 20% |
| Plasma Insulin (B600854) (ng/mL) | ~4.5 | ~2.5 | ↓ 44% |
Data adapted from a study on C57BL/6J mice fed a high-fat diet for 4 weeks.[6][7][8]
These findings suggest that hexanoic acid can prevent HFD-induced obesity, reduce fat accumulation, and improve glucose metabolism and insulin sensitivity. The proposed mechanisms involve the inhibition of lipogenesis in white adipose tissues.[6][8]
This compound:
Currently, there is a lack of direct experimental data on the effects of this compound on adipogenesis and overall metabolic regulation. However, based on the activities of structurally related phenyl-substituted fatty acids, it is hypothesized that this compound could potentially act as a modulator of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.[5] Further research is required to validate these predictions.
Antimicrobial and Cytotoxic Effects
Medium-chain fatty acids like octanoic acid are known for their antimicrobial properties. The cytotoxic potential of these fatty acids against cancer cells is also an area of active investigation.
Octanoic Acid:
Octanoic acid has demonstrated potent antimicrobial and anti-biofilm activity. In a study on Staphylococcus aureus isolated from recurrent bovine mastitis, octanoic acid was effective in inhibiting biofilm formation and eradicating existing biofilms.[9]
| Activity | Concentration | Effect |
| Biofilm Inhibition | 3.13 mM | >50% inhibition |
| Biofilm Eradication | 1X MBC | 95% eradication |
MBC: Minimum Bactericidal Concentration[9]
Regarding cytotoxicity, octanoic acid has shown activity against certain cancer cell lines. For instance, it has been investigated as a potential chemotherapeutic for glioblastoma by inducing necrosis at high doses and blocking glycolysis.[9] In a study on the Sf-9 cell line, the cytotoxicity of octanoic acid was found to be dose and time-dependent, with a lethal concentration (LC50) of 0.01 µg/µL after 24 hours of incubation as determined by the WST-1 assay.[10]
This compound:
Direct experimental data on the antimicrobial and cytotoxic effects of this compound is limited. However, the broader class of phenylalkanoic acids is known to possess such properties, which are influenced by the alkyl chain length and the phenyl group substitution.[2] It is plausible that this compound may exhibit cytotoxic effects against various cancer cell lines, but this requires experimental verification.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments cited or relevant to the biological activities discussed.
In Vitro Adipogenesis Assay
This protocol is used to assess the effect of fatty acids on the differentiation of preadipocytes into mature adipocytes.
Cell Culture and Differentiation:
-
Seed 3T3-L1 preadipocytes in a 96-well plate at a density of 3 x 10⁴ cells/well.
-
Grow the cells to confluency in DMEM supplemented with 10% Fetal Bovine Serum (FBS).
-
Two days post-confluency (Day 0), replace the medium with an induction medium containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX) and the test compound (e.g., this compound at various concentrations) or vehicle control.
-
On Day 3, replace the induction medium with an insulin-containing medium and the test compound or vehicle.
-
Continue to culture the cells, replacing the medium every two days.
Quantification of Lipid Accumulation:
-
On Day 8-10, fix the cells with 10% formalin.
-
Stain the lipid droplets with Oil Red O solution.
-
To quantify, extract the dye with isopropanol (B130326) and measure the absorbance at 520 nm.
Gene Expression Analysis:
-
Isolate total RNA from the differentiated cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of key adipogenic marker genes such as Pparg, Cebpa, and Fabp4.[5]
Cytotoxicity (MTT) Assay
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test fatty acid (e.g., this compound, 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Fatty Acid Oxidation (FAO) Assay (Seahorse XF Analyzer)
This assay measures the rate of mitochondrial respiration in response to the addition of a long-chain fatty acid, providing a measure of fatty acid oxidation.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density.
-
Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with L-carnitine, and low concentrations of glucose and glutamine. Prepare the fatty acid-BSA substrate (e.g., palmitate-BSA) and add it to the assay medium.
-
Cell Plate Preparation: On the day of the assay, wash the cells with the prepared assay medium and add the final volume of assay medium to each well. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Compound Injection: Prepare a compound plate with the fatty acid of interest, an inhibitor of FAO (e.g., etomoxir), and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Seahorse XF Analysis: Place the cell plate in the Seahorse XF Analyzer and perform the assay according to the manufacturer's protocol. The oxygen consumption rate (OCR) is measured in real-time before and after the injection of the compounds.
-
Data Analysis: The change in OCR upon addition of the fatty acid and its inhibition by etomoxir (B15894) is used to calculate the rate of fatty acid oxidation.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound in relation to the well-characterized saturated fatty acids, hexanoic acid and octanoic acid. While the physicochemical properties of this compound are documented, a significant gap exists in the experimental data detailing its biological activities. In contrast, hexanoic acid shows promise in metabolic regulation, and octanoic acid is a known antimicrobial and cytotoxic agent.
The phenyl group in this compound is anticipated to confer unique biological properties. However, without direct experimental evidence, its effects on adipogenesis, fatty acid oxidation, and cytotoxicity remain speculative. The provided experimental protocols offer a framework for future investigations to elucidate the biological performance of this compound and enable direct, data-driven comparisons with other saturated fatty acids. Such studies are crucial for unlocking the potential of this and other phenylalkanoic acids in therapeutic and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Biological activity of phenolic lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. coriell.org [coriell.org]
- 8. In vitro effects of phytochemicals on adipogenesis with a focus on molecular mechanisms: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Navigating Specificity: A Comparative Guide to 6-Phenylhexanoic Acid Cross-reactivity in Immunoassays
For researchers, scientists, and professionals in drug development, the specificity of an immunoassay is a critical factor for data accuracy and reliability. When developing quantitative assays for small molecules like 6-phenylhexanoic acid, understanding the potential for cross-reactivity with structurally similar compounds is paramount. This guide provides a comprehensive overview of the principles of cross-reactivity in the context of immunoassays for this compound, complete with detailed experimental protocols and illustrative data.
While specific cross-reactivity data for this compound is not extensively published, this guide presents a framework for how such a comparison would be conducted and the expected nature of the results. The provided data tables are illustrative examples based on the principles of immunoassay cross-reactivity.
Understanding Cross-Reactivity in Small Molecule Immunoassays
Immunoassays for small molecules, often referred to as haptens, typically employ a competitive format. In this setup, the analyte of interest (e.g., this compound) in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. Cross-reactivity occurs when molecules structurally similar to the target analyte also bind to the antibody, leading to an overestimation of the target analyte's concentration. The degree of cross-reactivity is a measure of the antibody's specificity.
Illustrative Cross-Reactivity Data for a Hypothetical Anti-6-Phenylhexanoic Acid Antibody
The following table provides a hypothetical summary of the cross-reactivity of a monoclonal antibody raised against this compound. The data is presented as the concentration of the tested compound that causes 50% inhibition of the signal (IC50) and the calculated cross-reactivity percentage relative to this compound.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Phenyl-(CH₂)₅-COOH | 10 | 100 |
| 5-Phenylpentanoic acid | Phenyl-(CH₂)₄-COOH | 50 | 20 |
| 7-Phenylheptanoic acid | Phenyl-(CH₂)₆-COOH | 80 | 12.5 |
| 6-(4-Hydroxyphenyl)hexanoic acid | HO-Phenyl-(CH₂)₅-COOH | 200 | 5 |
| Benzoic acid | Phenyl-COOH | >1000 | <1 |
| Hexanoic acid | CH₃-(CH₂)₄-COOH | >1000 | <1 |
Note: This data is for illustrative purposes only and represents a potential outcome of a cross-reactivity study. Actual results would be dependent on the specific antibody and assay conditions.
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
This section details a standard protocol for assessing the cross-reactivity of an antibody against this compound and its analogs using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials and Reagents
-
96-well microtiter plates
-
Anti-6-phenylhexanoic acid antibody
-
This compound standard
-
Potential cross-reacting compounds
-
This compound-protein conjugate (for coating)
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Assay Procedure
-
Plate Coating:
-
Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reacting compound in assay buffer.
-
In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted anti-6-phenylhexanoic acid antibody.
-
Incubate for 30 minutes at room temperature.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-labeled secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis
-
Plot the absorbance values against the logarithm of the concentration for the this compound standard and each tested compound.
-
Determine the IC50 value for each compound, which is the concentration that results in a 50% reduction in the maximum signal.
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles of competitive immunoassays, the following diagrams are provided.
Caption: Principle of a competitive ELISA for this compound (6-PHA).
Caption: Experimental workflow for assessing immunoassay cross-reactivity.
Conclusion
The specificity of an immunoassay is a cornerstone of reliable quantitative analysis. For a small molecule like this compound, a thorough evaluation of cross-reactivity with structurally related compounds is essential. By employing a systematic approach using competitive ELISA, researchers can characterize the specificity of their antibodies and ensure the accuracy of their results. The methodologies and principles outlined in this guide provide a robust framework for conducting such comparative studies, ultimately leading to higher quality data in research and development.
6-Phenylhexanoic Acid vs. 6-Cyclohexylhexanoic Acid: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-phenylhexanoic acid and 6-cyclohexylhexanoic acid, focusing on their potential bioactivities. Due to a lack of direct comparative studies in the current scientific literature, this document synthesizes information on their physicochemical properties and the biological activities of structurally related compounds to infer potential therapeutic applications and guide future research. A proposed experimental workflow for a head-to-head comparison is also presented.
Physicochemical Properties
A fundamental step in evaluating the potential bioactivity of a compound is to understand its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | 6-Cyclohexylhexanoic Acid | Source(s) |
| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₂₂O₂ | [1][2] |
| Molecular Weight | 192.25 g/mol | 198.30 g/mol | [1][2] |
| Structure | A hexanoic acid with a terminal phenyl group. | A hexanoic acid with a terminal cyclohexyl group. | |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid. | Not specified. | [3] |
| Purity | >98.0%(GC)(T) | Not specified. | [3] |
| XLogP3 | 3.3 | 4.4 | [1][2] |
Predictive Bioactivity Comparison Based on Structural Analogs
While direct data is limited, the bioactivities of derivatives of both compounds offer insights into their potential therapeutic applications.
This compound and its Derivatives
Derivatives of this compound, specifically 6-aryl-4-oxohexanoic acids, have been synthesized and evaluated for their anti-inflammatory properties. These compounds have shown the ability to inhibit eicosanoid biosynthesis, a key pathway in inflammation.[4][5] The mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins.
Proposed Signaling Pathway for Anti-Inflammatory Action:
Caption: Proposed inhibitory mechanism of this compound on the cyclooxygenase pathway.
6-Cyclohexylhexanoic Acid and its Derivatives
The cyclohexyl moiety is present in various biologically active compounds. For instance, derivatives of 6-cyclohexylmethoxy-5-nitrosopyrimidines have been investigated as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2).[6] CDK2 is a key regulator of the cell cycle, and its inhibition is a target for cancer therapy. This suggests that the cyclohexyl group can be accommodated in the binding pockets of kinases.
Furthermore, compounds containing a cyclohexene (B86901) moiety, structurally similar to the cyclohexyl group, have demonstrated anti-inflammatory and antimicrobial activities.[7] Derivatives of cyclohexaneacetic acid have also been noted for their potential anti-inflammatory effects, possibly through the modulation of the NF-κB signaling pathway.[8]
Proposed Signaling Pathway for CDK2 Inhibition:
Caption: Potential inhibition of the CDK2 cell cycle pathway by 6-cyclohexylhexanoic acid derivatives.
Proposed Experimental Workflow for Comparative Bioactivity Screening
To directly compare the bioactivity of this compound and 6-cyclohexylhexanoic acid, a systematic experimental approach is necessary. The following workflow outlines a potential strategy for researchers.
Caption: A phased experimental workflow for the comparative bioactivity assessment.
Detailed Experimental Protocols
Phase 1: In Vitro Screening
1. Cytotoxicity Assays (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compounds on various cell lines.
-
Methodology:
-
Seed cells (e.g., HeLa, HepG2, RAW 264.7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and 6-cyclohexylhexanoic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Anti-inflammatory Assays (COX Inhibition Assay)
-
Objective: To evaluate the inhibitory effect of the compounds on COX-1 and COX-2 enzymes.
-
Methodology:
-
Use a commercial COX inhibitor screening assay kit.
-
Incubate purified COX-1 or COX-2 enzyme with the test compounds at various concentrations.
-
Add arachidonic acid as the substrate to initiate the reaction.
-
Measure the production of prostaglandin (B15479496) E2 (PGE2) using a colorimetric or fluorescent method.
-
Calculate the IC₅₀ values for each compound against both COX isoforms.
-
Phase 2: Mechanism of Action
1. Target Identification (Kinase Profiling)
-
Objective: To identify potential kinase targets of the compounds.
-
Methodology:
-
Submit the compounds to a commercial kinase profiling service.
-
Screen the compounds at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.
-
The percentage of inhibition for each kinase will be determined.
-
Hits are identified as kinases with significant inhibition (e.g., >50%).
-
2. Signaling Pathway Analysis (Western Blot)
-
Objective: To investigate the effect of the compounds on specific signaling pathways.
-
Methodology:
-
Treat cells with the compounds at their non-toxic concentrations.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the hypothesized signaling pathways (e.g., phospho-NF-κB, phospho-Rb).
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the protein bands using a chemiluminescence substrate.
-
Conclusion
While direct comparative data on the bioactivity of this compound and 6-cyclohexylhexanoic acid is currently unavailable, the analysis of their derivatives suggests distinct and potentially valuable therapeutic applications. This compound and its analogs show promise as anti-inflammatory agents, whereas the structural motif of 6-cyclohexylhexanoic acid is found in compounds with anti-cancer and anti-inflammatory potential. The provided experimental workflow offers a robust framework for a head-to-head comparison, which is essential to elucidate their specific biological activities and mechanisms of action. Such studies will be instrumental in guiding the future development of novel therapeutics based on these chemical scaffolds.
References
- 1. This compound | C12H16O2 | CID 79695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Cyclohexylhexanoic acid | C12H22O2 | CID 220013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
6-Phenylhexanoic acid proper disposal procedures
Proper disposal of 6-Phenylhexanoic acid is critical to ensure laboratory safety, protect the environment, and maintain regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly. The core principle is that this compound must be disposed of as hazardous waste through an approved waste disposal facility.[1][2]
Hazard Identification and Data
Before handling, it is essential to be aware of the hazards associated with this compound. This information is summarized from its Safety Data Sheet (SDS).
| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Health Hazards | Causes skin irritation.[1][2] Causes serious eye irritation.[1][2] May cause respiratory irritation.[1][2] | GHS07 | Warning | H315, H319, H335 |
| Physical Hazards | None identified.[1][2] | None | None | None |
| Environmental Hazards | Not classified as hazardous to the environment, but should not be released into drains or waterways.[1][2] | None | None | None |
Experimental Protocol: Disposal of this compound
This protocol outlines the standard operating procedure for the safe disposal of unwanted this compound and associated waste.
1. Personal Protective Equipment (PPE)
-
Always wear appropriate PPE before handling the chemical. This includes:
2. Waste Segregation and Collection
-
Designate as Hazardous Waste: Any unwanted this compound is considered a laboratory chemical waste and must be managed as hazardous waste.[3]
-
Segregate Waste Streams: Collect this compound waste in a dedicated container. Do not mix it with other waste types, especially:
-
Halogenated solvents.
-
Strong bases or oxidizing agents.[4]
-
Aqueous waste streams intended for drain disposal.
-
-
Use a Compatible Container: The waste container must be in good condition, free of leaks, and made of a material compatible with the chemical (e.g., the original container or a designated polyethylene (B3416737) container).[3] Keep the container closed except when adding waste.[3][5]
3. Labeling the Waste Container
-
Label Immediately: Clearly label the waste container with the words "Hazardous Waste".[3]
-
Identify Contents: The label must include the full chemical name, "this compound." Do not use abbreviations or chemical formulas.[3]
-
Include Hazard Information: Note the primary hazards (e.g., "Irritant").
-
Date the Container: Mark the date when the first amount of waste is added to the container (accumulation start date).
4. Safe Storage Pending Disposal
-
Designated Storage Area: Store the sealed waste container in a designated and secure location, such as a satellite accumulation area or a main hazardous waste storage area.[6]
-
Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks or spills.[3]
5. Arranging for Professional Disposal
-
Contact EHS: Follow your institution's procedures for chemical waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department or a designated safety officer.
-
Licensed Disposal Service: Your institution will arrange for a licensed and approved hazardous waste disposal company to collect, transport, and process the waste in compliance with all federal, state, and local regulations.[6][7]
-
Manifest Tracking: Hazardous waste is tracked from its point of generation to its final disposal facility using a manifest system to ensure it is managed safely.[7][8]
6. Managing Spills and Contaminated Materials
-
Small Spills: For minor spills, absorb the liquid with an inert, non-combustible material such as sand, silica (B1680970) gel, or universal binder.[2][4]
-
Collect and Dispose: Scoop the absorbent material and place it into a suitable, sealed container for disposal.[2][4] This contaminated material must also be labeled and disposed of as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly after material pickup.
7. Disposal of Empty Containers
-
Triple Rinse: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the chemical residue) to be considered non-hazardous.[3]
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous chemical waste.[3] Subsequent rinsates may be managed according to institutional guidelines.
-
Final Disposal: After being properly triple-rinsed and air-dried, the empty container can typically be disposed of in the normal trash or recycled.[3][9]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. fishersci.com [fishersci.com]
- 5. ethz.ch [ethz.ch]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. epa.gov [epa.gov]
- 8. dec.ny.gov [dec.ny.gov]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 6-Phenylhexanoic Acid
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the handling and disposal of 6-Phenylhexanoic acid (CAS No. 5581-75-9). Adherence to these protocols is essential to ensure the safety of all researchers, scientists, and drug development professionals in the laboratory environment. This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation[1][2][3][4][5].
Essential Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This equipment must be worn at all times when there is a potential for exposure.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Hands | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1][2] |
| Body | Laboratory Coat | Wear appropriate protective clothing to prevent skin exposure.[1][2] |
| Respiratory | Dust Mask or Respirator | A dust mask (type N95) or a respirator with a type ABEK (EN14387) filter is recommended, especially when handling the substance in a way that generates dust or aerosols.[3][5] Use only in a well-ventilated area.[1][2][4] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following procedural steps is mandatory to minimize the risk of exposure and ensure safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the substance.[1][2][4]
-
Verify that all necessary PPE is available, in good condition, and properly fitted before beginning any work.
2. Handling the Chemical:
-
Do not breathe in any dust, fumes, mists, vapors, or spray that may be generated.[1][2][4]
-
Wash hands, face, and any exposed skin thoroughly after handling the substance.[1][2][4]
3. Storage:
4. Emergency First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2][4]
-
In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if skin irritation occurs.[1][2][4]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. If the person is not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[1][2][4]
-
If ingested: Clean the mouth with water and seek medical attention.[1][2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to the following protocol:
-
Waste Collection: Collect all waste material, including any contaminated absorbent materials from spills, in a suitable, clearly labeled, and closed container.
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant.[1][2][4] Do not dispose of it in the regular trash or pour it down the drain.
Workflow for Safe Handling of this compound
The following diagram outlines the key steps and decision points for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
